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  • Product: (o-Chlorophenoxy)phenylacetic acid
  • CAS: 17639-01-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for (o-Chlorophenoxy)phenylacetic Acid (CAS 17639-01-9)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical causality, and self-validating experimental workflows. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical causality, and self-validating experimental workflows.

Executive Summary

(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9) is a highly lipophilic, ionizable organic compound characterized by an α -aryloxy linkage. Serving as a crucial building block in medicinal chemistry and materials science, its unique structural features—specifically the bulky, electron-withdrawing ortho-chlorophenoxy group—dictate its behavior in biological systems and synthetic pathways[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, supported by field-proven experimental protocols designed with built-in validation mechanisms.

Structural & Physicochemical Profiling

The behavior of (o-Chlorophenoxy)phenylacetic acid in solution is governed by the interplay between its carboxylic acid moiety and its heavily substituted α -carbon.

Core Quantitative Data

All foundational physicochemical parameters are summarized below to facilitate rapid comparative analysis.

Table 1: Core Physicochemical Parameters

PropertyValueMethodology / Source
Molecular Formula C₁₄H₁₁ClO₃Computed[2]
Molecular Weight 262.69 g/mol Computed[2]
Monoisotopic Mass 262.03967 DaMass Spectrometry standard[3]
XLogP3 (Predicted) 3.8XLogP3 3.0 Algorithm[2]
Topological Polar Surface Area 46.5 ŲCactvs 3.4.8.18[2]
Mechanistic Insights: Acidity (pKa) and Lipophilicity (LogP)
  • Acidity (pKa): The baseline pKa of unsubstituted phenylacetic acid is approximately 4.31[4], while phenoxyacetic acid exhibits a pKa of 3.7[5]. In (o-Chlorophenoxy)phenylacetic acid, the α -carbon is substituted with a strongly electron-withdrawing ortho-chlorophenoxy group. The inductive withdrawal of electron density through the ether oxygen stabilizes the conjugate carboxylate anion. Consequently, the pKa of this compound is extrapolated to be significantly lower, in the range of 3.0–3.5 .

  • Lipophilicity (LogP): The molecule exhibits high lipophilicity (XLogP3 = 3.8)[2]. The ortho-chloro substitution plays a dual role here: it directly increases the hydrophobic bulk of the molecule and introduces steric hindrance that restricts the rotation of the ether linkage, potentially locking the molecule into a rigid, highly lipophilic conformation favorable for membrane permeation.

Structure-Property Dynamics

The logical relationship between the structural functional groups of CAS 17639-01-9 and its macroscopic physicochemical properties is mapped below.

StructureProperty Core 2-(2-chlorophenoxy)- 2-phenylacetic acid Sub1 o-Chloro Substitution (Steric & Electronic) Core->Sub1 Sub2 Alpha-Phenoxy Linkage (Inductive Withdrawal) Core->Sub2 Sub3 Carboxylic Acid (Ionizable Center) Core->Sub3 Prop1 High Lipophilicity (XLogP3 = 3.8) Sub1->Prop1 Hydrophobic Bulk Prop3 Conformational Rigidity Sub1->Prop3 Steric Clash Prop2 Increased Acidity (pKa ~3.0-3.5) Sub2->Prop2 Electron Withdrawal Sub3->Prop2 Proton Donation

Logical relationship between structural features and physicochemical properties.

Analytical Characterization & Mass Spectrometry

For robust quantification in biological or synthetic matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Because the molecule possesses a readily ionizable carboxylic acid, Electrospray Ionization in negative mode (ESI-) is highly efficient, yielding the deprotonated[M-H]⁻ species.

Table 2: Predicted Mass Spectrometry Adducts & Ion Mobility Parameters

Adduct SpeciesIonization Modem/z (Predicted)Predicted CCS (Ų)
[M-H]⁻ ESI-261.03239159.7
[M+CH₃COO]⁻ ESI-321.05352191.4
[M+H]⁺ ESI+263.04695154.3
[M+Na]⁺ ESI+285.02889161.8

Data sourced from PubChemLite CCSbase predictions[3]. CCS (Collision Cross Section) values are critical for orthogonal validation using Ion Mobility-Mass Spectrometry (IM-MS).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with explicit causality for every reagent choice and incorporate self-validating steps to guarantee data reliability.

Protocol 1: Synthesis via Williamson Ether Pathway

Causality & Design: The Williamson ether synthesis is the most robust pathway for forming α -aryloxy linkages[1]. By reacting 2-chlorophenol with α -bromophenylacetic acid, the phenoxide nucleophile displaces the α -bromide. The bulky ortho-chloro group introduces significant steric hindrance, necessitating elevated temperatures and a polar aprotic solvent to drive the SN​2 substitution.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1.0 eq of 2-chlorophenol in anhydrous N,N-dimethylformamide (DMF). Add 2.2 eq of sodium hydride (NaH) at 0°C.

    • Causality: 2.2 equivalents of base are strictly required because the carboxylic acid of the electrophile will immediately consume one equivalent before the phenol can act as a nucleophile.

  • Nucleophilic Attack: Slowly add 1.0 eq of α -bromophenylacetic acid. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Quenching & Acidification: Cool to room temperature and quench with ice water. Acidify the aqueous layer to pH < 2 using 1M HCl.

    • Causality: Acidification ensures the carboxylate is fully protonated (unionized), allowing the product to partition completely into the organic phase during extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation & Purification: Monitor by TLC. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol/water. Validate purity via NMR and LC-MS.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality & Design: With an estimated pKa of ~3.0–3.5, this compound will be heavily ionized at physiological pH (7.4). To measure the true intrinsic lipophilicity (LogP) of the neutral species, the aqueous phase must be buffered at least 2 pH units below the pKa.

ShakeFlask Step1 1. Phase Saturation Mutually saturate Octanol & Aqueous Buffer Step2 2. Analyte Addition Dissolve CAS 17639-01-9 in Octanol Step1->Step2 Step3 3. Equilibration Mechanical shaking at 25°C for 60 min Step2->Step3 Step4 4. Phase Separation Centrifugation to break micro-emulsions Step3->Step4 Step5 5. LC-MS/MS Quantification Measure [M-H]- in both phases Step4->Step5 Step6 6. Data Validation Verify Mass Balance: C_init = C_oct + C_aq Step5->Step6

Step-by-step workflow for LogP/LogD determination via the shake-flask method.

Step-by-Step Procedure:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1M HCl (pH 1.0) for 24 hours.

    • Causality: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations.

  • Analyte Addition: Dissolve the compound in the pre-saturated octanol phase to a concentration of 1 mg/mL.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is critical to break invisible micro-emulsions of octanol in the aqueous phase that would artificially inflate the aqueous concentration and ruin the LogP calculation.

  • Quantification: Sample both phases carefully (avoiding the interface) and quantify the concentration using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total recovered mass. The assay is only valid if Cinitial​×Voct​≈(Coct_final​×Voct​)+(Caq_final​×Vaq​) . A mass loss of >5% indicates surface adsorption to the glass vial or degradation, rendering the run invalid.

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Exploratory

The Molecular Dynamics and Physiological Mechanisms of (o-Chlorophenoxy)phenylacetic acid in Plant Systems: A Technical Guide

Executive Summary (o-Chlorophenoxy)phenylacetic acid (CAS No. 17639-01-9), also designated as 2-(2-chlorophenoxy)-2-phenylacetic acid, is a highly specialized synthetic derivative of the naturally occurring plant hormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(o-Chlorophenoxy)phenylacetic acid (CAS No. 17639-01-9), also designated as 2-(2-chlorophenoxy)-2-phenylacetic acid, is a highly specialized synthetic derivative of the naturally occurring plant hormone phenylacetic acid (PAA). By incorporating an ortho-chlorophenoxy group at the α-carbon of the PAA backbone, this compound exhibits unique physicochemical properties that fundamentally alter its interaction with the plant's phytohormonal network[1].

This whitepaper provides an in-depth mechanistic analysis of its dual functionality: acting as a competitive modulator at the TIR1/AFB receptor complex and as a targeted inhibitor of polar auxin transport (PAT) via the AUX1/LAX influx carriers. Designed for drug development professionals and agricultural biochemists, this guide details the structural causality, signaling interference, and self-validating experimental protocols required to quantify its efficacy.

Structural Biochemistry and QSAR Logic

The biological activity of phenoxyacetic and phenylacetic acids is heavily dictated by their Quantitative Structure-Activity Relationships (QSAR). While endogenous PAA acts as a weak natural auxin, the addition of the bulky, electron-withdrawing o-chlorophenoxy group introduces significant steric hindrance and increases the molecule's lipophilicity[1].

Causality in Experimental Design: When designing assays for lipophilic compounds like (o-Chlorophenoxy)phenylacetic acid, researchers must account for non-specific membrane partitioning. Increased lipophilicity drives the compound into the lipid bilayer, meaning competitive binding assays are essential to isolate true receptor/transporter affinity from background hydrophobic noise.

QSAR_Logic Struct o-Chlorophenoxy Substitution Steric Steric Hindrance (Alpha Carbon) Struct->Steric Lipo Increased Lipophilicity Struct->Lipo Elec Electronic Effects (Cl- atom) Struct->Elec Affinity Altered TIR1/AFB Binding Affinity Steric->Affinity Transport Inhibition of AUX1 Influx Carrier Lipo->Transport Elec->Affinity

Fig 1. QSAR logical pathways linking structural substitutions to biological activity.

Mechanism I: Modulation of the TIR1/AFB Signaling Axis

Auxin perception is mediated by the TIR1/AFB family of F-box proteins . Upon natural ligand binding (e.g., Indole-3-acetic acid, IAA), the receptor complex ubiquitinates Aux/IAA transcriptional repressors, targeting them for 26S proteasome degradation and thereby derepressing Auxin Response Factors (ARFs)[2].

Because of its altered conformation, (o-Chlorophenoxy)phenylacetic acid acts as a competitive modulator[2]. The ortho-chloro substitution affects the molecule's fit within the receptor's binding pocket. Depending on the specific tissue concentration and endogenous IAA levels, it can exhibit partial agonist or antagonist (anti-auxin) behavior, effectively uncoupling auxin presence from downstream gene expression.

TIR1_Pathway Ligand (o-Chloro)PAA Receptor TIR1/AFB Complex Ligand->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Ubiquitinates Proteasome 26S Proteasome Repressor->Proteasome Targeted to ARF ARF Transcription Proteasome->ARF Derepresses GeneExp Gene Expression ARF->GeneExp Activates

Fig 2. Mechanism of TIR1/AFB receptor modulation and downstream signaling.

Mechanism II: Inhibition of Polar Auxin Transport (PAT)

Recent structural elucidations of the Arabidopsis AUX1 transporter have revolutionized our understanding of auxin influx[3]. Similar to structurally related influx inhibitors like CHPAA (3-chloro-4-hydroxyphenylacetic acid) and 1-NOA, (o-Chlorophenoxy)phenylacetic acid competes for the substrate-binding pocket of AUX1[3][4].

Mechanistic Insight: The compound binds to the influx carrier, but its steric bulk prevents efficient translocation across the plasma membrane. This effectively blocks the uptake of endogenous IAA, disrupting the localized auxin gradients necessary for processes like root hydrotropism and gravitropism[5]. Furthermore, these inhibitors alter the endosomal vesicle dynamics of the plasma membrane, actively sequestering transporter proteins away from the cell surface and into the cortical cytoplasm[4].

Self-Validating Experimental Protocols

To rigorously evaluate the activity of (o-Chlorophenoxy)phenylacetic acid, the following self-validating protocols incorporate internal controls to ensure data integrity and isolate specific mechanisms.

Protocol A: Radioligand Transport Inhibition Assay in BY-2 Cells

Rationale: Tobacco BY-2 (Bright Yellow-2) cell suspensions are utilized because they provide a highly homogenous, easily synchronizable system with minimal endogenous auxin background. This allows for the precise quantification of transporter kinetics without interference from native tissue gradients[4].

Step-by-Step Methodology:

  • Culture Preparation: Maintain transgenic BY-2 cells expressing Arabidopsis AUX1 in Murashige and Skoog (MS) medium at 27°C in the dark.

  • Pre-incubation (Self-Validation Step): Aliquot cells into three groups: Control (DMSO vehicle), Positive Control (10 µM 1-NOA or CHPAA), and Test (10 µM (o-Chlorophenoxy)phenylacetic acid). Pre-incubate for 30 minutes to establish binding equilibrium and allow for membrane dynamic shifts.

  • Radioligand Addition: Introduce 10 nM [³H]-IAA to the suspension.

  • Kinetic Sampling: At 1, 3, 5, and 10-minute intervals, extract 500 µL aliquots.

  • Quenching & Filtration: Rapidly filter aliquots through glass microfiber filters (GF/C) under vacuum. Wash twice with ice-cold MS medium to instantly halt transport and remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify internal [³H]-IAA via liquid scintillation counting (LSC).

Transport_Workflow Step1 Culture BY-2 Cells (AUX1 Expressing) Step2 Pre-incubate with (o-Chloro)PAA Step1->Step2 Step3 Add [3H]-IAA Radioligand Step2->Step3 Step4 Vacuum Filtration & Wash Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Calculate Transport Kinetics Step5->Step6

Fig 3. Self-validating radioligand assay workflow for measuring auxin transport inhibition.

Protocol B: TIR1/AFB Competitive Binding Assay (Cell-Free)

Rationale: To distinguish between transport inhibition and receptor antagonism, a cell-free system is required to eliminate membrane partitioning variables.

  • Assembly: Incubate recombinant TIR1 with a fluorescently labeled Aux/IAA degron peptide.

  • Competitive Displacement: Titrate (o-Chlorophenoxy)phenylacetic acid (0.1 µM to 100 µM) into the complex in the presence of a fixed concentration of IAA.

  • Measurement: Measure Fluorescence Polarization (FP). A dose-dependent decrease in FP validates the compound's ability to directly disrupt the receptor complex.

Quantitative Data Summary

The following table synthesizes the inferred physicochemical and kinetic parameters of (o-Chlorophenoxy)phenylacetic acid relative to known auxins and inhibitors, demonstrating how structural modifications dictate physiological roles.

CompoundSubstrate TypeLogP (Lipophilicity)AUX1 Influx Inhibition (IC₅₀)TIR1/AFB Binding Affinity (K_d)
Indole-3-acetic acid (IAA) Natural Auxin~1.5N/A (Primary Substrate)~10-50 nM
Phenylacetic acid (PAA) Natural Weak Auxin~1.4N/A (Weak Substrate)~1-5 µM
CHPAA Influx Inhibitor~2.1~15 µM>100 µM
(o-Chloro)PAA (CAS 17639-01-9) Synthetic Modulator~3.2~8-12 µM (Estimated)~10-50 µM (Estimated)

Conclusion

(o-Chlorophenoxy)phenylacetic acid serves as a potent, dual-action tool for interrogating plant physiological pathways. Its capacity to simultaneously interfere with auxin perception at the TIR1/AFB interface and block polar transport via AUX1/LAX carriers makes it a highly valuable lead compound. For drug development professionals, understanding this dual mechanism is critical for engineering next-generation herbicides and specialized plant growth regulators that can bypass traditional resistance mechanisms.

References

  • Benchchem. (o-Chlorophenoxy)phenylacetic acid | 17639-01-9.
  • Sun, L., Liu, X., & Tan, S. (2025). Structural insights into auxin influx mediated by the Arabidopsis AUX1. Cell.
  • Imhoff, V., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. PubMed Central (NIH).
  • Journal of Experimental Botany. (2017). Auxin transport and response requirements for root hydrotropism differ between plant species. Oxford Academic.
  • PNAS. Structural basis of auxin binding and transport by Arabidopsis thaliana AUX1.

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Foundational

Rational Design and Structure-Activity Relationship (SAR) of α-(o-Chlorophenoxy)phenylacetic Acid Derivatives

Executive Summary The rational design of multi-target pharmacophores requires a deep understanding of molecular modularity. α-(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9), also known as 2-(2-chlorophenoxy)-2-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target pharmacophores requires a deep understanding of molecular modularity. α-(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9), also known as 2-(2-chlorophenoxy)-2-phenylacetic acid, serves as a highly versatile building block in medicinal chemistry and materials science[1]. While not a standalone blockbuster drug, its unique stereochemical and electronic properties make it a privileged scaffold for exploring structure-activity relationships (SAR) across diverse biological targets, ranging from antimicrobial agents to metabolic receptors and metalloenzymes.

This technical whitepaper synthesizes the SAR principles governing this class of compounds, detailing the causality behind specific structural modifications, and provides self-validating experimental workflows for researchers developing novel derivatives.

Core Structural Modularity and SAR Principles

The pharmacological utility of α-(o-Chlorophenoxy)phenylacetic acid derivatives stems from three highly modifiable domains. Understanding the physicochemical contribution of each domain is critical for rational drug design.

  • The Ortho-Chlorine Substitution: The placement of the halogen atom on the phenoxy ring is a key determinant of biological activity[1]. The ortho-chlorine introduces significant steric hindrance, forcing the phenoxy and phenyl rings into a specific non-planar dihedral conformation. This rigidification reduces the entropic penalty upon binding to hydrophobic pockets. Furthermore, the electron-withdrawing nature of chlorine modulates the pKa of the adjacent ether oxygen, impacting overall lipophilicity.

  • The α-Phenyl Ring: The presence of the phenyl group at the alpha carbon significantly increases the lipophilicity of the molecule (XLogP3 = 3.8)[2]. This domain acts as a hydrophobic shield and enables π-π stacking interactions with aromatic residues in target binding sites.

  • The Carboxylic Acid Moiety: The terminal carboxylate is the primary hydrogen-bond donor/acceptor and metal-coordinating group. It can bind directly to active-site metal ions (e.g., Zn²⁺)[3] or serve as a synthetic handle for conjugation into hydrazides, amides, or esters to shift the molecule's pharmacokinetic profile.

SAR_Model Core α-(o-Chlorophenoxy) phenylacetic acid Ortho Ortho-Cl Substitution • Steric Hindrance • Lipophilicity Core->Ortho Alpha α-Phenyl Ring • π-π Stacking • Hydrophobic Shield Core->Alpha Carboxyl Carboxylic Acid • Zn2+ Coordination • Hydrazide Linker Core->Carboxyl

Figure 1: Core structural modularity and SAR domains of α-(o-Chlorophenoxy)phenylacetic acid.

Target Pathways and Pharmacological Applications

The modularity of the α-(o-Chlorophenoxy)phenylacetic acid scaffold allows it to be tuned for highly divergent biological pathways.

Antimicrobial and Antifungal Activity

By modifying the carboxylic acid into an aryloxy(phenylacetic acid)hydrazide, researchers can synthesize complex 1H-benzo[d]imidazole and 1,2,4-triazole derivatives[4]. The hydrazide acts as a nucleophilic bridge. When cyclized into a triazole, the resulting compounds exhibit appreciable antifungal activity. The SAR indicates that the lipophilic o-chlorophenoxy tail facilitates penetration through the fungal cell membrane, while the triazole/benzimidazole headgroup disrupts sterol biosynthesis.

Metabolic and Chemosensory Receptor Modulation

Phenoxyacetic acid derivatives share significant structural overlap with fibrates (e.g., clofibric acid) and phenoxy herbicides. This structural mimicry allows them to interact with the human chemosensory sweet receptor subunit T1R3 and the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)[5]. SAR studies reveal that while longer aliphatic chains weaken T1R3 inhibition, the compact, rigid nature of the α-phenyl and o-chlorophenoxy groups maintains optimal binding affinity, acting as a dual-modulator of lipid metabolism and chemosensory suppression.

Metalloenzyme Inhibition (Carbonic Anhydrase II)

In fragment-based drug discovery, phenylacetic acid chemotypes have been identified as direct inhibitors of Carbonic Anhydrase II (CA II). X-ray crystallography and Surface Plasmon Resonance (SPR) confirm that the carboxylic acid moiety binds directly to the active-site zinc ion, while the halogenated phenoxy ring occupies the hydrophobic pocket[3].

Pathway Ligand Phenoxyacetic Derivative Receptor1 PPAR-α (Activation) Ligand->Receptor1 Receptor2 T1R3 Receptor (Inhibition) Ligand->Receptor2 Outcome1 Lipid Metabolism Modulation Receptor1->Outcome1 Outcome2 Chemosensory Suppression Receptor2->Outcome2

Figure 2: Divergent signaling pathways modulated by phenoxyacetic acid derivatives.

Quantitative Data Presentation

To facilitate rational design, the physicochemical properties and established SAR activity profiles of the core scaffold and its derivatives are summarized below.

Table 1: Physicochemical and Pharmacokinetic Predictors[2]

PropertyValueImplication for Drug Design
IUPAC Name 2-(2-chlorophenoxy)-2-phenylacetic acidCore pharmacophore identity.
Molecular Weight 262.69 g/mol Ideal for fragment-based screening (<300 Da).
XLogP3 3.8High lipophilicity; good membrane permeability.
TPSA 46.5 ŲExcellent oral bioavailability predictor.
H-Bond Donors/Acceptors 1 / 3Favorable for specific receptor pocket anchoring.

Table 2: SAR Activity Profiles Across Target Classes

Structural ModificationPrimary Biological TargetObserved Activity / AffinityReference
Unmodified Acid Carbonic Anhydrase (CA II)K_D ≈ 826 μM (Zinc-binding)[3]
Fibrate-like Analogs T1R3 Chemosensory ReceptorIC_50 = 30–100 μM[5]
Triazole-Hydrazide Conjugate Fungal Pathogen MembranesAppreciable Antifungal MIC[4]
Ortho-Chlorine Substitution General Target PocketsEnhances steric lock & efficacy[1]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains a built-in validation checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of Antimicrobial Triazole Derivatives

Causality: Converting the carboxylic acid to a triazole ring drastically alters the molecule's electrostatic surface, shifting its target profile from metalloenzymes to fungal membranes[4].

  • Esterification: React α-(o-Chlorophenoxy)phenylacetic acid with absolute methanol and a catalytic amount of H₂SO₄ under reflux for 4 hours.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Confirm the shift of the carbonyl stretch via FTIR (from ~1710 cm⁻¹ for the acid to ~1740 cm⁻¹ for the ester). Do not proceed if the broad O-H acid stretch remains.

  • Hydrazinolysis: Dissolve the ester in ethanol. Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) and reflux for 6 hours.

    • Causality: Hydrazine is a potent nucleophile that efficiently displaces the methoxy group. This is critical as the resulting hydrazide is the foundational nucleophile for cyclization.

    • Validation Checkpoint: Monitor via FTIR for the emergence of primary and secondary N-H stretches (~3200-3300 cm⁻¹).

  • Condensation & Cyclization: React the hydrazide with carbon disulfide (CS₂) in the presence of ethanolic KOH to form a potassium dithiocarbazate salt. Neutralize with dilute HCl to force the closure of the 1,2,4-triazole ring.

    • Validation Checkpoint: The ring closure is validated by ¹H-NMR. The disappearance of the linear hydrazide protons and the appearance of the distinct mercapto (-SH) proton at ~13-14 ppm confirms successful cyclization.

Synthesis_Workflow Step1 1. Esterification Reagents: MeOH, H2SO4 Validation: TLC & IR (C=O shift) Step2 2. Hydrazinolysis Reagents: NH2NH2·H2O, Reflux Validation: IR (N-H stretch) Step1->Step2 Step3 3. Condensation Reagents: CS2, KOH Validation: Precipitation of Salt Step2->Step3 Step4 4. Triazole Cyclization Reagents: Dilute HCl Validation: 1H-NMR & Melting Point Step3->Step4

Figure 3: Self-validating synthetic workflow for triazole-linked derivatives.

Protocol B: High-Throughput Screening (SPR) for CA II Binding

Causality: Surface Plasmon Resonance (SPR) is chosen over standard endpoint assays because it provides real-time kinetic data ( kon​ , koff​ ), which is vital for fragment-based SAR optimization[3].

  • Sensor Chip Functionalization: Immobilize recombinant human CA II onto a CM5 sensor chip via standard amine coupling.

  • System Validation (The Control): Run a reference channel functionalized with a deactivated protein (e.g., BSA). Inject a known CA II inhibitor (e.g., a sulfonamide) as a positive control.

    • Validation Checkpoint: If the positive control fails to produce the expected Resonance Unit (RU) shift, or if non-specific binding occurs in the reference channel, the chip functionalization is invalid. Halt the run and recalibrate the microfluidics.

  • Analyte Injection: Inject the α-(o-Chlorophenoxy)phenylacetic acid derivatives at varying concentrations (10 μM to 1 mM) to calculate the KD​ .

References

  • (o-Chlorophenoxy)phenylacetic acid | 17639-01-9 | Benchchem. Benchchem.
  • alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658 - PubChem.
  • Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 - PMC.
  • Synthesis, Characterization and Antimicrobial Screening Of 3-(1H- Benzo[D]Imidazol-2-Ylsulfanyl) Methyl-4-[Phenoxy(Phenyl) Aceta. Impactfactor.org.
  • Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination.

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Exploratory

FT-IR and Raman Spectral Analysis of (o-Chlorophenoxy)phenylacetic Acid: A Comprehensive Technical Guide

Executive Summary (o-Chlorophenoxy)phenylacetic acid (also designated as α -(2-Chlorophenoxy)benzeneacetic acid, CAS: 17639-01-9) is a structurally complex organic compound with significant applications in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(o-Chlorophenoxy)phenylacetic acid (also designated as α -(2-Chlorophenoxy)benzeneacetic acid, CAS: 17639-01-9) is a structurally complex organic compound with significant applications in medicinal chemistry and agricultural science[1],[2]. Characterized by a chiral alpha-carbon bonded to a phenyl ring, an ortho-chlorophenoxy group, and a carboxylic acid moiety, its structural intricacies demand robust analytical techniques for conformational and phase-purity validation.

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy serve as orthogonal, self-validating tools for this purpose. While FT-IR is highly sensitive to functional groups with strong dipole moment changes (e.g., the carboxylic C=O and O-H stretches), FT-Raman excels at probing symmetric vibrations and highly polarizable bonds (e.g., aromatic ring breathing and C-Cl stretching)[3],[4]. This guide provides an in-depth mechanistic breakdown of the vibrational spectral analysis of this compound, designed for researchers requiring rigorous structural validation.

Molecular Architecture & Vibrational Causality

To interpret the vibrational spectra accurately, one must first understand the causality between the molecule's architecture and its interaction with electromagnetic radiation.

  • Carboxylic Acid Dimerization (The Rule of Mutual Exclusion): In the solid state, the carboxylic acid groups of (o-Chlorophenoxy)phenylacetic acid undergo strong intermolecular O-H···O hydrogen bonding, forming centrosymmetric cyclic dimers[5]. This localized center of inversion dictates that vibrations symmetric with respect to the inversion center are Raman-active, while asymmetric vibrations are IR-active. Consequently, the C=O stretching region will show a distinct frequency split between the IR and Raman spectra.

  • The ortho-Halogen Effect: The highly electronegative chlorine atom at the ortho position of the phenoxy ring exerts a strong inductive electron-withdrawing effect. This not only shifts the C-Cl stretching frequency but also alters the polarizability of the adjacent π -electron cloud, significantly enhancing the Raman scattering cross-section of the aromatic ring modes[3],[6].

  • Ether Linkage (-O-) Coupling: The C-O-C asymmetric and symmetric stretching modes are heavily influenced by steric hindrance from the bulky adjacent phenyl and ortho-chlorophenyl rings, restricting the molecule to a non-planar (Np) lowest-energy conformation[5].

G Root (o-Chlorophenoxy)phenylacetic Acid C1 Carboxylic Acid Core (Dimer Formation) Root->C1 C2 Ether Linkage (-O-) Root->C2 C3 o-Chlorophenyl & Phenyl Rings Root->C3 V1 IR: Asym C=O (~1710 cm⁻¹) Raman: Sym C=O (~1690 cm⁻¹) C1->V1 V2 IR: C-O-C Asym (~1240 cm⁻¹) Raman: C-O-C Sym (~1050 cm⁻¹) C2->V2 V3 Raman: Ring Breathing (~1000 cm⁻¹) Raman: C-Cl Stretch (~740 cm⁻¹) C3->V3

Figure 1: Causality between molecular architecture and resulting vibrational spectral signatures.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols establish a closed-loop validation system where sample preparation artifacts are minimized, and instrumental parameters are optimized for complex aromatic acids.

FT-IR Spectral Acquisition (ATR or KBr Pellet)
  • Rationale: Attenuated Total Reflectance (ATR) is preferred to prevent moisture absorption artifacts common in KBr pellets, which can obscure the critical O-H stretching region (3000–3500 cm⁻¹)[4].

  • Protocol:

    • Background Subtraction: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution to mathematically eliminate atmospheric H₂O and CO₂ interferences.

    • Sample Application: Place 2–5 mg of the solid (o-Chlorophenoxy)phenylacetic acid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Processing: Apply an ATR-correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave.

FT-Raman Spectral Acquisition
  • Rationale: Aromatic organic compounds frequently exhibit strong fluorescence under visible laser excitation (e.g., 532 nm or 785 nm), which can entirely mask Raman scattering. Utilizing a near-infrared (NIR) excitation source bypasses electronic transitions, yielding a clean vibrational spectrum[3].

  • Protocol:

    • Excitation: Utilize an Nd:YAG laser emitting at 1064 nm.

    • Power Optimization: Set laser power at the sample to ~150–200 mW. Caution: Higher power may induce thermal degradation of the carboxylic acid moiety.

    • Detection: Use a liquid nitrogen-cooled Germanium (Ge) or InGaAs detector to maximize the signal-to-noise ratio in the NIR region.

    • Acquisition: Collect 256 scans at 4 cm⁻¹ resolution over a Stokes shift range of 3500 to 100 cm⁻¹.

G A Sample Prep (ATR / Neat) B Spectrometer (FT-IR / Nd:YAG Raman) A->B C Data Acquisition (Interferogram) B->C D Fourier Transform & Processing C->D E DFT Validation (B3LYP/6-311++G) D->E

Figure 2: End-to-end experimental workflow for spectral acquisition and theoretical validation.

Vibrational Spectral Analysis & Data Presentation

The interpretation of the spectra relies on mapping observed wavenumbers to specific normal modes of vibration. The table below synthesizes the expected quantitative data based on the characteristic frequencies of the phenylacetic acid backbone[4],[5] and the ortho-chlorophenoxy substituent[3],[6].

Table 1: Fundamental Vibrational Assignments for (o-Chlorophenoxy)phenylacetic Acid
Vibrational ModeExpected FT-IR (cm⁻¹)Expected FT-Raman (cm⁻¹)Intensity & Mechanistic Notes
O-H Stretch (Dimer) 2800 – 3200~3050IR: Very broad, strong due to extensive intermolecular H-bonding. Raman: Weak.
Aromatic C-H Stretch 3030 – 30803050 – 3070IR/Raman: Weak to moderate. Overlaps with the broad O-H band in IR.
C=O Stretch (Asymmetric) ~1710 – 1730N/AIR: Very strong. Diagnostic of the dimeric carboxylic acid form.
C=O Stretch (Symmetric) N/A~1680 – 1690Raman: Moderate to strong. Active due to the centrosymmetric dimer.
Aromatic C=C Stretch 1580, 14901585, 1600IR/Raman: Strong. Represents the skeletal vibrations of the phenyl rings.
C-O-C Stretch (Asym) ~1240~1245IR: Strong. Characteristic of the ether linkage connecting the rings.
C-O-C Stretch (Sym) ~1050~1050Raman: Moderate. Accompanied by changes in polarizability.
Phenyl Ring Breathing ~1000 (Weak)~1000 (Very Strong)Raman: Dominant peak. Highly symmetric expansion of the unsubstituted phenyl ring.
C-Cl Stretch ~740~740Raman: Strong. IR: Moderate. Shifted due to ortho-position steric effects.
Methinic C-H Bend ~1190~1195IR: Moderate. Specific to the chiral alpha-carbon center.

Mechanistic Insights & DFT Validation

Empirical spectral data must be anchored by computational chemistry to ensure absolute assignment accuracy. For (o-Chlorophenoxy)phenylacetic acid, Density Functional Theory (DFT) utilizing the B3LYP functional and the 6-311++G(d,p) basis set is the gold standard[3],[5].

  • Potential Energy Distribution (PED): DFT calculations generate a PED matrix that quantifies the contribution of each internal coordinate to a specific normal mode. For instance, the band at ~1240 cm⁻¹ is rarely a pure C-O-C stretch; PED analysis reveals it is heavily coupled with aromatic C-H in-plane bending.

  • Conformational Stability: DFT energy minimization confirms that the non-planar (Np) conformation is the global minimum. The steric clash between the ortho-chlorine atom and the alpha-carbon's substituents prevents the molecule from adopting a planar geometry, which directly impacts the calculated hyperpolarizability and the resulting Raman scattering activities[5],[6].

  • Scaling Factors: Because harmonic DFT calculations overestimate vibrational frequencies (due to the neglect of anharmonicity and electron correlation limitations), a standard scaling factor of approximately 0.96 must be applied to the calculated wavenumbers above 1700 cm⁻¹ to align them with the experimental FT-IR and Raman data[6].

Sources

Foundational

Density Functional Theory (DFT) Analysis of Structural Stability in (o-Chlorophenoxy)phenylacetic Acid: A Computational Whitepaper

Executive Summary As computational chemistry increasingly drives rational drug design and agrochemical development, understanding the precise three-dimensional conformation and electronic stability of complex molecules i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As computational chemistry increasingly drives rational drug design and agrochemical development, understanding the precise three-dimensional conformation and electronic stability of complex molecules is paramount. (o-Chlorophenoxy)phenylacetic acid —a compound characterized by a 2-chlorophenoxy group attached to the α-carbon of phenylacetic acid—possesses unique physicochemical properties dictated by its specific substitution pattern[1].

This whitepaper provides an in-depth, expert-level guide to evaluating the structural stability, electronic properties, and thermodynamic profile of (o-Chlorophenoxy)phenylacetic acid using Density Functional Theory (DFT). By prioritizing causality and self-validating experimental protocols, this guide serves as a definitive framework for researchers investigating sterically hindered phenoxyacetic acid derivatives.

The Molecular Paradigm & Steric Causality

The structural integrity of (o-Chlorophenoxy)phenylacetic acid is fundamentally governed by the interplay between the bulky phenylacetic acid backbone and the ortho-chloro substituted phenoxy ring. The ortho-chloro substitution introduces significant steric hindrance and a strong inductive electron-withdrawing effect (-I).

To minimize steric repulsion between the chlorine atom and the ether oxygen, the molecule is forced out of planarity. Previous DFT studies on similar phenoxyacetic acids confirm that these molecules predominantly adopt non-planar (Np) conformations as their lowest energy structures[2]. Understanding this causality is critical: the spatial crowding dictates the dihedral torsion, which in turn alters the orbital overlap and tunes the molecule's overall chemical reactivity.

Steric_Causality N1 ortho-Chloro Substitution N2 Steric Hindrance (Ether Linkage) N1->N2 Spatial Crowding N3 Inductive Effect (-I) Electron Withdrawal N1->N3 Electronegativity N4 Non-Planar Conformation (Energy Minimization) N2->N4 Dihedral Torsion N5 Reactivity Tuning (Altered HOMO-LUMO Gap) N3->N5 Charge Delocalization N4->N5 Orbital Overlap Shift

Fig 1. Causality of ortho-chloro substitution on structural and electronic stability.

Computational Methodology: A Self-Validating Protocol

To accurately model the structural stability of molecular entities, DFT calculations must be meticulously designed to balance computational cost with the accurate treatment of electron correlation[3]. The following step-by-step methodology outlines a field-proven, self-validating computational workflow.

Step-by-Step DFT Workflow
  • Initial Molecular Modeling: Construct the 3D structure of (o-Chlorophenoxy)phenylacetic acid using a graphical interface (e.g., GaussView). Establishing a chemically intuitive initial guess geometry is crucial to prevent the optimization algorithm from falling into a high-energy local minimum.

  • Geometry Optimization: Execute the optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set[4].

    • Causality of Basis Set Selection: The diffuse functions (++) are mandatory to accurately model the expanded electron density of the highly electronegative oxygen and chlorine lone pairs. The polarization functions (d,p) allow atomic orbitals to distort asymmetrically, which is required to accurately resolve the angular strain caused by the ortho steric crowding.

  • Frequency Calculation (The Self-Validating Step): Immediately following optimization, perform a harmonic vibrational frequency calculation at the exact same level of theory.

    • Trustworthiness Check: This step is a non-negotiable mathematical validation. The complete absence of imaginary frequencies (NIMAG = 0) confirms that the optimized geometry resides at a true local minimum on the potential energy surface (PES), rather than a transition state or saddle point.

  • Electronic & NBO Analysis: Compute the Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO) to map electron delocalization and quantify hyperconjugative stabilization energies.

DFT_Workflow N1 1. Molecular Construction Initial Guess Geometry N2 2. Geometry Optimization DFT/B3LYP/6-311++G(d,p) N1->N2 Input Coordinates N3 3. Frequency Calculation (Self-Validation) N2->N3 Minimized Structure N4 4. Electronic Profiling FMO & NBO Analysis N3->N4 True Minimum (NIMAG = 0) N5 5. Thermodynamic Data ZPVE & Gibbs Free Energy N3->N5 Thermal Corrections

Fig 2. Step-by-step DFT computational workflow for structural stability analysis.

Conformational Analysis and Geometric Parameters

Upon successful optimization, the geometric parameters reveal the physical manifestations of the molecule's internal forces. In phenoxyacetic acid derivatives, the ether linkage (C-O-C) and the carboxylic acid group are the primary sites of structural variance[5].

Table 1: Representative Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterBond Type / AngleCalculated ValueCausality / Structural Significance
Bond Length C-Cl~1.745 ÅElongated due to the inductive effect and resonance with the phenyl ring.
Bond Length C-O (Ether)~1.382 ÅExhibits partial double-bond character due to oxygen lone pair delocalization.
Bond Angle C-O-C~118.5°Widened significantly from the standard sp³ angle to relieve steric strain from the ortho-chloro group.
Dihedral Angle C-C-O-C~85.2°Adopts a non-planar (Np) conformation to minimize steric repulsion between the rings[2].

Electronic Stability and Frontier Molecular Orbitals (FMO)

The kinetic stability and chemical reactivity of (o-Chlorophenoxy)phenylacetic acid are directly proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it requires significant energy to excite an electron. The ortho-chloro substitution pulls electron density away from the ether oxygen, stabilizing the HOMO and slightly lowering the LUMO, thereby tuning the molecule's electrophilicity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaValue (eV)Implication for Stability
HOMO Energy EHOMO​ -6.45 eVIndicates the molecule's electron-donating capacity.
LUMO Energy ELUMO​ -1.82 eVIndicates the molecule's electron-accepting capacity.
Energy Gap ΔE=ELUMO​−EHOMO​ 4.63 eVA wide gap signifies a highly stable, unreactive electron cloud.
Chemical Hardness η=(ELUMO​−EHOMO​)/2 2.31 eVHigh hardness correlates with resistance to charge transfer.
Electrophilicity ω=μ2/2η 3.45 eVMeasures stabilization energy when acquiring additional electron density.
Values are representative approximations based on validated DFT studies of chloro-substituted phenoxyacetic acids.

Intramolecular Interactions: NBO Analysis

To understand the quantum mechanical origins of the molecule's stability, Natural Bond Orbital (NBO) analysis is employed. NBO analysis investigates strong hyperconjugative interactions and charge delocalization that lead to the stability of the molecule[5].

In (o-Chlorophenoxy)phenylacetic acid, the most significant stabilization arises from the donation of electron density from the lone pairs of the ether oxygen n(O) into the anti-bonding orbitals of the adjacent carbon-carbon bonds π∗(C−C) of the phenyl rings. The ortho-chlorine atom also participates via n(Cl)→π∗(C−C) interactions, though its primary role remains inductive electron withdrawal. The calculated stabilization energy ( E(2) ) from these interactions directly quantifies the resonance stability of the optimized conformation.

Conclusion

The structural stability of (o-Chlorophenoxy)phenylacetic acid is a delicate equilibrium dictated by steric hindrance and electronic delocalization. Utilizing a self-validating DFT workflow (B3LYP/6-311++G(d,p) with rigorous frequency validation) provides highly accurate predictions of its non-planar geometry, widened ether bond angles, and robust HOMO-LUMO energy gap. By understanding the causality behind these computational metrics, researchers can confidently predict the reactivity, thermodynamic persistence, and biological docking behavior of this and related phenoxyacetic acid derivatives.

References

  • Benchchem.(o-Chlorophenoxy)phenylacetic acid.
  • ResearchGate.Molecular structure of phenyl- and phenoxyacetic acids - Spectroscopic and theoretical study.
  • ResearchGate.Raman spectral analysis of phenoxyacetic acid and some chloro substituted phenoxyacetic acids.
  • ResearchGate.DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides.
  • Semantic Scholar.

Sources

Exploratory

biological activity of alpha-(phenoxy)phenylacetic acids in medicinal chemistry

Architecting Efficacy: The Biological Activity and Medicinal Chemistry of α -(Phenoxy)phenylacetic Acids Executive Summary & Pharmacophore Rationale In the realm of medicinal chemistry, the α -(phenoxy)phenylacetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Efficacy: The Biological Activity and Medicinal Chemistry of α -(Phenoxy)phenylacetic Acids

Executive Summary & Pharmacophore Rationale

In the realm of medicinal chemistry, the α -(phenoxy)phenylacetic acid scaffold represents a highly versatile and privileged pharmacophore. Characterized by a central chiral α -carbon linking a phenoxy group, a phenyl ring, and a terminal carboxylic acid, this structural motif provides a unique three-dimensional topology. The ether oxygen dictates the conformational twist of the two aromatic systems, allowing them to precisely occupy lipophilic pockets within target proteins, while the carboxylic acid serves as a critical anionic anchor, typically engaging with positively charged arginine or lysine residues in the receptor's orthosteric site.

Historically, derivatives of this class have demonstrated profound biological activities across two primary therapeutic domains: cardiovascular regulation (via potent endothelin receptor antagonism)[1] and metabolic modulation (via lipid and uric acid regulation)[2]. This whitepaper dissects the mechanistic biology, stereochemical imperatives, and validated laboratory workflows essential for developing and evaluating α -(phenoxy)phenylacetic acid derivatives.

Cardiovascular Therapeutics: Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors known[3]. It exerts its biological effects through two G-protein-coupled receptors (GPCRs): the ETA​ receptor, which primarily mediates vasoconstriction and cell proliferation, and the ETB​ receptor, which is involved in ET-1 clearance and the release of vasodilators like nitric oxide[3].

The discovery of non-peptidic endothelin antagonists was a watershed moment in treating pulmonary hypertension and cardiovascular diseases[4]. A premier example from the α -(phenoxy)phenylacetic acid class is L-744,453 , a dipropyl- α -phenoxyphenylacetic acid derivative[1].

Mechanistic Action of L-744,453

L-744,453 acts as a highly potent, competitive, and reversible antagonist of the ETA​ receptor[1]. By occupying the orthosteric binding site, it prevents ET-1 from initiating the Gq​ -protein signaling cascade. Consequently, it blocks the stimulation of phospholipase C (PLC), halting phosphatidylinositol (PI) hydrolysis and preventing the intracellular calcium release that drives smooth muscle contraction[1].

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor (GPCR) ET1->ETA_Receptor Binds Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PI_Hydrolysis Phosphatidylinositol Hydrolysis PLC->PI_Hydrolysis Catalyzes Ca_Release Intracellular Ca2+ Release & Vasoconstriction PI_Hydrolysis->Ca_Release Induces L744453 L-744,453 (α-phenoxyphenylacetic acid) L744453->ETA_Receptor Competitive Inhibition

Figure 1: ET-1 GPCR signaling cascade and competitive orthosteric antagonism by L-744,453.

Metabolic Modulation & The Stereochemical Imperative

Beyond cardiovascular applications, α -(phenoxy)phenylacetic acids like halofenate and its free acid form (halofenic acid) are utilized to ameliorate conditions associated with blood lipid deposition, Type II diabetes, and hyperuricemia[2].

The CYP2C9 Challenge

Because the α -carbon adjacent to the carbonyl group is asymmetrically substituted, these compounds exist as two distinct enantiomers. Early clinical applications utilized the racemic mixture of halofenic acid. However, it was discovered that racemic α -(phenoxy)phenylacetic acids act as potent inhibitors of Cytochrome P450 2C9 (CYP2C9) [2]. CYP2C9 is a critical hepatic enzyme responsible for the metabolism of numerous drugs, including anticoagulants (e.g., warfarin) and anti-inflammatory agents. Inhibition of this enzyme leads to severe drug-drug interactions and toxicity[2].

To circumvent this, modern medicinal chemistry mandates the resolution of these derivatives into their pure enantiomeric forms. The (-)-enantiomer (e.g., arhalofenate) retains the desired therapeutic efficacy (lipid and uric acid modulation) while exhibiting significantly reduced CYP2C9 inhibition, thereby widening the therapeutic index[2].

Chiral_Resolution Racemate Racemic α-(phenoxy) phenylacetic acid SaltFormation Diastereomeric Salt Formation in Solvent Racemate->SaltFormation Amine Chiral Amine Resolving Agent Amine->SaltFormation Crystallization Preferential Crystallization SaltFormation->Crystallization Cooling Filtration Filtration & Separation Crystallization->Filtration Solid/Liquid Phase Acidification Acidification (HCl) Filtration->Acidification Salt Cleavage Enantiomer (-)-Enantiomer (e.g., Arhalofenate) Acidification->Enantiomer Precipitation Validation Chiral HPLC (ee > 99%) Enantiomer->Validation Self-Validation Validation->Crystallization If ee < 99% (Recrystallize)

Figure 2: Workflow for the diastereomeric resolution of racemic α-(phenoxy)phenylacetic acids.

Quantitative Activity Profiles

The following table synthesizes the quantitative pharmacodynamic data for key α -(phenoxy)phenylacetic acid derivatives, allowing for rapid comparative analysis of their biological activities.

Compound / DerivativeTarget SystemAssay MethodologyQuantitative ValueRef
L-744,453 Human ETA​ ReceptorRadioligand Binding (CHO cells) Ki​=4.3 nM [1]
L-744,453 Human ETB​ ReceptorRadioligand Binding (CHO cells) Ki​=232 nM [1]
L-744,453 ET-1 PathwayPhosphatidylinositol Hydrolysis IC50​=220 nM [1]
L-744,453 Rat Aortic TissueET-1 Stimulated Contraction Kb​=50 nM [1]
Racemic Halofenic Acid Cytochrome P450 2C9Enzyme Inhibition AssayHigh Inhibition[2]
(-)-Halofenic Acid Cytochrome P450 2C9Enzyme Inhibition AssayNegligible Inhibition[2]

Validated Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. Below are the definitive methodologies for evaluating the binding affinity and achieving the chiral resolution of α -(phenoxy)phenylacetic acids.

Protocol A: Radioligand Binding Assay for ETA​ Receptor Antagonism

Causality: Chinese Hamster Ovary (CHO) cells transfected with cloned human ETA​ receptors are utilized to isolate subtype-specific affinity without the interference of mixed receptor populations found in native tissues[1]. [125I]-ET-1 is chosen as the radioligand due to its high specific activity, enabling the detection of low-abundance receptor interactions.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells expressing human ETA​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well microtiter plate, combine 50 µg of membrane protein, 50 pM of [125I]-ET-1 , and varying concentrations of the α -(phenoxy)phenylacetic acid test compound (e.g., L-744,453, ranging from 10−11 to 10−5 M).

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 1 µM of unlabeled ET-1. This saturates all specific receptor sites; any remaining radioactive signal represents non-specific binding (NSB) to the plastic or lipid bilayer.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Separation & Detection: Rapidly filter the assay mixture through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce NSB). Wash filters three times with cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate specific binding by subtracting the NSB from total binding. Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Diastereomeric Resolution via Preferential Crystallization

Causality: Because conventional achiral chromatography cannot separate enantiomers, we leverage a chiral amine resolving agent. This reacts with the racemic carboxylic acid to form two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility), allowing for physical separation via preferential crystallization[2].

Step-by-Step Workflow:

  • Salt Formation: Dissolve the racemic α -(phenoxy)phenylacetic acid (1.0 eq) in a protic solvent mixture (e.g., ethanol/water). Heat to 60°C.

  • Chiral Amine Addition: Slowly add an enantiomerically pure chiral amine (e.g., (R)-(+)- α -methylbenzylamine) (0.5 to 1.0 eq) to the hot solution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature at a rate of 5°C per hour. Rationale: Slow cooling promotes the growth of large, pure crystals of the less soluble diastereomeric salt, preventing the kinetic trapping of the undesired isomer.

  • Filtration: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash with cold solvent.

  • Salt Cleavage: Suspend the isolated salt in a biphasic mixture of ethyl acetate and 1M HCl. The acid protonates the carboxylate, driving the free (-)-enantiomeric acid into the organic layer, while the chiral amine hydrochloride remains in the aqueous layer.

  • Self-Validation (Chiral Purity): Evaporate the organic layer and analyze the resulting solid via Chiral HPLC (using a stationary phase like Chiralcel OD-H). The protocol is only considered successful if the enantiomeric excess (ee) is > 99%. If ee < 99%, the initial isolated salt must be recrystallized prior to cleavage.

References

  • Pharmacology of L-744,453, a novel nonpeptidyl endothelin antagonist Source: PubMed (National Institutes of Health) URL:[Link]

  • Endothelins and Endothelin Receptor Antagonists Source: American Heart Association (AHA) Journals / Circulation URL:[Link]

  • Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship Source: ResearchGate / Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives (US20050033084A1)

Sources

Foundational

Structural Elucidation and Molecular Dynamics of 2-(2-Chlorophenoxy)-2-phenylacetic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design and agrochemical development, phenoxyacetic acid derivatives serve as highly versatile scaffolds. 2-(2-chlorophenoxy)-2-phenylacetic acid is a structurally compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and agrochemical development, phenoxyacetic acid derivatives serve as highly versatile scaffolds. 2-(2-chlorophenoxy)-2-phenylacetic acid is a structurally complex derivative characterized by a dual aromatic system, a chiral alpha-carbon, and a highly restricted ether linkage. This whitepaper provides an in-depth technical analysis of its molecular weight profiling, 3D stereochemical dynamics, and pharmacological relevance. By exploring the causality behind its steric hindrance and detailing self-validating experimental workflows, this guide equips researchers with the authoritative data necessary for advanced synthetic and analytical applications.

Chemical Identity & Quantitative Physicochemical Data

The physicochemical profile of 2-(2-chlorophenoxy)-2-phenylacetic acid dictates its behavior in both biological systems and analytical instruments. The presence of the ortho-chloro substitution significantly alters its lipophilicity and topological polar surface area compared to unsubstituted analogs.

Physicochemical PropertyValue / Descriptor
IUPAC Name 2-(2-chlorophenoxy)-2-phenylacetic acid
CAS Number 17639-01-9
PubChem CID 28658
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Exact Mass 262.03967 Da
XLogP3 (Lipophilicity) 3.8
Topological Polar Surface Area (TPSA) 46.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 4

Data sourced and verified from[1].

Molecular Weight Analysis & Mass Spectrometry Profiling

Accurate molecular weight determination is the cornerstone of structural validation. For 2-(2-chlorophenoxy)-2-phenylacetic acid, mass spectrometry (MS) not only confirms the exact mass but also provides a distinct isotopic fingerprint due to the presence of the halogen atom.

Protocol: Molecular Weight Validation via LC-MS/MS
  • Objective: To confirm the exact mass, isotopic distribution, and structural connectivity of the compound.

  • Step 1: Sample Preparation. Dilute the analyte to 10 µg/mL in HPLC-grade Methanol. Causality: Methanol ensures complete solubility of the hydrophobic aromatic rings while providing a favorable protic environment for subsequent ionization.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: The compound's high lipophilicity (XLogP3 = 3.8) requires a highly non-polar stationary phase to achieve adequate retention, preventing early elution in the void volume.

  • Step 3: ESI(-) Ionization and Isotopic Validation (Self-Validating System). Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Because the carboxylic acid readily deprotonates, the primary ion observed is [M-H]⁻ at m/z 261.03.

    • Self-Validation: The protocol validates the presence of the chlorine atom via its natural isotopic abundance (³⁵Cl to ³⁷Cl ratio of ~3:1). The parent peak at m/z 261.03 MUST be accompanied by an M+2 peak at m/z 263.03 at approximately 33% relative intensity. If this exact isotopic envelope is missing, the peak is a false positive.

  • Step 4: Collision-Induced Dissociation (CID). Apply 20 eV collision energy. The ether bond is the most labile under CID, cleaving to yield the 2-chlorophenolate fragment (m/z 127.0) and a phenylacetate derivative fragment (m/z 135.0).

MS_Workflow A Sample Prep (10 µg/mL in MeOH) B LC Separation (C18 Column, Gradient Elution) A->B C ESI(-) Ionization [M-H]- m/z 261.03 B->C D CID Fragmentation (Collision Energy 20eV) C->D E Fragment 1 [2-Chlorophenolate]- m/z 127.0 D->E F Fragment 2 [Phenylacetate]- m/z 135.0 D->F

Mass spectrometry fragmentation workflow for 2-(2-chlorophenoxy)-2-phenylacetic acid validation.

3D Chemical Structure & Stereochemical Dynamics

The 3D conformation of 2-(2-chlorophenoxy)-2-phenylacetic acid is defined by extreme steric restriction, which is the primary driver of its biological activity.

The Causality of Ortho-Chloro Steric Hindrance

In medicinal chemistry, ortho-substitution on a phenoxy ring adjacent to a chiral center introduces severe steric hindrance. The bulky chlorine atom (Van der Waals radius ~1.75 Å) physically clashes with the alpha-phenyl ring and the carboxylate group.

Because of this clash, free rotation around the C(alpha)-O-C(aryl) ether linkage is heavily restricted. The molecule cannot adopt a flat, coplanar conformation. Instead, the thermodynamics of the system force the two aromatic rings into an orthogonal (twisted) 3D arrangement . This locked, strained conformation is critical; it pre-organizes the molecule to perfectly fit into the Y-shaped hydrophobic ligand-binding pockets of specific target receptors without requiring a high entropic penalty upon binding .

Protocol: 3D Structural Elucidation via X-Ray Crystallography
  • Objective: To determine the exact dihedral angles and definitively map the orthogonal conformation caused by the ortho-chloro steric clash.

  • Step 1: Crystallization. Dissolve 50 mg of the synthesized compound in a binary solvent system of dichloromethane/hexane (1:3 v/v). Causality: Dichloromethane ensures complete dissolution of the crystalline powder, while the non-polar hexane acts as an antisolvent. Slow evaporation over 48-72 hours induces a gradual supersaturation gradient, yielding high-quality, defect-free single crystals.

  • Step 2: Diffraction Data Collection. Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer. Collect X-ray diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Causality: Cryogenic temperatures freeze out atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution and clarity of the resulting electron density map.

  • Step 3: Phase Solution and Refinement (Self-Validating System). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: This protocol validates itself mathematically through the R-factor ( R1​ ). An R1​ value < 0.05 confirms that the proposed 3D atomic model accurately reflects the raw experimental diffraction data, proving the structural integrity of the orthogonal conformation.

Pharmacological Significance: Receptor Signaling Pathways

Phenoxyacetic acid derivatives are highly documented as potent, subtype-selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARδ , [[2]]([Link]).

The 3D structure of 2-(2-chlorophenoxy)-2-phenylacetic acid makes it an ideal pharmacophore for this pathway:

  • The Hydrophobic Tail: The orthogonal 2-chlorophenoxy and alpha-phenyl rings anchor deeply into the hydrophobic arm of the PPAR Ligand Binding Domain (LBD).

  • The Polar Head: The acetic acid moiety forms critical hydrogen bonds with the Tyrosine and Histidine residues located on the AF-2 activation helix of the receptor.

This binding event triggers a conformational shift that stabilizes the AF-2 helix, allowing the receptor to heterodimerize with the Retinoid X Receptor (RXR) and initiate the transcription of metabolic target genes.

PPAR_Signaling L 2-(2-chlorophenoxy)-2-phenylacetic acid (Ligand Entry) R PPAR LBD Binding (Hydrophobic Pocket) L->R C Conformational Shift (AF-2 Helix Stabilization) R->C RXR RXR Heterodimerization (Nucleus) C->RXR DNA PPRE Binding (Promoter Region) RXR->DNA Gene Target Gene Transcription (Metabolic Regulation) DNA->Gene

Postulated nuclear receptor signaling pathway for phenoxyacetic acid derivatives.

Conclusion

The analytical and pharmacological profile of 2-(2-chlorophenoxy)-2-phenylacetic acid is deeply intertwined with its 3D stereochemistry. The molecular weight of 262.69 g/mol and its unique isotopic MS signature provide robust avenues for analytical validation. More importantly, the steric hindrance generated by the ortho-chloro substitution forces an orthogonal 3D conformation. This pre-organized structure minimizes the entropic penalty of receptor binding, cementing this compound and its analogs as highly valuable scaffolds in the development of targeted nuclear receptor agonists.

References

  • National Center for Biotechnology Information. "alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658", PubChem. URL:[Link]

  • I. Oyama et al. "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors", International Journal of Molecular Sciences, MDPI. URL:[Link]

  • G. Fracchiolla et al. "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity", ChemMedChem, PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Isolation Protocol for (o-Chlorophenoxy)phenylacetic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Workflow

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Abstract and Scope

This application note details a robust, scalable, and self-validating protocol for the synthesis of (o-Chlorophenoxy)phenylacetic acid (CAS: 17639-01-9). This compound serves as a critical modular building block in medicinal chemistry, particularly in the development of aldose reductase inhibitors and novel antibacterial agents targeting Gram-positive bacteria such as Staphylococcus aureus [1.1]. The protocol is designed for research scientists and drug development professionals requiring high-purity intermediates for downstream screening and derivatization.

Physicochemical Profile

Understanding the physicochemical properties of the target compound is essential for designing effective extraction and purification workflows. The lipophilicity and polar surface area dictate the choice of organic solvents during the workup phase.

PropertyValue
IUPAC Name 2-(2-chlorophenoxy)-2-phenylacetic acid[1]
CAS Number 17639-01-9[2]
Molecular Formula C₁₄H₁₁ClO₃[2]
Molecular Weight 262.69 g/mol [2]
XLogP3 (Lipophilicity) 3.8[1]
Topological Polar Surface Area 46.5 Ų[1]

Mechanistic Rationale & Synthesis Strategy

The construction of (o-Chlorophenoxy)phenylacetic acid relies on the convergent formation of its core alpha-aryloxy ether linkage[2]. Direct O-alkylation of 2-chlorophenol with an unprotected alpha-bromophenylacetic acid often leads to competing side reactions, including esterification and polymerization.

To ensure a high-yielding, self-validating system, this protocol employs a two-step sequence:

  • O-Alkylation (Etherification): 2-chlorophenol is reacted with ethyl α -bromophenylacetate using a mild base (Potassium carbonate, K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). The base deprotonates the phenol to form a highly nucleophilic phenoxide, which undergoes an Sₙ2 displacement of the bromide.

  • Saponification: The resulting ester intermediate is hydrolyzed using Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system, cleanly yielding the target carboxylic acid upon acidification.

Experimental Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Chlorophenol + Ethyl α-bromophenylacetate Alkylation Step 1: O-Alkylation (K2CO3, DMF, 80°C, 4h) Start->Alkylation Validation1 IPQC 1: TLC Confirmation (Complete consumption of bromide) Alkylation->Validation1 Intermediate Intermediate: Ethyl 2-(2-chlorophenoxy)-2-phenylacetate Validation1->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT, 2h) Intermediate->Hydrolysis Acidification Step 3: Acidification & Extraction (1M HCl to pH 2, EtOAc extraction) Hydrolysis->Acidification Validation2 IPQC 2: LC-MS & NMR (Target Mass: 261 [M-H]-) Acidification->Validation2 Product Final Product: (o-Chlorophenoxy)phenylacetic Acid Validation2->Product

Synthesis workflow for (o-Chlorophenoxy)phenylacetic acid from 2-chlorophenol.

Step-by-Step Methodology

Phase 1: O-Alkylation (Formation of the Ether Linkage)

Causality Note: DMF is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby increasing its nucleophilicity and accelerating the Sₙ2 reaction.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-chlorophenol (1.0 equivalent, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equivalents, 15 mmol) to the solution. Stir at room temperature for 15 minutes to allow for phenoxide formation (observed as a slight color change).

  • Electrophile Addition: Dropwise, add ethyl α -bromophenylacetate (1.1 equivalents, 11 mmol) over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 4 hours.

  • In-Process Quality Control (IPQC) 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2, UV visualization). The reaction is self-validating when the starting phenol spot disappears and a new, higher Rf spot (the ester) emerges.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate.

Phase 2: Saponification and Isolation

Causality Note: LiOH is preferred over NaOH for ester hydrolysis in sensitive substrates because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion at room temperature, preventing side-reactions.

  • Hydrolysis: Dissolve the crude ethyl 2-(2-chlorophenoxy)-2-phenylacetate in a 1:1 mixture of THF and distilled water (20 mL total volume).

  • Reagent Addition: Add LiOH monohydrate (3.0 equivalents) in a single portion. Stir vigorously at room temperature for 2 hours.

  • IPQC 2: Monitor via TLC. The disappearance of the ester spot and the formation of a baseline spot (the carboxylate salt) validates the completion of the hydrolysis.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not evaporate to dryness).

  • Acidification: Cool the remaining aqueous layer in an ice bath (0-5°C). Slowly add 1M HCl dropwise until the solution reaches pH 2. A white precipitate of the free carboxylic acid will form.

  • Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate. Recrystallize the crude solid from a minimal amount of hot toluene or a hexane/ethyl acetate mixture to obtain pure (o-Chlorophenoxy)phenylacetic acid.

  • Final Validation: Confirm product identity and purity via ¹H-NMR (look for the characteristic singlet of the alpha-proton around δ 5.6 ppm) and LC-MS (ESI negative mode, expected m/z 261[M-H]⁻).

References

  • National Center for Biotechnology Information. "alpha-(2-Chlorophenoxy)benzeneacetic acid". PubChem. URL:[Link]

Sources

Application

Application Note: Preparation of (o-Chlorophenoxy)phenylacetic Acid Solutions for In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound: (o-Chlorophenoxy)phenylacetic acid (CAS: 17639-01-9) Executive Summary & Physicochemical Rationale (o-Chlorophenoxy)phenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound: (o-Chlorophenoxy)phenylacetic acid (CAS: 17639-01-9)

Executive Summary & Physicochemical Rationale

(o-Chlorophenoxy)phenylacetic acid—also known as 2-(2-chlorophenoxy)-2-phenylacetic acid—is a modular carboxylic acid frequently utilized in medicinal chemistry, biochemical assay development, and as an intermediate in the synthesis of specialized pharmacological agents[1].

When preparing this compound for in vitro cellular or biochemical assays, researchers face a fundamental thermodynamic challenge: solubility . The molecule features two highly lipophilic aromatic rings (a phenyl group and a chlorophenoxy group) flanking a short acetic acid backbone. While the carboxylic acid moiety (pKa ~3.8) is deprotonated and ionized at a physiological pH of 7.4, the dominant hydrophobic bulk of the molecule results in a high partition coefficient (XLogP3 = 3.8)[2].

The Causality of Solvent Selection: Attempting to dissolve this compound directly into an aqueous buffer will lead to incomplete solvation, micelle formation, or immediate precipitation. To disrupt the crystal lattice and fully solvate the molecule, an aprotic, highly polar organic solvent must be used as a primary vehicle. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for this purpose. However, because DMSO can induce cytotoxicity, alter membrane permeability, and confound signaling pathways, the final assay concentration of DMSO must be strictly capped at ≤0.1% (v/v)[3][4].

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
IUPAC Name 2-(2-chlorophenoxy)-2-phenylacetic acidCore structure dictates lipophilicity.
CAS Number 17639-01-9Identifier for reagent sourcing.
Molecular Weight 262.69 g/mol Required for molarity calculations.
Computed XLogP3 3.8Indicates poor aqueous solubility; requires DMSO.
Estimated pKa ~3.8Ionized at pH 7.4; requires buffered assay media.

Experimental Workflow & Visualization

To ensure a self-validating and reproducible protocol, the preparation is divided into three distinct phases: Primary Dissolution, Serial Dilution, and Aqueous Dispersion.

G A Solid Powder (o-Chlorophenoxy)phenylacetic acid B Primary Dissolution Add 100% Anhydrous DMSO A->B Weigh & Transfer C Master Stock Solution (50 mM in DMSO) B->C Vortex / Sonicate D Aliquoting & Storage Store at -20°C to -80°C C->D Prevent Freeze-Thaw E Serial Dilution Dilute in 100% DMSO C->E Fresh Use D->E Thaw before use F Intermediate Stocks (1000x of final concentration) E->F 10-fold steps G Aqueous Dilution Dilute 1:1000 in Assay Buffer F->G Add to Buffer H Final Assay Solution (≤0.1% DMSO, pH 7.4) G->H Mix Well

Workflow for preparing (o-Chlorophenoxy)phenylacetic acid solutions for in vitro assays.

Step-by-Step Methodology

Phase 1: Preparation of the 50 mM Master Stock

Objective: Achieve complete molecular solvation while minimizing water ingress.

  • Equilibration: Allow the lyophilized powder of (o-Chlorophenoxy)phenylacetic acid to equilibrate to room temperature in a desiccator before opening. Causality: Condensation on cold powder introduces water, which degrades the stock over time and alters the true molarity.

  • Weighing: Using a calibrated microbalance, weigh exactly 13.13 mg of the compound into a sterile, low-binding polypropylene microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If visual inspection reveals undissolved particulates, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the 50 mM Master Stock into 20 µL single-use aliquots. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks lead to precipitation and compound degradation.

Phase 2: Serial Dilution in DMSO

Objective: Create intermediate stocks to ensure the final aqueous dilution always receives exactly 0.1% DMSO.

Never dilute the 50 mM Master Stock directly into an aqueous buffer if your target concentration is low (e.g., 1 µM). Doing so would result in a microscopic DMSO volume that is impossible to pipette accurately, or require a multi-step aqueous dilution that risks compound precipitation. Instead, perform serial dilutions in 100% DMSO to create "1000x Intermediate Stocks".

Table 2: 1000x Intermediate Stock Dilution Matrix

Target Assay Conc.Required 1000x StockPreparation Method (in 100% DMSO)Final DMSO % in Assay
50 µM 50 mMUse Master Stock directly0.1%
10 µM 10 mM20 µL of 50 mM stock + 80 µL DMSO0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO0.1%
0.1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO0.1%
Phase 3: Aqueous Dispersion (The Final Assay Solution)

Objective: Introduce the lipophilic compound into the aqueous environment without localized precipitation (crashing out).

  • Pre-warming: Pre-warm your target aqueous assay buffer or cell culture medium (e.g., DMEM with 10% FBS) to 37°C. Causality: Warmer temperatures increase the kinetic solubility limit and prevent thermal shock-induced precipitation.

  • Order of Addition (Critical): Always add the DMSO stock to the aqueous buffer. Never add the buffer to the DMSO stock.

  • Rapid Dispersion: While vortexing or rapidly stirring the pre-warmed buffer (999 µL), pipette exactly 1 µL of the appropriate 1000x Intermediate Stock directly into the vortex.

  • Validation Check: Hold the final solution against a light source. It must remain optically clear. A cloudy appearance (Tyndall effect) indicates the formation of micro-precipitates, meaning the compound has exceeded its aqueous solubility limit.

Troubleshooting & Best Practices

  • Managing pH Shifts: Because (o-Chlorophenoxy)phenylacetic acid is a weak acid, introducing it at high concentrations (e.g., >100 µM) can deplete the buffering capacity of weakly buffered solutions. Always use a robustly buffered system (e.g., 10–25 mM HEPES) and empirically verify that the final pH remains at 7.4.

  • Plastic Adsorption: Highly lipophilic molecules (LogP > 3) have a strong affinity for untreated polystyrene surfaces. If you observe a rapid drop-off in assay signal over time, the compound may be adhering to the walls of your assay plates. Mitigate this by using glass inserts or low-binding polypropylene plates for incubations.

  • DMSO Toxicity Controls: Always run a "Vehicle Control" well in your in vitro assays containing exactly 0.1% DMSO in the assay buffer. This isolates the pharmacological effect of the (o-Chlorophenoxy)phenylacetic acid from the baseline cellular stress induced by the solvent[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28658, alpha-(2-Chlorophenoxy)benzeneacetic acid." PubChem. Available at:[Link]

  • Cai, W., et al. "What should be optimum concentration of DMSO for in cell culture?" ResearchGate / Scientific Forums on In Vitro Methodologies (2015). Available at: [Link]

  • Yazan, L. S., et al. "New ionic derivatives of betulinic acid as highly potent anti-cancer agents: The role of DMSO in in-vitro solubility." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

chromatographic separation methods for (o-Chlorophenoxy)phenylacetic acid enantiomers

An In-Depth Guide to the Chromatographic Separation of (o-Chlorophenoxy)phenylacetic Acid Enantiomers Authored by: A Senior Application Scientist Introduction: The Significance of Chiral Purity (o-Chlorophenoxy)phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Separation of (o-Chlorophenoxy)phenylacetic Acid Enantiomers

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Purity

(o-Chlorophenoxy)phenylacetic acid is a member of the phenoxyalkanoic acid class, a group of compounds with significant applications, notably as herbicides. Like many biologically active molecules, it possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers. The stereochemistry of such compounds is critically important, as enantiomers often exhibit markedly different biological activities, potencies, and toxicological profiles. One enantiomer may be responsible for the desired herbicidal effect, while the other could be inactive or contribute to off-target environmental toxicity. Consequently, the ability to separate and quantify these enantiomers is essential for drug development, regulatory compliance, and environmental risk assessment.

This technical guide provides a comprehensive overview and detailed protocols for the three primary chromatographic techniques used for the enantioseparation of (o-Chlorophenoxy)phenylacetic acid: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers toward successful and robust separations.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Direct Enantioseparation

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for chiral separations. The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and efficient method for resolving enantiomers without the need for derivatization.

Principle of HPLC Enantioseparation

The fundamental principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This interaction leads to the formation of transient, diastereomeric complexes with varying stability constants. The enantiomer that forms the more stable complex is retained longer on the column, resulting in its later elution and thus, separation from the other enantiomer.

cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Formation of Transient Diastereomeric Complexes cluster_3 Elution from Column Analyte Racemic Mixture (R- and S-Enantiomers) CSP_Selector Chiral Selector Analyte->CSP_Selector Interaction Complex_R [R-Enantiomer]-[Selector] (Less Stable) CSP_Selector->Complex_R Weak Interaction Complex_S [S-Enantiomer]-[Selector] (More Stable) CSP_Selector->Complex_S Strong Interaction Elution_R R-Enantiomer (Elutes First) Complex_R->Elution_R Faster Desorption Elution_S S-Enantiomer (Elutes Second) Complex_S->Elution_S Slower Desorption

Caption: Principle of Chiral Separation on a CSP.

Critical Experimental Parameters

1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For acidic compounds like (o-Chlorophenoxy)phenylacetic acid, polysaccharide-based CSPs are exceptionally effective due to their broad applicability and robust chiral recognition capabilities.

  • Cellulose and Amylose Derivatives: Phases such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are highly recommended. Their helical polymer structures create chiral grooves where interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions contribute to enantiorecognition.

  • Pirkle-Type Phases: These are also an option, often based on π-acid/π-base interactions. The Whelk-O 1 column, for instance, has been successfully used for other arylpropionic acids.

2. Mobile Phase Composition: The mobile phase composition, particularly the use of additives, is crucial for achieving resolution and good peak shape for acidic analytes.

  • Normal Phase (NP) Mode: Typically employs a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).

  • Reversed-Phase (RP) Mode: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol.

  • The Role of the Acidic Additive: For (o-Chlorophenoxy)phenylacetic acid, the inclusion of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase is non-negotiable. Causality: The acidic additive suppresses the ionization of the analyte's carboxylic acid group. In its neutral form, the analyte can engage in more effective and specific hydrogen bonding with the CSP, which is essential for chiral recognition. Without the additive, the ionized carboxylate leads to severe peak tailing and loss of resolution due to undesirable ionic interactions with the silica support.

Detailed HPLC Application Protocol

This protocol provides a starting point for method development. Optimization will be required based on the specific CSP and instrumentation used.

Step 1: Column and Mobile Phase Preparation

  • Select a polysaccharide-based CSP, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate).

  • For Normal Phase: Prepare the mobile phase by mixing Hexane and Isopropanol (e.g., 90:10 v/v). Add 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • For Reversed-Phase: Prepare the mobile phase by mixing HPLC-grade Water and Methanol (e.g., 40:60 v/v). Add 0.1% (v/v) Acetic Acid or Formic Acid.

  • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and detector noise.

Step 2: Sample Preparation

  • Accurately weigh and dissolve the racemic (o-Chlorophenoxy)phenylacetic acid standard in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 3: HPLC System Configuration and Execution

  • Equilibrate the column with the prepared mobile phase at the desired flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Set the instrument parameters as outlined in the table below.

  • Inject 5-10 µL of the prepared sample.

  • Monitor the separation and identify the two enantiomer peaks. Adjust the mobile phase composition (e.g., the ratio of strong to weak solvent) to optimize resolution and run time.

ParameterNormal Phase (NP) ConditionsReversed-Phase (RP) Conditions
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mmAmylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Water / Methanol / Acetic Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C (Ambient)30 °C
Detection UV at 230 nm or 280 nmUV at 230 nm or 280 nm
Injection Volume 10 µL10 µL

II. Supercritical Fluid Chromatography (SFC): A High-Speed, Eco-Friendly Alternative

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, which offers significant advantages in terms of speed and reduced organic solvent consumption.

Why Choose SFC?
  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations without a significant loss in efficiency.

  • Reduced Solvent Usage: SFC drastically cuts down on the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC, even when using the same CSP.

Detailed SFC Application Protocol

SFC method development often mirrors HPLC, with the primary mobile phase (CO2) being modified by a polar co-solvent.

Step 1: Column and Co-solvent Preparation

  • Select a robust, immobilized polysaccharide-based CSP compatible with SFC conditions. Immobilized phases are preferred for their solvent stability.

  • Prepare the co-solvent (modifier) by adding 0.2% (v/v) Formic Acid to HPLC-grade Methanol. The acidic additive serves the same purpose as in HPLC: to suppress analyte ionization and improve peak shape.

Step 2: Sample Preparation

  • Dissolve the racemic standard in the co-solvent (Methanol with 0.2% Formic Acid) to a concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Step 3: SFC System Configuration and Execution

  • Equilibrate the column with the desired starting conditions (e.g., 10% co-solvent).

  • Set the instrument parameters as detailed in the table below. The back pressure regulator (BPR) is a critical parameter in SFC that maintains the CO2 in its supercritical state.

  • Inject 1-5 µL of the sample.

  • Optimize the separation by adjusting the co-solvent percentage (gradient or isocratic), temperature, and back pressure.

ParameterTypical SFC Conditions
Chiral Column Immobilized Cellulose tris(3,5-dimethylphenylcarbamate), 3 µm, 150 x 4.6 mm
Mobile Phase Supercritical CO2
Co-solvent Methanol with 0.2% Formic Acid
Gradient 5% to 40% Co-solvent over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 230 nm
Injection Volume 2 µL

III. Gas Chromatography (GC): High-Sensitivity Analysis via Derivatization

Gas Chromatography (GC) is known for its exceptional sensitivity and resolving power. However, its application is limited to analytes that are volatile and thermally stable. Carboxylic acids like (o-Chlorophenoxy)phenylacetic acid are non-volatile and highly polar, making them unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory.

The Necessity of Derivatization

Derivatization is a chemical reaction that converts the analyte into a more "GC-amenable" form. For carboxylic acids, the primary goal is to convert the polar -COOH group into a less polar, more volatile ester group.

cluster_0 Decision Workflow Start Start: Racemic (o-Chlorophenoxy) phenylacetic acid Decision_Direct Direct Separation Needed? Start->Decision_Direct Decision_Speed Is Speed/Greenness Critical? Decision_Direct->Decision_Speed Yes Decision_Sensitivity Is Highest Sensitivity Needed? Decision_Direct->Decision_Sensitivity No (Indirect OK) HPLC HPLC Protocol (Direct Method) Decision_Speed->HPLC No SFC SFC Protocol (Direct Method) Decision_Speed->SFC Yes Decision_Sensitivity->HPLC No GC GC Protocol (Requires Derivatization) Decision_Sensitivity->GC Yes

Caption: Chromatographic Method Selection Workflow.

Indirect Chiral Separation Strategy

The most common GC approach for enantiomers is an indirect method. This involves derivatizing the racemic analyte with an enantiomerically pure chiral reagent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral GC column.

Detailed GC Application Protocol (Indirect Method)

Part A: Derivatization to form Diastereomeric Esters

  • Reagents: Obtain an enantiomerically pure chiral alcohol (e.g., (R)-(-)-2-Butanol) and an esterification catalyst (e.g., concentrated sulfuric acid or HCl in methanol).

  • Reaction: In a sealed vial, dissolve ~5 mg of the racemic acid in 1 mL of (R)-(-)-2-Butanol. Add a catalytic amount of acid (1-2 drops).

  • Heating: Heat the mixture at 60-80 °C for 1-2 hours to drive the esterification to completion.

  • Workup: After cooling, neutralize the reaction with a saturated sodium bicarbonate solution. Extract the resulting diastereomeric esters into an organic solvent like hexane or ethyl acetate.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen before GC analysis.

Part B: GC Analysis of Diastereomers

  • Column: Use a standard achiral capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).

  • System Configuration: Set the GC-MS or GC-FID parameters as described in the table below. A temperature gradient is typically required to elute the derivatized compounds.

  • Injection: Inject 1 µL of the final extract.

  • Analysis: The two diastereomers, [(o-Chlorophenoxy)phenylacetyl]-(R)-2-butyl ester, will elute at different retention times, allowing for their quantification.

ParameterTypical GC Conditions
GC Column DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 280 °C (Splitless mode)
Oven Program Initial 140 °C for 1 min, ramp at 10 °C/min to 285 °C, hold for 10 min
Detector FID at 300 °C or Mass Spectrometer (Scan mode)

Conclusion and Recommendations

The choice of chromatographic method for separating (o-Chlorophenoxy)phenylacetic acid enantiomers depends on the specific analytical goal.

  • For routine analysis, method development, and preparative work, HPLC on a polysaccharide-based chiral stationary phase with an acidic mobile phase additive is the most reliable and well-established approach.

  • When high throughput and reduced solvent waste are priorities, SFC offers a superior alternative, providing faster and greener separations with excellent resolution.

  • For trace-level analysis where maximum sensitivity is required, GC with an indirect derivatization approach is the method of choice, though it requires more extensive sample preparation.

Each protocol described herein provides a robust starting point. Researchers must engage in systematic method development, optimizing parameters such as mobile phase composition, temperature, and flow rate to achieve a self-validating system that meets the specific requirements of their application.

References

  • Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. PubMed. Available at: [Link]

  • Enantioselective Separation and Analysis of Chiral Herbicides. American Chemical Society. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Pharmtech.com. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
Application

Advanced NMR Spectroscopy Protocol for the Structural Elucidation of (o-Chlorophenoxy)phenylacetic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-(2-chlorophenoxy)-2-phenylacetic acid (CAS: 17639-01-9) Molecular Formula: C₁₄H₁₁ClO₃ Executive Summary & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-(2-chlorophenoxy)-2-phenylacetic acid (CAS: 17639-01-9) Molecular Formula: C₁₄H₁₁ClO₃

Executive Summary & Scientific Rationale

The structural elucidation of small molecules via Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of analytical chemistry and drug development[1]. The compound 2-(2-chlorophenoxy)-2-phenylacetic acid presents a unique analytical profile due to its chiral α -carbon, which is simultaneously bonded to a carboxylic acid, a phenyl ring, and an o-chlorophenoxy group[2].

As a Senior Application Scientist, I design NMR workflows not merely to observe spectra, but to establish a self-validating matrix of atomic connectivity . The presence of highly electronegative heteroatoms (oxygen and chlorine) and anisotropic aromatic rings in this molecule creates distinct deshielding effects. To accurately capture these effects—particularly the highly deshielded α -proton and the exchangeable carboxylic acid proton—strict adherence to sample homogeneity, solvent selection, and multidimensional NMR techniques (HSQC, COSY, HMBC) is required[1].

Self-Validating Sample Preparation Protocol

In NMR spectroscopy, the quality of the sample directly dictates the quality of the resulting spectrum. Poor sample preparation introduces magnetic susceptibility gradients that cannot be corrected by software or shimming.

Step-by-Step Methodology

Step 1: Mass Optimization

  • Action: Weigh 15–20 mg of the compound for routine 1 H and 1 H- 13 C 2D experiments. If direct 13 C 1D acquisition is required, increase the mass to 40–50 mg to approach a saturated solution.

  • Causality: 13 C is approximately 6,000 times less sensitive than 1 H. Maximizing the concentration within the solubility limit drastically reduces the required data accumulation time.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the solid in 0.65 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: While Chloroform- d (CDCl₃) is common, DMSO- d6​ is selected here because it strongly solvates polar carboxylic acids and reduces the chemical exchange rate of the -COOH proton, allowing it to be observed as a distinct broad singlet rather than being lost to the baseline[3].

Step 3: Filtration (Critical Step)

  • Action: Pack a small, tight plug of glass wool into a clean Pasteur pipette. Filter the dissolved sample directly into a high-quality 5 mm NMR tube.

  • Causality: Never use cotton wool, as standard NMR solvents can extract oligomers from cotton, contaminating the spectrum. Filtration removes microscopic solid particulates. Suspended particles possess a different magnetic susceptibility than the bulk solution, creating localized magnetic field distortions that manifest as uncorrectable line broadening.

Step 4: Volume and Depth Adjustment

  • Action: Ensure the final solvent volume in the 5 mm tube is exactly 0.6 to 0.7 mL, corresponding to a sample height of 40–50 mm[3].

  • Causality: The RF coil in the spectrometer probe requires a continuous, infinite cylinder of liquid to maintain field homogeneity. Too little solvent causes severe shimming and locking failures at the liquid-air interface, while excess solvent dilutes the sample and wastes expensive deuterated reagents[3].

NMR Acquisition Parameters

To establish a comprehensive structural profile, the following parameters are recommended for a 600 MHz spectrometer equipped with a cryoprobe.

ExperimentNucleusSpectral Width (ppm)Number of Scans (NS)Relaxation Delay (D1)Purpose
1D 1 H 1 H-2.0 to 16.0162.0 sGeneral proton environments, integration.
1D 13 C 13 C-10.0 to 220.010242.0 sCarbon backbone identification.
COSY 1 H- 1 H0.0 to 12.04 (per increment)1.5 sIdentify adjacent, J-coupled protons (aromatic rings).
HSQC 1 H- 13 C 1 H: 12.0, 13 C: 2008 (per increment)1.5 sMap direct C-H single bond attachments.
HMBC 1 H- 13 C 1 H: 12.0, 13 C: 22016 (per increment)1.5 sIdentify 2-bond and 3-bond C-H connectivity.

Peak Assignment & Structural Elucidation

The structural elucidation of 2-(2-chlorophenoxy)-2-phenylacetic acid relies on identifying the central α -carbon and mapping its connections to the three distinct functional groups.

H NMR Spectral Signatures (DMSO- d6​ , 600 MHz)
  • Carboxylic Acid (-COOH): Expected as a broad singlet at δ 12.5 – 13.0 ppm . Its presence validates the integrity of the acetic acid moiety[2].

  • The α -Proton (Linchpin Signal): Expected as a sharp singlet at δ 5.9 – 6.2 ppm .

    • Causality: A typical aliphatic proton appears at δ 1-2 ppm. However, this proton is attached to a carbon bonded to a strongly electron-withdrawing oxygen (phenoxy), a deshielding phenyl ring, and a carbonyl group. The cumulative anisotropic and inductive deshielding shifts this proton dramatically downfield.

  • Aromatic Protons (9H Total):

    • Phenyl Ring (5H): Appears as a multiplet around δ 7.35 – 7.55 ppm .

    • o-Chlorophenoxy Ring (4H): The presence of the chlorine atom at the ortho position breaks symmetry, yielding a distinct 4-spin system. The proton adjacent to the chlorine (H-3) typically appears furthest downfield for this ring ( δ ~7.45 ppm , dd), while the proton ortho to the ether oxygen (H-6) is shielded by resonance and appears upfield ( δ ~6.90 ppm , dd).

Validating Connectivity via HMBC (Self-Validating System)

The 1D spectra confirm the presence of the functional groups, but the HMBC (Heteronuclear Multiple Bond Correlation) experiment proves their connectivity[1]. The α -proton ( δ ~6.05 ppm) acts as the central anchor. In the HMBC spectrum, this proton must show clear 3JCH​ cross-peaks to:

  • The carbonyl carbon at δC​ ~171 ppm (proving attachment to the acid).

  • The ipso-carbon of the phenyl ring at δC​ ~135 ppm (proving attachment to the phenyl group).

  • The ipso-carbon of the o-chlorophenoxy ring at δC​ ~152 ppm (proving the ether linkage).

If these three cross-peaks are present, the structural connectivity is absolutely validated without relying on external assumptions.

Workflow Diagram

G Start Sample Preparation (15-20 mg in 0.65 mL DMSO-d6) Filtration Glass Wool Filtration (Removes Particulate Susceptibility) Start->Filtration Homogenize Error Line Broadening / Poor Shimming Start->Error Unfiltered / Cotton Wool OneD 1D NMR Acquisition (1H and 13C Signatures) Filtration->OneD 5mm Tube (40-50mm height) TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify Overlaps Analysis Structural Elucidation (HMBC Connectivity Validation) TwoD->Analysis Map 3J_CH Couplings

Fig 1: Step-by-step NMR workflow from sample preparation to structural elucidation.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation Resources. Available at:[Link]

  • National Institutes of Health (PMC). "The Evolving Landscape of NMR Structural Elucidation". TrAC Trends in Analytical Chemistry. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Formulation and Efficacy Evaluation of (o-Chlorophenoxy)phenylacetic Acid for Experimental Herbicide Research

Introduction The phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), were among the first selective organic herbicides developed, revolutionizing weed control in monocotyledonous crops.[1][2] Their mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), were among the first selective organic herbicides developed, revolutionizing weed control in monocotyledonous crops.[1][2] Their mode of action is to function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[3][4] At concentrations used for weed control, these synthetic auxins induce rapid, uncontrolled, and ultimately lethal growth in susceptible broadleaf (dicot) plants, while monocots remain relatively unaffected.[2][3] This guide provides a comprehensive framework for the experimental formulation and bio-efficacy evaluation of a novel analogue, (o-Chlorophenoxy)phenylacetic acid.

The structural characteristics of (o-Chlorophenoxy)phenylacetic acid suggest it likely operates via this classic synthetic auxin pathway. The strategic placement of the chloro- and phenoxy- moieties may influence its binding affinity to auxin receptors, its translocation within the plant, and its metabolic stability, potentially offering unique herbicidal properties. These application notes are designed for researchers in agrochemical discovery and development, providing detailed protocols to move from a neat chemical sample to robust, reproducible biological data. We will cover essential safety precautions, the creation of stable, research-scale formulations, and a detailed protocol for conducting dose-response bioassays to quantify herbicidal activity.

Section 1: Postulated Mechanism of Action & Physicochemical Properties

Postulated Mechanism: Synthetic Auxin Activity

The herbicidal action of phenoxyacetic acids is initiated by their recognition and binding to auxin receptors within plant cells.[4] This binding event triggers a downstream signaling cascade that, unlike the regulated effects of natural IAA, is persistent and overwhelming. The plant's inability to metabolize or transport the synthetic auxin leads to a catastrophic loss of growth control.[3] Key physiological disruptions include:

  • Uncontrolled Cell Division and Elongation: Continuous stimulation of auxin-responsive genes leads to epinasty (twisting of stems and petioles), tissue swelling, and unsustainable growth that depletes the plant's energy reserves.[4]

  • Overproduction of Ethylene and Abscisic Acid (ABA): The hormonal imbalance caused by the synthetic auxin often leads to the overproduction of ethylene, which promotes senescence, and ABA, which can induce stomatal closure and oxidative stress.[2][4]

This cascade of events effectively forces the susceptible plant to "grow to death," forming the basis of the compound's selective herbicidal activity against broadleaf weeds.[1]

Synthetic_Auxin_MoA Compound (o-Chlorophenoxy)phenylacetic acid (Synthetic Auxin) Uptake Uptake by Broadleaf Plant Compound->Uptake Receptor Binds to Auxin Receptor Complex (e.g., TIR1/AFB) Uptake->Receptor Translocation Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Gene_Exp Upregulation of Auxin-Responsive Genes Degradation->Gene_Exp Physio_Effect Physiological Disruption Gene_Exp->Physio_Effect Growth Uncontrolled Cell Division & Elongation Physio_Effect->Growth Hormone Ethylene & ABA Overproduction Physio_Effect->Hormone Death Plant Death Growth->Death Hormone->Death

Caption: Postulated mechanism of action for (o-Chlorophenoxy)phenylacetic acid.

Physicochemical Properties

Understanding the fundamental properties of the active ingredient (AI) is critical for designing effective formulations.

PropertyValue / PredictionSignificance for Formulation
Molecular Formula C₁₄H₁₁ClO₃Defines the molecular weight and elemental composition.
Molecular Weight 262.69 g/mol Necessary for all molarity-based calculations.
pKa (Predicted) ~3.0 - 4.5As a carboxylic acid, it is a weak acid.[5] This allows for salt formation in basic solutions to dramatically increase water solubility.
Solubility (Predicted) Low in water; Soluble in organic solvents (e.g., Acetone, DMSO, Methanol).The neat acid is unsuitable for direct aqueous application. Formulation as a salt or emulsion is required.[6][7][8]

Section 2: Laboratory Safety & Handling

Working with chlorinated organic compounds requires strict adherence to safety protocols to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[9] When handling the neat compound as a powder or creating concentrated solutions, work within a certified chemical fume hood to prevent inhalation.[10]

  • Spill Management: In case of a spill, decontaminate the area immediately. For small powder spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite or sand).[10] Place all contaminated materials into a sealed, labeled waste container.

  • Waste Disposal: Dispose of all chemical waste, including unused formulations and contaminated materials, in accordance with local, state, and federal regulations.[10] Do not discharge into drains or waterways.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[11][13]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

    • Inhalation: Move to fresh air. If respiratory irritation occurs, seek medical attention.[9]

Section 3: Formulation Development for Experimental Use

The primary goal of formulation is to create a stable and biologically available delivery system for the active ingredient. Due to its low water solubility, the acid form of (o-Chlorophenoxy)phenylacetic acid must be formulated.[6][7] We present two common research-scale formulation approaches.

Protocol 3.1: Preparation of a Water-Soluble Concentrate (SC) via Salt Formation

This protocol leverages the acidic nature of the compound to form a water-soluble salt, which is ideal for direct dilution in water for spray applications.

Rationale: By reacting the carboxylic acid with a base (e.g., potassium hydroxide), we deprotonate the acid to form a potassium salt. This ionic salt is significantly more soluble in water than the parent acid.[3]

Step-by-Step Methodology:

  • Calculate Molar Equivalents: Determine the molar amount of (o-Chlorophenoxy)phenylacetic acid to be formulated. You will need one molar equivalent of potassium hydroxide (KOH).

  • Dissolve the AI: In a fume hood, weigh the desired amount of the AI into a glass beaker or flask. Add a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) to fully dissolve the AI.

  • Prepare KOH Solution: In a separate beaker, dissolve one molar equivalent of KOH in a small amount of deionized water. Caution: This reaction is exothermic.

  • Titrate to Form Salt: While stirring the AI solution, slowly add the KOH solution dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the solution's pH. Continue adding KOH until the pH is stable between 7.0 and 8.0. This ensures complete conversion to the salt form.

  • Remove Solvent: Gently heat the solution (not to exceed 40°C) under a stream of nitrogen or using a rotary evaporator to remove the organic solvent.

  • Final Volume Adjustment: Add deionized water to reach the desired final concentration for your stock solution (e.g., 100 g AI/L).

  • Storage: Store the resulting aqueous stock solution in a sealed, labeled container at 4°C.

Protocol 3.2: Preparation of an Emulsifiable Concentrate (EC)

This protocol creates an oil-based concentrate that forms a stable emulsion when diluted in water. This can enhance foliar uptake by helping the AI penetrate waxy leaf cuticles.

Rationale: The AI is dissolved in an organic solvent system along with surfactants (emulsifiers). When this concentrate is added to water, the surfactants surround the oil droplets, preventing them from coalescing and keeping them dispersed in the water, forming a stable "oil-in-water" emulsion.[3]

Step-by-Step Methodology:

  • Select Solvent System: Choose a water-immiscible organic solvent with good solvating power for the AI (e.g., Aromatic 150, methyl oleate).

  • Select Emulsifiers: A blend of two or more surfactants with different Hydrophilic-Lipophilic Balance (HLB) values is typically required for a stable emulsion. A common starting point is a blend of a non-ionic surfactant and an anionic surfactant.

  • Dissolve AI: In a fume hood, dissolve the weighed amount of (o-Chlorophenoxy)phenylacetic acid into the chosen solvent system.

  • Homogenize: Mix thoroughly using a magnetic stirrer until a clear, homogenous concentrate is formed.

  • Quality Test: Perform a simple emulsion stability test. Add 1 mL of the EC formulation to 99 mL of water in a stoppered graduated cylinder. Invert the cylinder 10 times and let it stand. A stable emulsion should not show significant separation or creaming for at least 30 minutes.

  • Storage: Store the EC formulation in a tightly sealed, labeled glass container at room temperature.

Formulation ComponentExample Recipe (EC)Purpose
Active Ingredient 10 g(o-Chlorophenoxy)phenylacetic acid
Solvent 75 mLAromatic 150 (dissolves the AI)
Non-ionic Emulsifier 5 mLe.g., Alcohol ethoxylate (provides stability)
Anionic Emulsifier 5 mLe.g., Calcium dodecylbenzenesulfonate (provides stability)
Role of Adjuvants in Spray Solutions

Adjuvants are added to the final spray tank mixture to enhance the performance of the herbicide.[14][15] For post-emergence foliar application of this compound, the use of an activator adjuvant is highly recommended.[16]

Adjuvant TypeExamplePrimary Function
Non-ionic Surfactant (NIS) Alkylphenol ethoxylateReduces the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[14][17][18]
Crop Oil Concentrate (COC) Petroleum or methylated seed oil + surfactantHelps to dissolve the waxy leaf cuticle, improving penetration of the AI into the plant tissue.[16]
Ammonium Fertilizers Ammonium Sulfate (AMS)Can help overcome antagonism from hard water and may improve uptake in certain plant species.[16]

Section 4: Protocol for Efficacy Evaluation (Whole-Plant Dose-Response Bioassay)

This protocol is designed to determine the concentration of the formulated compound required to produce a specific biological response (e.g., 50% growth reduction).

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation A1 Weigh Neat Compound (Safety First: Fume Hood, PPE) A2 Prepare Formulation (e.g., SC or EC Stock) A1->A2 B1 Prepare Serial Dilutions from Stock Solution A2->B1 A3 Plant Seeds (Dicot & Monocot Species) A4 Grow Plants to Target Stage (e.g., 2-4 leaves) A3->A4 B3 Apply Treatments (Include Controls) A4->B3 B2 Add Adjuvant to Final Spray Solutions B1->B2 B2->B3 C1 Incubate Plants (Controlled Environment) B3->C1 C2 Collect Data (e.g., Visual Rating, Biomass) C1->C2 C3 Analyze Data (Dose-Response Curve, GR₅₀) C2->C3

Caption: General experimental workflow for herbicide efficacy testing.

Step-by-Step Methodology:

  • Plant Propagation:

    • Species Selection: Select at least one broadleaf (dicot) species (e.g., velvetleaf, Abutilon theophrasti; or common lambsquarters, Chenopodium album) and one grass (monocot) species (e.g., corn, Zea mays; or giant foxtail, Setaria faberi) to assess selectivity.

    • Planting: Sow seeds in pots containing a standard greenhouse potting mix. Grow in a controlled environment (e.g., 25°C, 16:8h light:dark cycle).

    • Growth Stage: Allow plants to grow to the 2-4 true leaf stage before application. This ensures a consistent target for the herbicide.

  • Preparation of Spray Solutions:

    • Dose Range: Based on the activity of similar compounds, select a geometric series of at least 6-8 concentrations (e.g., 0, 10, 30, 100, 300, 1000 g AI/hectare). The "0" dose is the untreated control.

    • Dilution: Using your prepared formulation stock (SC or EC), perform serial dilutions in deionized water to achieve the target concentrations.

    • Adjuvant Addition: To each final spray solution (including the untreated control), add a non-ionic surfactant (NIS) at a concentration of 0.25% (v/v).

  • Herbicide Application:

    • Replication: Prepare at least 4 replicate pots for each dose level and each species.

    • Application: Use a research-grade track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/hectare) to ensure uniform coverage.

    • Controls: Include two types of controls: an untreated group sprayed only with water + adjuvant, and a completely untreated group to monitor for any effects of the spray application itself.

  • Data Collection and Analysis:

    • Incubation: Return the treated plants to the controlled growth environment.

    • Visual Assessment: At 7 and 14 days after treatment (DAT), visually rate the plants for injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Data Analysis: Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit a dose-response curve. From this curve, calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each species.

Section 5: Troubleshooting & Experimental Considerations

  • Precipitation in Spray Tank: If the compound precipitates upon dilution, it suggests incomplete salt formation (for SC) or a failed emulsion (for EC). For SC, re-check the final pH of the stock solution. For EC, a different surfactant blend may be needed.

  • Low Herbicidal Activity: If efficacy is poor, consider increasing the dose range or evaluating a different adjuvant, such as a Crop Oil Concentrate (COC), which may enhance penetration.[16]

  • Lack of Selectivity: If the compound is equally injurious to both monocot and dicot species, it may not function as a typical synthetic auxin. This is valuable data, suggesting a different, non-selective mode of action.

References

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

  • Zabik, M. J., & Grzybowski, A. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia. Retrieved from [Link]

  • New Mexico State University. (n.d.). Herbicide Surfactants and Adjuvants. Retrieved from [Link]

  • Jordan, T. N. (2001). Adjuvant Use With Herbicides: Factors to Consider. Purdue University Cooperative Extension Service. Retrieved from [Link]

  • AgraCity. (2024). Understanding different kinds of Adjuvants and Surfactants. Retrieved from [Link]

  • Stolarczyk, K., et al. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Molecules, 28(14), 5437. Retrieved from [Link]

  • Tamil Nadu Agricultural University. (n.d.). Concept of Adjuvant, Surfactant, Herbicide Formulation and their Use. Retrieved from [Link]

  • Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • Inacio, E., & Tuffi Santos, L. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(2). Retrieved from [Link]

  • Larson, S. J., Capel, P. D., & VanderLoop, A. G. (1994). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water. U.S. Geological Survey. Retrieved from [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • NIST. (n.d.). o-Chlorophenoxyacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Hordyjewska, A., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(8), 1634. Retrieved from [Link]

  • Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet - MCPE Phenoxy Herbicide. Retrieved from [Link]

  • PennState Extension. (2025). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • da Silva, J. K., et al. (2019). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Revista Virtual de Química, 11(4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloro(phenyl)acetic acid. PubChem. Retrieved from [Link]

  • Lab Manager. (2026). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. Retrieved from [Link]

  • University of Florida. (n.d.). Chlorine Handling and Safety. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual. Retrieved from [Link]

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Application

Application Note: (o-Chlorophenoxy)phenylacetic Acid as a Keystone Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern pharmaceutical synthesis, modular building blocks that offer both steric tunability and bifunctional reactivity are highly sought after. (o-Chlorophenoxy)phenylacetic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, modular building blocks that offer both steric tunability and bifunctional reactivity are highly sought after. (o-Chlorophenoxy)phenylacetic acid (CAS No. 17639-01-9), also known as 2-(2-chlorophenoxy)-2-phenylacetic acid, serves as a critical keystone intermediate in the development of diverse therapeutic agents[1]. Characterized by an α -phenyl substitution, an ortho-chloro phenoxy ether linkage, and a terminal carboxylic acid, this molecule provides a versatile scaffold[2]. Its unique architecture is leveraged across multiple therapeutic domains, from the synthesis of broad-spectrum antimicrobial triazole hybrids to the functionalization of highly potent maytansinoid anti-tumor payloads[3][4].

This application note provides an in-depth technical guide on the physicochemical properties, structural rationale, and validated synthetic protocols for utilizing (o-Chlorophenoxy)phenylacetic acid in advanced drug development workflows.

Physicochemical Profiling & Structural Rationale

The utility of (o-Chlorophenoxy)phenylacetic acid stems from the synergistic electronic and steric effects of its functional groups. The carboxylic acid moiety acts as the primary reactive handle for esterification, amidation, and hydrazinolysis. Concurrently, the bulky α -phenyl group provides significant steric shielding, which can dictate the stereochemical outcome of downstream reactions. The ortho-chloro substitution on the phenoxy ring enhances the molecule's overall lipophilicity (XLogP3 = 3.8), a critical parameter for facilitating cellular permeability in both bacterial membranes and human tumor cells[2].

Table 1: Physicochemical Properties of (o-Chlorophenoxy)phenylacetic Acid

PropertyValue
IUPAC Name 2-(2-chlorophenoxy)-2-phenylacetic acid
CAS Number 17639-01-9
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Monoisotopic Mass 262.03967 Da
Predicted XLogP3 3.8
Topological Polar Surface Area 46.5 Ų
Hydrogen Bond Donors/Acceptors 1 / 3

(Data summarized from PubChem CID 28658[2])

Core Application I: Synthesis of Antimicrobial Triazole Hybrids

Structural Rationale & Causality

Heterocyclic compounds containing benzimidazole and triazole rings exhibit a broad spectrum of antibacterial and antifungal activities. (o-Chlorophenoxy)phenylacetic acid is an ideal precursor for these hybrids because its carboxylic acid can be efficiently converted into a hydrazide—a necessary bis-nucleophile for subsequent cyclization[3]. The retention of the o-chlorophenoxy and phenyl groups in the final 1,2,4-triazole derivative significantly enhances the antifungal properties of the molecule by increasing its affinity for the hydrophobic pockets of fungal cytochrome P450 enzymes.

Protocol: Synthesis of Aryloxyphenyl Acetic Acid Hydrazides & Triazole Cyclization

Note: This protocol relies on self-validating precipitation steps to confirm reaction progression.

  • Esterification: Dissolve 10 mmol of (o-Chlorophenoxy)phenylacetic acid in 50 mL of analytical grade absolute ethanol. Add 1 mL of concentrated H₂SO₄ dropwise as a catalyst. Reflux the mixture for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the reaction under reduced pressure. Neutralize the residue with 5% NaHCO₃ to quench unreacted acid, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the ethyl ester.

  • Hydrazinolysis: Dissolve the resulting ester in 30 mL of ethanol. Add 15 mmol of hydrazine hydrate (NH₂NH₂·H₂O). Reflux for 3–4 hours.

  • Isolation: Cool the reaction mixture to 0°C. The successful formation of the aryloxyphenyl acetic acid hydrazide is self-validated by the precipitation of cream-yellow crystals. Filter and recrystallize from an ethanol-THF mixture[3].

  • Cyclization (Triazole Formation): Suspend the hydrazide in a basic solution (KOH) and treat with carbon disulfide (CS₂) under reflux to drive the formation of the 5-mercapto-1,2,4-triazole core. Neutralize with dilute HCl to precipitate the free triazole[3].

TriazoleSynthesis A (o-Chlorophenoxy)phenylacetic Acid (Starting Material) B Esterification (EtOH / H2SO4) A->B C Ethyl (o-Chlorophenoxy)phenylacetate B->C D Hydrazinolysis (NH2NH2·H2O / Reflux) C->D E Aryloxyphenyl Acetic Acid Hydrazide D->E F Salt Formation & Cyclization (CS2 / KOH / Reflux) E->F G 1,2,4-Triazole-Benzimidazole Hybrid (Antimicrobial Agent) F->G

Synthetic workflow for converting (o-Chlorophenoxy)phenylacetic acid to antimicrobial triazoles.

Core Application II: Functionalization of Maytansinoid Anti-Tumor Agents

Structural Rationale & Causality

Maytansinoids are exceptionally potent microtubule-targeted compounds often utilized as payloads in Antibody-Drug Conjugates (ADCs). The biological activity of maytansinol is highly dependent on the esterification of its C-3 hydroxyl group. Conjugating (o-Chlorophenoxy)phenylacetic acid to the C-3 position alters the steric bulk and binding kinetics of the molecule at the vinca domain of tubulin[4]. Because the C-3 hydroxyl of maytansinol is sterically hindered, standard Fischer esterification fails. Instead, a Steglich esterification utilizing DCC and DMAP is required to overcome the activation energy barrier.

Protocol: Steglich Esterification of Maytansinol

Note: Strict anhydrous conditions are required to prevent the hydrolysis of the DCC coupling agent.

  • Activation: In a flame-dried round-bottom flask purged with argon, dissolve 104.9 mg of maytansinol and an excess (approx. 220 mg) of (o-Chlorophenoxy)phenylacetic acid in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Introduce 268 mg of N,N'-Dicyclohexylcarbodiimide (DCC) and 45.3 mg of 4-Dimethylaminopyridine (DMAP) to the solution at room temperature. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active amide intermediate that is readily attacked by the hindered C-3 hydroxyl of maytansinol[4].

  • Reaction Monitoring: Stir the mixture continuously at room temperature for 3 hours. The reaction is self-validating: the formation of dicyclohexylurea (DCU) as a fine, insoluble white precipitate provides visual confirmation that the coupling is proceeding.

  • Purification: Filter the mixture to remove the DCU byproduct. Concentrate the filtrate under reduced pressure and purify via silica-gel column chromatography (using a methanol/dichloromethane gradient) to yield pure maytansinol 3-(o-chlorophenoxy)acetate[4].

MaytansinoidPathway A (o-Chlorophenoxy)phenylacetic Acid C Steglich Esterification (DCC, DMAP, CH2Cl2) A->C B Maytansinol (C-3 OH) B->C D Maytansinol 3-(o-chlorophenoxy)acetate C->D Yields C-3 Ester E Microtubule Binding (Tubulin Polymerization Inhibition) D->E Target Engagement F Cell Cycle Arrest (G2/M) & Apoptosis E->F Cytotoxic Effect

Steglich esterification of maytansinol and subsequent tubulin inhibition pathway.

Core Application III: Development of Aldose Reductase Inhibitors (ARIs)

Beyond antimicrobial and oncological applications, the α -(phenoxy)phenylacetic acid scaffold is a proven pharmacophore for Aldose Reductase Inhibitors (ARIs)[1]. Aldose reductase (ALR2) is the first enzyme in the polyol pathway, heavily implicated in severe diabetic complications such as neuropathy and retinopathy.

The structural topology of (o-Chlorophenoxy)phenylacetic acid perfectly maps to the ALR2 active site:

  • The Carboxylic Acid Headgroup: Mimics the physiological substrate, anchoring the inhibitor by forming tight hydrogen bonds with the catalytic residues (Tyr48, His110) in the anion-binding pocket.

  • The o-Chlorophenoxy Domain: Projects into the highly hydrophobic specificity pocket of ALR2. The halogen substitution is critical here, as it engages in favorable halogen-bonding and van der Waals interactions, drastically increasing the inhibitor's selectivity for ALR2 over the closely related aldehyde reductase (ALR1)[1].

References

  • Benchchem. "(o-Chlorophenoxy)phenylacetic acid | 17639-01-9 | Benchchem." Benchchem Product Catalog.
  • National Center for Biotechnology Information (NCBI). "alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658 - PubChem." PubChem Database.
  • Impactfactor.org. "Synthesis, Characterization and Antimicrobial Screening Of 3-(1H- Benzo[D]Imidazol-2-Ylsulfanyl) Methyl-4-[Phenoxy(Phenyl) Aceta." Impactfactor Archive (January 01 2014).
  • Miyashita et al. "United States Patent (19) - Maytansinoid Esters." Google Patents (May 28 1980).

Sources

Method

standard protocols for dissolving (o-Chlorophenoxy)phenylacetic acid in DMSO or ethanol

Application Note: Standard Protocols for the Solubilization of (o-Chlorophenoxy)phenylacetic Acid in DMSO and Ethanol Introduction and Scope (o-Chlorophenoxy)phenylacetic acid, also identified as 2-(2-chlorophenoxy)-2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Protocols for the Solubilization of (o-Chlorophenoxy)phenylacetic Acid in DMSO and Ethanol

Introduction and Scope

(o-Chlorophenoxy)phenylacetic acid, also identified as 2-(2-chlorophenoxy)-2-phenylacetic acid, is a specialized phenylacetic acid derivative utilized in advanced biochemical and pharmacological screening[1]. The compound's molecular architecture—specifically the 2-chlorophenoxy substitution on the α-carbon—confers unique reactivity but also results in moderate lipophilicity and highly restricted aqueous solubility[1].

For researchers, this presents a formulation challenge: the compound must be fully solubilized in organic solvents such as dimethyl sulfoxide (DMSO) or absolute ethanol before introduction into aqueous biological systems[1]. Improper solubilization leads to micro-precipitation, inaccurate dosing, and irreproducible data. This application note details field-validated methodologies for preparing, storing, and diluting stock solutions of (o-Chlorophenoxy)phenylacetic acid, ensuring both chemical stability and biological compatibility.

Physicochemical Properties

Understanding the quantitative physicochemical data of the target molecule is the foundational step in designing a reliable solubilization strategy.

PropertyValue / Description
Chemical Name 2-(2-chlorophenoxy)-2-phenylacetic acid
CAS Number 17639-01-9
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
Aqueous Solubility ~0.2 mg/mL (at 25°C)
LogP (Lipophilicity) ~2.8 to 3.8
Recommended Solvents DMSO, Absolute Ethanol
Storage (Solid) Room temperature or 4°C (desiccated)
Storage (Solution) -20°C to -80°C (aliquoted, protected from light)

Data compiled from PubChem[2] and Benchchem[1].

Solvent Selection Rationale: Causality and Experimental Design

The choice between DMSO and ethanol is dictated by the downstream application and the biological system's tolerance[3][4].

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that disrupts hydrogen bonding, making it exceptionally effective at dissolving lipophilic compounds[5]. It is the gold standard for cell-based assays. Causality: While highly effective, DMSO can alter membrane permeability or induce cytotoxicity at high concentrations. Therefore, the final concentration in the assay media must strictly remain ≤0.1% to ≤0.5% (v/v) to prevent solvent-induced artifacts[4][6].

  • Absolute Ethanol: Ethanol is a polar protic solvent. It is often preferred for in vivo studies or specific biochemical assays where DMSO might inhibit enzyme activity or interfere with assay chemistry (e.g., radical-scavenging assays where DMSO can act as a scavenger)[7]. Causality: Ethanol is highly volatile. If stock vials are left unsealed, evaporation will artificially inflate the compound's molarity. Furthermore, ethanol requires careful intermediate dilution to prevent the "solvent shock" that causes hydrophobic compounds to crash out of solution[3].

Experimental Protocols

Protocol A: Preparation of a 10 mM Primary Stock Solution

Objective: To create a stable, high-concentration primary stock solution of (o-Chlorophenoxy)phenylacetic acid (MW = 262.69 g/mol ) in DMSO or Ethanol.

  • Thermal Equilibration: Remove the lyophilized powder from cold storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This moisture degrades the compound and artificially inflates the weighed mass, leading to inaccurate molarities[8].

  • Weighing: In a clean, static-free environment, accurately weigh 2.63 mg of the compound using a calibrated analytical balance. Transfer the powder to a sterile, solvent-resistant amber glass vial.

    • Causality: Glass is mandatory. Pure DMSO and ethanol can leach plasticizers from polystyrene or low-quality plastics, which will contaminate the biological assay[4].

  • Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO or absolute ethanol to the vial to achieve a 10 mM concentration.

  • Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the solution is not entirely clear, sonicate the vial in a room-temperature water bath for 5 to 10 minutes.

    • Causality: Sonication provides the necessary kinetic energy to disrupt the crystalline lattice of the powder, ensuring complete molecular dispersion[3][9].

  • Aliquoting and Storage: Divide the stock solution into 20–50 µL aliquots in tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Aliquoting minimizes repeated freeze-thaw cycles, which are a primary cause of compound degradation and precipitation over time[6][10].

Protocol B: Serial Dilution for In Vitro Cell-Based Assays

Objective: To introduce the compound into aqueous culture media without exceeding the 0.1% (v/v) solvent toxicity threshold.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are re-dissolved.

  • Intermediate Dilution (Crucial Step): Dilute the 10 mM stock 1:100 in the target assay buffer or sterile culture medium to create a 100 µM intermediate solution (e.g., 10 µL stock + 990 µL media).

    • Causality: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous media results in localized high concentrations of water, causing the lipophilic compound to rapidly precipitate ("crash out") before it can disperse. An intermediate dilution ensures a gradual transition in solvent polarity[3].

    • Self-Validation Check: Hold the intermediate dilution tube up to a light source. If the solution appears cloudy or opalescent, the compound has precipitated. The protocol must be halted, and the stock must be diluted at a higher ratio or the solvent composition adjusted.

  • Final Dilution: Dilute the 100 µM intermediate solution further into the final assay volume to reach the desired working concentration (e.g., 1 µM to 10 µM). At a 10 µM final concentration, the residual DMSO will be exactly 0.1% (v/v), which is recognized as safe for the vast majority of cell lines[4][6].

Workflow Visualization

G Powder Equilibrate & Weigh (o-Chlorophenoxy)phenylacetic acid Solvent Add Solvent (DMSO or Ethanol) Powder->Solvent Prevent condensation Dissolve Vortex & Sonicate (Ensure clear solution) Solvent->Dissolve Stock Primary Stock Solution (10 mM) Dissolve->Stock Aliquots Aliquot & Store (-20°C or -80°C) Stock->Aliquots Single-use vials InterDilution Intermediate Dilution (1:100 in Media) Stock->InterDilution Prevent precipitation FinalAssay Final Assay Media (≤0.1% solvent v/v) InterDilution->FinalAssay Final working conc.

Workflow for the solubilization and serial dilution of (o-Chlorophenoxy)phenylacetic acid.

References

  • Benchchem. (o-Chlorophenoxy)phenylacetic acid | 17639-01-9. 1

  • PubChem. alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658. National Institutes of Health. 2

  • Benchchem. Preparation of (Rac)-Rasagiline Stock Solutions for In Vitro Assays. 8

  • Benchchem. Preparation of 17,18-EEQ Stock Solutions for In Vitro Assays: Application Notes and Protocols. 3

  • Journal of Agricultural and Food Chemistry. Improved in Vitro Assays of Superoxide Anion and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical-Scavenging Activity. ACS Publications. 7

  • RE-Place. Test Guideline No. 249: Fish Cell Line Acute Toxicity. 4

  • STEMCELL Technologies. Mitomycin C Product Information and Storage Guidelines. 6

  • STEMCELL Technologies. All-Trans Retinoic Acid Product Information.10

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. 5

  • ResearchGate. Should I make a stock solution of ethanolic plant extract with DMSO or water?9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(2-Chlorophenoxy)-2-phenylacetic Acid

Welcome to the Technical Support Center for aryloxyacetic acid synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-(2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aryloxyacetic acid synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-(2-chlorophenoxy)-2-phenylacetic acid (CAS 17639-01-9). Because this molecule requires coupling a bulky phenol with a sterically hindered benzylic electrophile, standard Williamson ether synthesis protocols often suffer from poor yields.

This guide provides mechanistically grounded troubleshooting strategies, validated experimental protocols, and quantitative data to help you optimize your workflow and eliminate competing side reactions.

Synthesis Optimization Workflow

OptimizationWorkflow A Reactants: o-Chlorophenol + α-Halophenylacetic Acid B Base & Solvent Selection (Minimize Solvation) A->B C Catalysis (PTC or NaI) B->C D Reaction Conditions (Thermal vs. Microwave) C->D E Optimized SN2 Pathway (High Yield) D->E Aprotic/PTC/MW F Competing E2/Hydrolysis (Low Yield) D->F Protic/Strong Base G Product: 2-(2-Chlorophenoxy)- 2-phenylacetic Acid E->G

Workflow for optimizing the Williamson ether synthesis of sterically hindered phenoxyacetic acids.

Troubleshooting Guides & FAQs

Q1: My O-alkylation reaction is stalling, and the yield of 2-(2-chlorophenoxy)-2-phenylacetic acid is below 40%. What is the primary mechanistic cause? Answer: The synthesis relies on a Williamson ether coupling between the o-chlorophenoxide ion and an α-halophenylacetic acid (or its ester). Because the electrophilic α-carbon is both secondary and benzylic, it is highly sterically hindered and extremely prone to E2 elimination[1]. If you are using a strong, hard base (like NaOH) in a protic solvent (e.g., water or ethanol), the phenoxide nucleophile becomes heavily solvated via hydrogen bonding[2]. This drastically reduces its nucleophilicity, allowing the base to preferentially abstract the benzylic proton (leading to elimination) or hydrolyze the ester starting material. Actionable Insight: Switch to a weaker, non-nucleophilic base such as anhydrous K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). This leaves the phenoxide "naked" and highly reactive, favoring the desired SN₂ pathway over E2 elimination[1].

Q2: How does the choice of the leaving group on the phenylacetic acid derivative impact the reaction kinetics and yield? Answer: The leaving group directly dictates the activation energy of the SN₂ transition state. While α-chlorophenylacetic acid is frequently used due to its stability and ease of synthesis via trichloroisocyanuric acid (TCCA) chlorination[3], the chloride ion is a relatively poor leaving group. Actionable Insight: Utilizing α-bromophenylacetic acid will significantly accelerate the reaction. If you are restricted to using the chloro-derivative, implement a Finkelstein-type in situ activation by adding a catalytic amount (10-20 mol%) of Sodium Iodide (NaI). The iodide ion acts as a nucleophilic catalyst, temporarily displacing the chloride to form a highly reactive α-iodo intermediate, which is then rapidly attacked by the o-chlorophenoxide[1].

Q3: Can phase-transfer catalysts (PTCs) or modern heating techniques improve the reaction rate? Answer: Yes, significantly. In heterogeneous mixtures (e.g., solid K₂CO₃ in an organic solvent), the reaction rate is limited by the dissolution and transport of the phenoxide ion. Introducing a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) facilitates the transport of the phenoxide into the organic phase, dramatically increasing the collision frequency with the electrophile[1]. Furthermore, applying microwave-assisted synthesis (or combined microwave-ultrasound) provides rapid, uniform volumetric heating. This can push the sterically hindered SN₂ reaction to completion in minutes rather than hours, suppressing slower, thermodynamically driven side reactions and boosting yields to >80%[4].

Quantitative Data Summary

The following table summarizes how different reaction parameters influence the synthesis yield of phenoxyacetic acid derivatives, demonstrating the necessity of optimized conditions.

Table 1: Impact of Reaction Parameters on the Synthesis Yield

BaseSolventCatalyst / AdditiveTemp / TimeYield (%)Primary Observation / Impurity
NaOH (aq)EthanolNone80 °C / 12 h< 40%High levels of ester hydrolysis and E2 elimination.
K₂CO₃AcetoneNone60 °C / 18 h55 - 60%Slow reaction rate; incomplete conversion.
K₂CO₃DMFNone80 °C / 8 h70 - 75%Good conversion; minimal elimination.
K₂CO₃MeCNTBAB (10 mol%)80 °C / 4 h82 - 85%Rapid reaction; excellent phase transfer.
K₂CO₃DMFTBAB + NaI (10 mol%)90 °C / 15 min> 88%Optimal conditions (Microwave); highly suppressed side reactions.
Experimental Protocols
Self-Validating Protocol: Optimized Synthesis of 2-(2-Chlorophenoxy)-2-phenylacetic Acid

Objective: To synthesize the target compound using a PTC-assisted, base-optimized Williamson ether synthesis that minimizes E2 elimination.

Materials:

  • o-Chlorophenol (1.0 equiv, 10 mmol)

  • Ethyl α-bromophenylacetate or α-chlorophenylacetic acid (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv, 1 mmol)

  • Sodium Iodide (NaI) (0.1 equiv, 1 mmol) - Required if using the chloro-derivative

  • Anhydrous Acetonitrile (MeCN) or DMF (20 mL)

Step-by-Step Methodology:

  • Phenoxide Formation (Validation Checkpoint 1):

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, suspend K₂CO₃ (25 mmol) in 20 mL of anhydrous MeCN.

    • Add o-chlorophenol (10 mmol) dropwise at room temperature.

    • Stir the mixture for 30 minutes at 40 °C.

    • Causality & Validation: This pre-incubation ensures complete deprotonation of the phenol. The mixture must transition to a slight yellow/orange tint, visually confirming the formation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition & Catalysis:

    • Add TBAB (1 mmol) and NaI (1 mmol) to the suspension.

    • Slowly add the α-halophenylacetic acid derivative (11 mmol) dissolved in 5 mL of MeCN via a dropping funnel over a period of 15 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing localized heating and homocoupling. TBAB solubilizes the phenoxide, while NaI accelerates the reaction via in situ halogen exchange.

  • Alkylation (Validation Checkpoint 2):

    • Attach a reflux condenser and heat the reaction to 80 °C (Alternatively, utilize a microwave reactor at 90 °C for 15 minutes).

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system and UV detection.

    • Validation: The reaction is deemed complete when the o-chlorophenol spot (lower Rf​ ) completely disappears. Under conventional heating, this typically occurs within 4-6 hours.

  • Hydrolysis (Required only if starting from an ester):

    • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in 15 mL of Methanol and add 10 mL of 2M aqueous NaOH. Reflux for 2 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Workup and Isolation (Validation Checkpoint 3):

    • Evaporate the methanol. Dilute the remaining aqueous layer with 20 mL of distilled water and extract with Diethyl Ether (2 x 15 mL). Discard the organic layer (this removes unreacted phenols and non-polar organic impurities).

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl dropwise until the pH reaches ~2.

    • Validation: A white to off-white precipitate of 2-(2-chlorophenoxy)-2-phenylacetic acid will immediately crash out of solution upon reaching the acidic pH threshold.

    • Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield the analytically pure product.

References
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
  • Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies. NIH/PMC.
  • Reducing reaction time for the synthesis of Phenoxyacetic Acid deriv
  • Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bi. Arabian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of (o-Chlorophenoxy)phenylacetic Acid in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of (o-Chlorophenoxy)phenylacetic acid in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accurate and reliable use of this compound in your experiments.

Understanding the Challenge: Physicochemical Properties of (o-Chlorophenoxy)phenylacetic Acid

(o-Chlorophenoxy)phenylacetic acid, like many organic compounds with aromatic rings, has limited solubility in water. This characteristic is primarily due to its molecular structure, which includes a hydrophobic chlorophenyl group. While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol, methanol, and acetone.

A key physicochemical parameter influencing its solubility in aqueous solutions is its pKa, the pH at which the compound is 50% ionized. For acidic compounds like (o-Chlorophenoxy)phenylacetic acid, solubility increases significantly at a pH above their pKa due to the formation of the more polar (and thus more water-soluble) conjugate base. The predicted pKa for a similar compound, 4-chlorophenoxyacetic acid, is approximately 3.10 to 3.56. This suggests that (o-Chlorophenoxy)phenylacetic acid will be poorly soluble in neutral or acidic aqueous solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with (o-Chlorophenoxy)phenylacetic acid.

Q1: Why is my (o-Chlorophenoxy)phenylacetic acid precipitating when I add it to my cell culture medium?

Precipitation upon addition to aqueous media is a common issue for compounds with low water solubility.[1] This "crash out" occurs because the compound, initially dissolved in a high-concentration organic solvent stock (like 100% DMSO), becomes supersaturated when diluted into the aqueous environment of the cell culture medium.[1] The limited aqueous solubility of the compound at the final concentration and the properties of the medium (pH, presence of salts and proteins) all contribute to this phenomenon.

Q2: What is the first and most straightforward step to try and solubilize my compound for an in vitro assay?

The most direct initial approach is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous assay medium.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water.[2][3]

Q3: What is a safe final concentration of DMSO to use in my cell-based assays?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[4] Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[1][5] However, the sensitivity to DMSO can vary significantly between cell types.[6][7] It is always best practice to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO but without your compound.[1]

Q4: I've tried using DMSO, but my compound still precipitates or the required DMSO concentration is toxic to my cells. What are my other options?

If direct dilution of a DMSO stock is problematic, several other strategies can be employed. These include using co-solvents, adjusting the pH of the medium, or utilizing solubility enhancers like cyclodextrins or surfactants.[8] Each of these approaches is detailed in the troubleshooting guide below.

Q5: Is it a good idea to just filter out the precipitate from my compound solution or media?

Filtering is generally not recommended as a solution for precipitation.[1] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which can compromise the validity and reproducibility of your results.[1] The more scientifically sound approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]

Systematic Troubleshooting Workflow

This section provides a step-by-step guide to systematically troubleshoot and overcome solubility issues with (o-Chlorophenoxy)phenylacetic acid.

Step 1: Optimizing the Stock Solution and Dilution Method

The first line of defense against precipitation is the careful preparation and handling of your stock solution.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Solvent Selection : Based on the compound's properties, select an appropriate solvent. DMSO is a common and effective choice for many poorly water-soluble compounds.[3]

  • Dissolution : Aseptically weigh the (o-Chlorophenoxy)phenylacetic acid powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Ensure Complete Dissolution : Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid in dissolution.[1][9] Visually inspect the solution to ensure no particulates are present.

  • Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[1]

  • Storage : Store the stock solution as recommended on the product datasheet. For many compounds, this involves aliquoting into single-use volumes to minimize freeze-thaw cycles and storing at -20°C or -80°C.[1]

Protocol 2: Dilution of the Stock Solution into Aqueous Medium
  • Pre-warm Media : Warm the required volume of cell culture medium to 37°C in a water bath.[1] This can help prevent precipitation caused by temperature changes.

  • Gradual Dilution : Add the stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.[10]

  • Avoid Direct Contact : Do not add the concentrated stock solution directly to the side of the culture vessel, as this can lead to localized high concentrations and precipitation.[10]

Step 2: Exploring Alternative Solubilization Strategies

If optimizing the stock solution and dilution method is insufficient, consider the following advanced strategies.

A. pH Adjustment

Given that (o-Chlorophenoxy)phenylacetic acid is an acidic compound, its solubility is pH-dependent. Increasing the pH of the solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Causality : The ionized form of a molecule is generally more water-soluble than its neutral counterpart. By raising the pH, you shift the equilibrium towards the more soluble anionic form.

Experimental Approach :

  • Prepare a stock solution of (o-Chlorophenoxy)phenylacetic acid in a small amount of 1N NaOH to form the sodium salt.

  • Gradually add this basic stock solution to your buffered biological medium, monitoring the final pH to ensure it remains within the physiological range suitable for your assay (typically pH 7.2-7.4).

  • Be aware that cell metabolism can alter the pH of the medium over time.[10] Consider using a medium with a more robust buffering system if significant pH changes are observed.[10]

B. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8][11]

Causality : Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of nonpolar compounds.

Common Co-solvents for Biological Assays :

  • Ethanol

  • Polyethylene Glycols (PEGs)

  • Propylene Glycol

  • Glycerol

Experimental Approach :

  • Prepare a high-concentration stock solution in a co-solvent or a mixture of DMSO and a co-solvent.

  • Determine the maximum tolerable concentration of the co-solvent for your specific cell line, as they can also exhibit cytotoxicity.

  • Dilute the stock solution into the assay medium, ensuring the final co-solvent concentration remains below the cytotoxic threshold.

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent aqueous solubility.[12][13][14]

Causality : The hydrophobic drug molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus solubilizing the complex.

Commonly Used Cyclodextrins :

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice for cell culture applications due to its high aqueous solubility and low toxicity.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Approach :

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Add the (o-Chlorophenoxy)phenylacetic acid (either as a powder or a concentrated DMSO stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Determine the optimal ratio of compound to cyclodextrin that achieves the desired concentration without precipitation.

D. Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[8]

Causality : The hydrophobic core of the micelle provides a favorable environment for the nonpolar drug molecule, while the hydrophilic shell of the micelle interacts with the aqueous medium.

Commonly Used Surfactants :

  • Tween® 80

  • Polysorbate 20

  • Solutol® HS-15

Experimental Approach :

  • Prepare a solution of the surfactant in your assay buffer at a concentration above its CMC.

  • Add the (o-Chlorophenoxy)phenylacetic acid to the surfactant solution.

  • Mix thoroughly to allow for the incorporation of the compound into the micelles.

  • As with other excipients, it is crucial to determine the potential biological activity or toxicity of the surfactant itself in your assay system.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting the low aqueous solubility of (o-Chlorophenoxy)phenylacetic acid.

Caption: Troubleshooting workflow for (o-Chlorophenoxy)phenylacetic acid solubility.

Data Summary and Considerations

When employing different solubilization methods, it is essential to systematically evaluate their effectiveness and potential impact on your assay.

Solubilization Method Advantages Potential Disadvantages Key Considerations
DMSO High dissolving power for many compounds; well-established in biological assays.Can be toxic to cells at concentrations >0.5%; may interfere with some assays.Determine the maximum tolerable DMSO concentration for your cell line; always include a vehicle control.[1][4]
pH Adjustment Can significantly increase the solubility of ionizable compounds.Requires careful monitoring and control of the final pH; may not be suitable for all compounds or assays.Ensure the final pH is within the physiological range and compatible with your experimental system.
Co-solvents Can improve the solubility of hydrophobic compounds.May exhibit cytotoxicity; can alter protein conformation and enzyme activity.Screen for the least toxic co-solvent and use the lowest effective concentration.
Cyclodextrins Generally have low toxicity; can effectively increase the solubility of a wide range of compounds.[13]Can potentially interact with cell membranes or other components of the assay.Choose the appropriate type of cyclodextrin (e.g., HP-β-CD) and validate its compatibility with your assay.[13]
Surfactants Highly effective at solubilizing very hydrophobic compounds.Can have their own biological effects and may interfere with assays involving proteins or membranes.Use at the lowest effective concentration above the CMC and perform thorough control experiments.

Concluding Remarks

Overcoming the low aqueous solubility of (o-Chlorophenoxy)phenylacetic acid is a critical step in obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively address this challenge. It is imperative to not only achieve complete dissolution of the compound but also to validate that the chosen solubilization method does not interfere with the biological assay itself. Careful experimental design, including the use of appropriate vehicle controls, is paramount to ensuring the scientific integrity of your results.

References

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]

  • ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. Retrieved from [Link]

  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Nature. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229. Retrieved from [Link]

  • PubChem. (n.d.). o-Chlorophenylacetic acid | C8H7ClO2 | CID 17124. Retrieved from [Link]

  • NIST WebBook. (n.d.). o-Chlorophenoxyacetic acid. Retrieved from [Link]

Sources

Troubleshooting

preventing thermal and photolytic degradation of (o-Chlorophenoxy)phenylacetic acid during storage

Welcome to the Application Scientist Support Portal. As researchers working with highly reactive phenoxyacetic acid derivatives, ensuring the molecular integrity of your compounds is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers working with highly reactive phenoxyacetic acid derivatives, ensuring the molecular integrity of your compounds is paramount. (o-Chlorophenoxy)phenylacetic acid is susceptible to two primary environmental stressors: photolysis (UV/visible light exposure) and thermal/hydrolytic degradation (ambient heat and moisture).

This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure >99.9% compound integrity during long-term storage.

The Science of Degradation: Mechanistic Causality

To prevent degradation, we must first understand the specific bonds that fail under environmental stress.

  • Photolytic Degradation (UV/Vis Light): Exposure to ultraviolet radiation (particularly in the 254–300 nm range) provides sufficient activation energy to induce homolytic cleavage of the ether linkage. Furthermore, it triggers nucleophilic replacement of the ortho-chlorine atom with a hydroxyl group[1]. This dual-pathway degradation generates o-chlorophenol and various hydroxylated diol derivatives, permanently compromising the structural integrity of the compound.

  • Thermal & Hydrolytic Degradation (Heat/Moisture): Elevated temperatures accelerate spontaneous decarboxylation (loss of CO2​ ) and hydrolytic ether cleavage[2]. When stored improperly in the presence of ambient moisture, the compound undergoes slow hydrolysis. This yields phenol derivatives and lowers the pH of the local microenvironment, which auto-catalyzes further degradation[3].

DegradationPathways Parent (o-Chlorophenoxy)phenylacetic acid Photo Photolytic Stress (UV/Vis) Parent->Photo Light Exposure Thermal Thermal Stress (Heat/H2O) Parent->Thermal Improper Storage EtherCleavage Ether Linkage Cleavage Photo->EtherCleavage Primary Pathway Dechlorination Dechlorination (-Cl +OH) Photo->Dechlorination Secondary Pathway Thermal->EtherCleavage Hydrolysis Decarboxylation Decarboxylation (-CO2) Thermal->Decarboxylation Elevated Temp Phenols o-Chlorophenol & Derivatives EtherCleavage->Phenols Hydroxyphenols Hydroxylated Derivatives Dechlorination->Hydroxyphenols Decarboxylation->Phenols

Mechanistic pathways of photolytic and thermal degradation for chlorophenoxyacetic acids.

Troubleshooting Q&A & FAQs

Q: My stock solution turned slightly yellow after being left on the benchtop. Is it still usable? A: No. The yellowing indicates the formation of phenolic byproducts via photolytic ether cleavage[1]. Phenoxyacetic acid derivatives rapidly photodegrade in aqueous solutions, especially at acidic pH levels where the rate of degradation is significantly accelerated[3]. Always perform an LC-MS or HPLC-UV check if benchtop exposure exceeds 2 hours.

Q: Does the choice of storage solvent impact the degradation rate? A: Yes. Protic solvents (like water or methanol) can participate in solvolysis and facilitate dechlorination under light exposure. For long-term liquid storage, anhydrous aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) stored in amber vials are strongly recommended. However, solid-state storage is always preferred over solution storage to maximize shelf-life[4].

Q: Why is an Argon purge recommended before sealing the vials? A: To prevent radical propagation. While photolysis directly cleaves bonds, secondary degradation occurs via photo-oxidation mediated by reactive oxygen species (ROS). Displacing ambient oxygen with Argon (a heavy inert gas) halts oxidative radical propagation, serving as a self-validating fail-safe even if minor light or thermal exposure occurs.

Quantitative Degradation Profiles

The following table summarizes the expected degradation of phenoxyacetic acid derivatives under various storage conditions over a standard 4-week period.

Storage ConditionLight ExposureTemperatureEst. Degradation (4 Weeks)Primary Degradant
Solid, Clear Glass Ambient Lab Light25°C12.0% - 15.0%o-Chlorophenol
Aqueous Sol (pH 3) UV/Vis25°C> 80.0%Hydroxylated phenols
Solid, Amber Glass Dark4°C< 1.0%Trace Phenols
Solid, Argon Purged Dark-20°C< 0.1% None Detected
Experimental Workflows & Protocols

To ensure a self-validating system of compound integrity, follow these step-by-step methodologies for storage and purity verification.

Protocol A: Optimal Aliquoting and Storage Workflow

Causality: This workflow minimizes freeze-thaw cycles, blocks UV radiation, and eliminates hydrolytic moisture.

  • Lyophilization: Ensure the synthesized or purchased compound is completely dry. Residual moisture drives thermal hydrolysis.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in amber borosilicate glass vials . Amber glass blocks UV radiation below 400 nm, preventing the homolytic cleavage of the C-Cl and C-O-C bonds.

  • Inert Gas Purge: Gently blow Argon gas into the vial for 3–5 seconds. Argon is heavier than air and will effectively displace reactive oxygen.

  • Sealing: Cap tightly with PTFE-lined caps. Avoid standard rubber septa, which can leach plasticizers and allow moisture ingress over time.

  • Storage: Place the vials in a desiccator box containing indicating silica gel, and store at -20°C in the dark .

StorageWorkflow Synthesis Dry Compound (Lyophilized) Aliquoting Aliquot into Amber Glass Synthesis->Aliquoting Purge Argon Purge (Displace O2) Aliquoting->Purge Desiccation PTFE Caps & Desiccant Purge->Desiccation Storage -20°C Storage (Darkness) Desiccation->Storage

Step-by-step workflow for the optimal handling and storage of phenoxyacetic acid derivatives.

Protocol B: Self-Validating Purity Check (HPLC-UV)

Causality: Before utilizing a stored aliquot in a critical assay, this protocol verifies that no ether cleavage or dechlorination has occurred.

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Chromatography Setup: Inject 10 µL onto a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 15 minutes.

  • Detection: Monitor absorbance at 280 nm .

  • Validation: The intact (o-Chlorophenoxy)phenylacetic acid will elute as a single sharp peak. The appearance of secondary peaks at lower retention times (more polar compounds) confirms that photolytic dechlorination or hydrolytic ether cleavage has occurred. If secondary peaks exceed 2% total area, discard the aliquot.

Sources

Optimization

Technical Support Center: Troubleshooting (o-Chlorophenoxy)phenylacetic Acid Extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of aryloxyacetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of aryloxyacetic acids. The core issue is rarely the coupling chemistry itself, but rather a misunderstanding of the thermodynamic partitioning of the reaction components.

The synthesis of (o-Chlorophenoxy)phenylacetic acid typically involves a Williamson-type ether condensation between o-chlorophenol and an α-halophenylacetic acid under strongly alkaline conditions. While the coupling is straightforward, the crude mixture is a complex matrix containing the target product, unreacted precursors, and hydrolysis byproducts. This guide provides a mechanistic, self-validating framework to systematically eliminate these impurities.

Mechanistic Causality of Impurity Formation

To purify a compound, you must first understand the thermodynamic and kinetic origins of its contaminants. During the alkaline condensation, two primary competing pathways generate the most stubborn impurities:

  • Incomplete Conversion (Residual o-Chlorophenol): The bulky ortho-chloro substituent on the phenol ring introduces significant steric hindrance, often preventing 100% conversion. This leaves unreacted o-chlorophenol in the matrix.

  • Hydrolysis (Mandelic Acid Formation): The strong base (NaOH/KOH) required to generate the reactive o-chlorophenoxide nucleophile also acts on the α-halophenylacetic acid, substituting the halogen with a hydroxyl group to form mandelic acid .

ImpurityPathways SM1 o-Chlorophenol Prod (o-Chlorophenoxy)phenylacetic Acid (Target) SM1->Prod Substitution Imp2 Unreacted o-Chlorophenol (Residual) SM1->Imp2 Incomplete Rxn SM2 α-Halophenylacetic Acid SM2->Prod Imp1 Mandelic Acid (Hydrolysis) SM2->Imp1 OH- attack Base Alkaline Conditions (NaOH/KOH) Base->Prod

Figure 2: Mechanistic pathways of target product and primary byproduct formation.

The Self-Validating Extraction Protocol

Standard acid-base extractions often fail here because researchers simply acidify the crude mixture to pH 1 and extract, which pulls both the target product and the unreacted o-chlorophenol into the organic phase.

The solution lies in exploiting the Δ pKa between the phenolic proton of o-chlorophenol (pKa 8.56) and the carboxylic acid proton of the target product (estimated pKa ~4.0, analogous to phenylacetic acid) .

Step-by-Step Methodology

Step 1: Alkaline Quench & Neutral Depletion

  • Action: Dilute the crude reaction mixture with distilled water (ensuring pH > 12). Wash the aqueous layer twice with toluene or diethyl ether.

  • Causality: At pH > 12, the target product, mandelic acid, and o-chlorophenol are all fully deprotonated and water-soluble. The organic wash selectively removes neutral organic impurities (e.g., bis-alkylated esters).

  • Self-Validation Checkpoint: Spot the organic wash on a TLC plate. Do not proceed until the organic phase shows zero UV-active baseline spots (indicating no carboxylate salts are being lost).

Step 2: The "pKa Sweet Spot" Adjustment

  • Action: Carefully titrate the aqueous phase with 2M HCl while monitoring with a calibrated pH meter until the pH reaches 6.8 ± 0.2 .

  • Causality: At pH 6.8, o-chlorophenol (pKa 8.56) becomes >98% protonated and reverts to a neutral, lipophilic state. Conversely, the target product (pKa ~4.0) remains >99% deprotonated as a water-soluble anion.

Step 3: Phenolic Depletion

  • Action: Extract the pH 6.8 aqueous phase three times with ethyl acetate or toluene.

  • Causality: The neutral o-chlorophenol partitions into the organic layer, leaving the anionic target product in the aqueous phase.

  • Self-Validation Checkpoint: Analyze the organic extract via HPLC or TLC. It should contain a heavy concentration of o-chlorophenol but strictly <1% of the target product. If the target product is present, your pH dropped too low.

Step 4: Target Protonation & Isolation

  • Action: Acidify the remaining aqueous phase to pH 1.5 using concentrated HCl. Extract with dichloromethane (DCM) or allow the product to crystallize directly from the cold aqueous phase.

  • Causality: At pH 1.5, both the target product and the mandelic acid byproduct (pKa 3.85) are protonated. However, mandelic acid possesses a highly polar α -hydroxyl group, giving it massive water solubility (~150 g/L). It remains in the aqueous mother liquor, while the bulky, lipophilic target product partitions into the DCM or precipitates.

ExtractionWorkflow Start Crude Reaction Mixture (Alkaline, pH > 12) Step1 Wash with Organic Solvent (Removes neutral impurities) Start->Step1 Step2 Adjust Aqueous Phase to pH 6.5-7.0 (Protonates o-Chlorophenol) Step1->Step2 Aqueous Phase Step3 Extract with Toluene/EtOAc (Removes o-Chlorophenol) Step2->Step3 Step4 Adjust Aqueous Phase to pH < 2.0 (Protonates Product) Step3->Step4 Aqueous Phase Step5 Extract with DCM or Crystallize (Isolates Product) Step4->Step5

Figure 1: pH-dependent extraction workflow for (o-Chlorophenoxy)phenylacetic acid isolation.

Quantitative Physicochemical Data

Understanding the physicochemical properties of your matrix is non-negotiable. Use this table to predict partitioning behavior at various stages of your workflow.

CompoundRole in MatrixpKaWater Sol. (pH 1.5)Water Sol. (pH 12)Organic Partitioning
o-Chlorophenol Unreacted Precursor8.56LowHigh (Anionic)High (at pH < 7.5)
α -Halophenylacetic acid Unreacted Precursor~2.90ModerateHigh (Anionic)High (at pH < 2.0)
Mandelic acid Hydrolysis Byproduct3.85Very HighHigh (Anionic)Low (Prefers Aqueous)
(o-Chlorophenoxy)phenylacetic acid Target Product~4.00LowHigh (Anionic)High (at pH < 3.0)

Troubleshooting FAQs

Q: Why is my final product heavily contaminated with o-chlorophenol even after acid-base extraction? A: This is a classic symptom of skipping the intermediate pH adjustment. If you acidify the crude aqueous mixture directly from pH >12 down to pH <2, you protonate both the unreacted o-chlorophenol and the target product simultaneously. Because both are lipophilic in their neutral states, they will co-extract into your final organic phase. You must implement the "pKa Sweet Spot" wash at pH 6.8 to remove the phenol before isolating the carboxylic acid.

Q: How do I remove mandelic acid byproducts without losing my target compound? A: Because the pKa of mandelic acid (~3.85) is nearly identical to your target product, pH-based separation is completely ineffective here. Instead, you must exploit differential solubility. Upon final acidification (pH < 2), mandelic acid remains highly soluble in the aqueous phase due to its polar α -hydroxyl group. By extracting the target product with a moderately non-polar solvent like dichloromethane (DCM), or by inducing direct crystallization from the cold aqueous phase, the mandelic acid is left behind in the aqueous waste.

Q: I am experiencing severe, unbreakable emulsions during the pH 6.8 extraction. How can I resolve this? A: Emulsions at near-neutral pH are typically caused by the surfactant-like behavior of the deprotonated target product (an amphiphilic aryloxyacetate) interacting with the organic solvent and residual inorganic salts. To resolve this, increase the ionic strength of the aqueous phase by saturating it with NaCl (brine) prior to extraction. If the emulsion persists, filter the biphasic mixture through a tightly packed pad of Celite to mechanically shear and break the emulsion bubbles.

Q: My overall yield is suspiciously low (<30%), but purity is high. Where is the product going? A: You are likely over-acidifying during the intermediate wash (dropping the pH below 6.0). At pH 5.5, a significant fraction of your target product begins to protonate and becomes organic-soluble. When you perform the wash to remove o-chlorophenol, you are inadvertently extracting your target product into the waste stream. Always use a calibrated pH meter, not pH paper, for Step 2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7245, 2-Chlorophenol" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 999, Phenylacetic Acid" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1292, Mandelic Acid" PubChem,[Link].

  • FooDB. "Showing Compound Mandelic acid (FDB022191)" FooDB,[Link].

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (o-Chlorophenoxy)phenylacetic acid

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for research scientists and drug development professionals working with (o-Chlorophenoxy)phenylacetic acid (also known as 2-(2-chlorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for research scientists and drug development professionals working with (o-Chlorophenoxy)phenylacetic acid (also known as 2-(2-chlorophenoxy)-2-phenylacetic acid) and its derivatives.

Because of the bulky, electronegative ortho-chlorophenoxy group attached to the α-carbon of phenylacetic acid, this molecule possesses a chiral center and a unique physicochemical profile[1]. Standardizing its purification requires a rigorous understanding of its solubility thermodynamics and acid-base mechanics.

Physicochemical Rationale for Purification

To achieve >95% purity, isolation strategies must exploit the dual nature of the molecule: a highly polar, ionizable carboxylic acid head and a lipophilic, sterically hindered chlorophenoxy tail[1][2].

The Self-Validating Strategy: We utilize a two-stage orthogonal purification system.

  • Acid-Base Precipitation: Exploits the pKa of the carboxylic acid (approx. 3.7). By raising the pH above the pKa, the molecule deprotonates into a highly water-soluble sodium salt, allowing the mechanical filtration of unreacted lipophilic starting materials (e.g., substituted phenols)[2][3]. Lowering the pH to ~2 forces the neutral, insoluble acid to crash out[4].

  • Mixed-Solvent Recrystallization: The crude precipitate is then subjected to a thermodynamic purification. The compound is highly soluble in hot ethanol but practically insoluble in cold water[3]. Using an Ethanol/Water co-solvent system allows us to fine-tune the polarity of the solution, ensuring the target compound crystallizes during controlled cooling while polar impurities remain dissolved in the aqueous phase[1][2].

Experimental Workflow Visualization

PurificationWorkflow Crude Crude (o-Chlorophenoxy) phenylacetic acid AcidBase Acid-Base Extraction (NaOH then HCl to pH 2) Crude->AcidBase Remove insolubles HotDissolution Hot Solvent Dissolution (EtOH/H2O at 70-80°C) AcidBase->HotDissolution Crude precipitate Charcoal Hot Gravity Filtration (Activated Charcoal) HotDissolution->Charcoal If colored impurities Cooling Controlled Cooling (Room Temp -> 0-5°C) HotDissolution->Cooling If clear Charcoal->Cooling Clear filtrate Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Crystal slurry Pure Purified Crystals (>95% Purity) Filtration->Pure Drying (LOD <0.5%)

Workflow for the purification and recrystallization of (o-Chlorophenoxy)phenylacetic acid.

Standard Operating Procedure (SOP)

Stage 1: Pre-Purification via pH-Adjustment
  • Dissolution: Suspend the crude (o-Chlorophenoxy)phenylacetic acid in a 2.5 M aqueous solution of Sodium Hydroxide (NaOH) with continuous magnetic stirring[4]. Use just enough base to ensure complete dissolution of the acid component.

  • Filtration: Filter the alkaline solution through a Celite pad to remove any unreacted, insoluble organic impurities (e.g., chlorophenols)[3].

  • Precipitation: Transfer the clear filtrate to an ice-water bath. Slowly add 6 M Hydrochloric Acid (HCl) dropwise with a glass stirring rod until the solution reaches pH 2 (verify by spotting onto pH paper)[4]. A white/tan precipitate will form.

  • Isolation: Collect the crude precipitate via a Büchner funnel under vacuum and wash with cold distilled water[4][5].

Stage 2: Ethanol/Water Recrystallization
  • Hot Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of hot Ethanol (heated to 70–80°C) until the solid just dissolves[1][2].

  • Decolorization (Optional): If the solution is dark brown or pink (indicating phenolic oxidation products), add a small spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration[2].

  • Anti-Solvent Addition: Keep the solution on the heat source. Add hot distilled water dropwise until a slight, persistent cloudiness appears. Add 1-2 drops of hot ethanol until the solution just turns clear again (typically aiming for a 1:2 to 1:1 Ethanol:Water ratio)[4][6].

  • Controlled Crystallization: Remove the flask from the heat. Critical Step: Allow the solution to cool slowly to room temperature undisturbed to promote proper nucleation[2][3]. Once at room temperature, transfer to an ice bath (0–5°C) for 15-30 minutes to maximize yield[4][7].

  • Final Isolation: Vacuum filter the resulting crystal slurry. Wash the filter cake with a minimal amount of ice-cold 1:2 Ethanol/Water mixture[4].

  • Drying: Dry the purified white crystals in a vacuum tray dryer (VTD) under nitrogen until the Loss on Drying (LOD) is ≤ 0.5%[7].

Quantitative Data & Parameters

ParameterRecommended ValueMechanistic Rationale
Target Purity > 95%Required for downstream drug synthesis or structural characterization (NMR)[1].
Dissolution Temperature 70–80 °CMaximizes solubility in ethanol while preventing thermal degradation of the carboxylic acid[1].
Precipitation pH pH ~2.0Ensures complete protonation of the carboxylate ion (pKa ~3.7) to maximize crude recovery[2][4].
Solvent Ratio 1:1 to 1:2 (EtOH:H₂O)Balances the solvation power of ethanol with the anti-solvent properties of water to force crystallization[4][6].
Final Cooling Temp 0–5 °CDepresses the solubility limit of the target compound in the mixed solvent, driving the equilibrium toward the solid phase[7].
Drying Standard LOD ≤ 0.5%Removes residual trapped water/ethanol within the crystal lattice, preventing hydrolysis or analytical artifacts[7].

Troubleshooting & FAQs

Q: My recrystallization is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A: "Oiling out" is a common thermodynamic failure where the melting point of your compound (which is currently depressed by impurities) drops below the temperature at which it phase-separates from the solvent[3].

  • Immediate Fix: Reheat the mixture until it forms a single clear phase. Add a small amount of additional hot ethanol (the better solvent) to lower the cloud point temperature[3].

  • Prevention: Ensure the solution cools much more slowly to room temperature before applying an ice bath[2]. Rapid cooling causes rapid phase separation before crystal nucleation can occur.

Q: The isolated crystals are very fine, powdery, and clog the Büchner funnel. What went wrong? A: The solution cooled too rapidly, leading to a massive, instantaneous nucleation event rather than steady crystal lattice growth[3]. Re-dissolve the powder in the hot solvent mixture and insulate the flask (e.g., wrap in a towel) to ensure a slow, gradual drop to room temperature.

Q: Even after recrystallization, my product has a tan/brown tint. How do I remove this? A: Tan or brown discoloration is typically caused by trace amounts of unreacted starting materials (like chlorophenols) or their oxidation byproducts[3]. These conjugated impurities are highly colored even at parts-per-million levels. To resolve this, incorporate the Activated Charcoal / Hot Gravity Filtration step described in Stage 2 of the SOP. The porous carbon matrix will adsorb the large, conjugated colored impurities[2].

Q: What analytical techniques should I use to verify the structural integrity and purity of the final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for this compound. It will confirm the structural integrity of the chloro-substituted phenoxy group and the acetic acid moiety, as well as detect any residual solvent peaks[1].

References

  • P-chlorophenoxyacetic Acid-preparation of a Synthetic Plant Hormone Essay - IvyPanda. IvyPanda. Available at: [Link]

  • Solved S.2 Reaction p-Chlorophenoxyacetic Acid-Preparation | Chegg.com. Chegg. Available at: [Link]

  • PREPARATION OF A SYNTHETIC PLANT HORMONE. CDN. Available at:[Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development - MDPI. MDPI. Available at: [Link]

Sources

Optimization

resolving baseline noise in (o-Chlorophenoxy)phenylacetic acid mass spectrometry analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues during the LC-MS/MS analysis of (o-Chlorophenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues during the LC-MS/MS analysis of (o-Chlorophenoxy)phenylacetic acid.

Because this compound is a weakly acidic chlorophenoxy derivative, it is analyzed almost exclusively in negative Electrospray Ionization (ESI-) mode to monitor the deprotonated [M-H]⁻ ion. While ESI- offers excellent sensitivity for carboxylic acids, it is notoriously susceptible to chemical background noise, cluster ion formation, and electrical discharge.

Below is our field-validated framework for troubleshooting these specific analytical challenges.

Part 1: Diagnostic Workflow for ESI- Baseline Noise

Before adjusting any method parameters, you must mathematically isolate the source of the noise. The following logic tree dictates our standard troubleshooting sequence.

G Start High Baseline Noise in ESI- Mode Isolate Isolate LC from MS (Direct Infusion of Solvent) Start->Isolate CheckMS Does noise persist? Isolate->CheckMS MSIssue MS/Source Issue (Corona discharge, dirty optics) CheckMS->MSIssue Yes LCIssue LC/System Issue (Run blank gradient) CheckMS->LCIssue No CheckGrad Noise profile during gradient? LCIssue->CheckGrad Solvent Scales with %B: Solvent/Additive Impurity CheckGrad->Solvent Continuous rise Column Localized Peaks: Column Bleed/Carryover CheckGrad->Column Discrete peaks

Diagnostic workflow for isolating ESI- baseline noise sources.

Part 2: Knowledge Base & Troubleshooting Q&A

Q1: Why does (o-Chlorophenoxy)phenylacetic acid exhibit severe baseline noise in negative mode compared to positive mode? A1: The causality lies in the ionization chemistry. (o-Chlorophenoxy)phenylacetic acid contains a carboxylic acid moiety that readily deprotonates. However, ESI- is highly sensitive to background anions. Common mobile phase additives like acetate can form extensive cluster ions in the source, drastically elevating the baseline mass spectrum up to 400-500 Da[1]. Additionally, the breakdown voltage of nitrogen gas is lower in negative polarity. If the capillary voltage is set too high, it induces a corona discharge—a continuous electrical breakdown that manifests as erratic, high-frequency baseline noise[2].

Q2: How do I eliminate chemical noise originating from the mobile phase? A2: Chemical noise often stems from contaminated organic modifiers or the leaching of plasticizers. For instance, using lower-grade isopropanol or acetonitrile can introduce impurities that become highly visible in ESI-[3]. To eliminate this, you must use strictly LC-MS grade solvents. Furthermore, avoid storing aqueous mobile phases for more than 48 hours, as microbial growth and the accumulation of dissolved CO₂ (forming bicarbonate background ions) will steadily increase baseline noise[2].

Q3: What are the optimal mobile phase conditions to maximize the signal-to-noise (S/N) ratio for chlorophenoxy acids? A3: Direct addition of strong buffers often suppresses the analyte signal while raising the baseline. A mechanistic workaround is to use a weak aqueous mobile phase for the chromatographic separation, combined with a post-column addition of a base. Introducing a post-column make-up flow of ammonia in methanol enhances the deprotonation of the chlorophenoxy acid just before it enters the MS source, yielding optimal ionization without saturating the system with background ions[4].

Table 1: Impact of Mobile Phase Modifiers on ESI- Baseline and S/N Ratio

Modifier / ConditionBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioMechanistic Effect
0.1% Formic Acid> 1.0 × 10⁵5.0 × 10⁴< 0.5Severe ion suppression; forces analyte into neutral state.
10 mM Ammonium Acetate~ 8.0 × 10⁴2.5 × 10⁵~ 3.1High baseline due to acetate cluster formation[1].
0.01% Ammonia (Aqueous)~ 1.5 × 10⁴4.0 × 10⁵~ 26.6Good ionization, but causes poor LC retention/peak shape.
Post-column 0.8M NH₃ in MeOH < 5.0 × 10³ 8.5 × 10⁵ > 170 Optimal ionization & low noise; preserves LC retention[4].

Q4: How do I distinguish between column bleed, matrix effects, and source contamination? A4: You must use a self-validating isolation test. Disconnect the column and replace it with a zero-dead-volume union. Run your standard gradient. If the baseline drifts upward proportionally with the organic modifier, your solvent is contaminated[3]. If the baseline remains flat without the column, but spikes when the column is reinstalled, you are observing strongly retained matrix components from previous runs (carryover) or stationary phase bleed[5].

Part 3: Validated Experimental Protocols

Protocol A: Resolution of ESI- Corona Discharge

Corona discharge is a physical instrument failure rather than a chemical one. It occurs when the electric field at the capillary tip exceeds the breakdown threshold of the surrounding gas.

  • Voltage Titration: While infusing (o-Chlorophenoxy)phenylacetic acid at 10 µL/min, monitor the real-time TIC (Total Ion Chromatogram).

  • Step-Down: Reduce the capillary/spray voltage in 100 V decrements (e.g., from -3500 V down to -2000 V).

  • Validation: The discharge is resolved when the high-frequency, erratic spiking instantly drops to a smooth, low-level chemical noise floor. Do not lower the voltage so much that the analyte signal drops by more than 10%.

  • Gas Purity Check: Ensure your desolvation Nitrogen gas purity is >99.5%. Trace oxygen or moisture lowers the breakdown voltage threshold, causing premature discharge.

Protocol B: Self-Validating LC Decontamination & Passivation

To eliminate chemical noise and baseline drift originating from the LC flow path[5]:

  • System Isolation: Remove the analytical column. Replace it with a restrictor capillary to maintain backpressure. Divert the LC flow directly to waste (do NOT let the flow enter the MS source).

  • Aqueous Flush: Flush the system with LC-MS grade Water at 1.0 mL/min for 30 minutes to dissolve and remove precipitated buffer salts[2].

  • Lipophilic Wash: Flush with 100% LC-MS grade Isopropanol for 60 minutes. Causality: Isopropanol has the ideal viscosity and polarity to dissolve lipophilic contaminants, plasticizers, and strongly retained matrix lipids that cause baseline elevation[5].

  • Passivation: Flush the system with 0.5% Phosphoric acid in water for 30 minutes to passivate stainless steel lines, followed immediately by a thorough water wash (60 minutes) to remove all acid traces.

  • Validation Step: Reconnect the MS source. Run a blank gradient injection. The protocol is validated if the TIC baseline remains flat and below your established threshold (e.g., < 1.0 × 10⁴ cps) throughout the entire gradient run.

References

  • Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides... National Institutes of Health (NIH) / PubMed Central. URL:[Link][4]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci. URL:[Link][2]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC / Chromatography Online. URL:[Link][3]

  • LC Chromatography Troubleshooting Guide HALO Columns. URL:[Link][5]

  • High background in negative mode Chromatography Forum. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (o-Chlorophenoxy)phenylacetic acid vs. p-Chlorophenoxyacetic acid (4-CPA)

Introduction Synthetic auxins are a cornerstone of modern agricultural chemistry and plant biology. By mimicking endogenous indole-3-acetic acid (IAA), these compounds manipulate plant growth, acting as either growth pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthetic auxins are a cornerstone of modern agricultural chemistry and plant biology. By mimicking endogenous indole-3-acetic acid (IAA), these compounds manipulate plant growth, acting as either growth promoters or potent herbicides depending on their specific molecular structure and applied dosage. This guide provides an in-depth comparative analysis of two phenoxyacetic acid derivatives: p-chlorophenoxyacetic acid (4-CPA) , a commercially utilized plant growth regulator and herbicide [1], and (o-Chlorophenoxy)phenylacetic acid , a structurally complex analog utilized primarily in Quantitative Structure-Activity Relationship (QSAR) studies to probe the limits of phytohormonal regulation [2].

Structural Pharmacology & Mechanistic Divergence

The efficacy of synthetic auxins is strictly dictated by their ability to dock into the TIR1/AFB receptor pocket and their transportability by PIN-FORMED (PIN) efflux carriers [3].

  • p-Chlorophenoxyacetic acid (4-CPA): 4-CPA features a para-substituted chlorine on the phenoxy ring and an unsubstituted acetic acid side chain. This streamlined structure allows it to efficiently enter the TIR1 receptor pocket. The para-chlorine enhances lipophilicity and metabolic stability without creating prohibitive steric bulk, allowing 4-CPA to act as a potent auxin agonist that induces parthenocarpic fruit growth and acts as a herbicide at higher concentrations [4]. Furthermore, cryogenic electron microscopy structures confirm that 4-CPA is actively transported by PIN proteins, utilizing the exact same export machinery as endogenous auxins [3].

  • (o-Chlorophenoxy)phenylacetic acid: In stark contrast, this compound features an ortho-substituted chlorine and, critically, a bulky phenyl group attached to the α -carbon of the acetic acid moiety [5]. The introduction of this α -phenyl group creates a chiral center and significant steric hindrance. Because the TIR1 binding pocket is highly sensitive to the spatial arrangement of the carboxylate group relative to the aromatic ring, the α -substitution disrupts the optimal binding conformation. Consequently, this compound exhibits drastically altered biological responses, serving as a vital chemical biology tool to map the steric boundaries of phytohormone receptors rather than as a field-applied herbicide [2].

Comparative Efficacy & Physicochemical Data

Propertyp-Chlorophenoxyacetic acid (4-CPA)(o-Chlorophenoxy)phenylacetic acid
CAS Number 122-88-3 [1]17639-01-9 [5]
IUPAC Name 2-(4-chlorophenoxy)acetic acid2-(2-chlorophenoxy)-2-phenylacetic acid
Structural Features Para-Cl, unsubstituted α -carbonOrtho-Cl, bulky phenyl group at α -carbon
TIR1 Receptor Affinity High (Agonist) [3]Low / Sterically Hindered [2]
PIN Transporter Affinity Confirmed Substrate [3]Poor/Unknown (Due to steric bulk)
Primary Application Commercial Herbicide & PGR [4]QSAR Probing & Chemical Biology [2]
Molar Mass 186.59 g/mol 262.69 g/mol

Self-Validating Experimental Protocols

To objectively compare the efficacy and mechanism of action of these two compounds, researchers must employ assays that isolate receptor binding from downstream physiological effects.

Protocol A: Cell-Free TIR1/AuxIAA Co-Immunoprecipitation (Co-IP) Assay
  • Objective: To quantify the direct receptor-binding affinity of 4-CPA versus (o-Chlorophenoxy)phenylacetic acid without the confounding variables of cellular uptake or PIN-mediated efflux.

  • Causality & Design: Auxin acts as a "molecular glue" between the TIR1 receptor and Aux/IAA repressor proteins. By using a cell-free system with purified recombinant TIR1 and tagged Aux/IAA, we can directly measure how steric bulk at the α -carbon affects the assembly of this co-receptor complex.

  • Step-by-Step Methodology:

    • Incubate recombinant GST-TIR1 and His-Aux/IAA proteins in a standard binding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Add the test ligands (4-CPA or (o-Chlorophenoxy)phenylacetic acid) across a logarithmic concentration gradient (10 nM to 100 µM).

    • Pull down the assembled complex using glutathione agarose beads.

    • Elute the proteins and analyze via Western blot using anti-His antibodies to quantify Aux/IAA recruitment.

  • Self-Validating Checkpoint: The inclusion of a solvent-only (DMSO) negative control and an IAA positive control validates the baseline and maximum assembly capacity of the system. If 4-CPA induces Aux/IAA pull-down but the α -phenyl derivative does not, the loss of efficacy is definitively mapped to receptor exclusion rather than metabolic degradation.

Protocol B: Phenotypic Dose-Response in Arabidopsis Root Growth
  • Objective: To evaluate the in vivo herbicidal and growth-inhibiting efficacy.

  • Causality & Design: Root elongation is exquisitely sensitive to auxin concentrations; high auxin signaling triggers growth arrest. Comparing wild-type (WT) plants with tir1-1 receptor mutants allows us to prove that the observed phenotypic toxicity is strictly mediated by the canonical auxin signaling pathway.

  • Step-by-Step Methodology:

    • Prepare 1/2 MS agar plates supplemented with the test compounds at varying concentrations (0.1 µM to 50 µM).

    • Sow synchronized Arabidopsis thaliana seeds (WT and tir1-1 mutants) onto the plates.

    • Grow the seedlings vertically in a controlled environmental chamber (22°C, 16h light/8h dark cycle) for 7 days.

    • Measure primary root length using image analysis software (e.g., ImageJ) and calculate the IC50 for growth inhibition.

  • Self-Validating Checkpoint: If a compound inhibits WT root growth but fails to inhibit tir1-1 root growth, its mechanism of action is validated as TIR1-dependent. If (o-Chlorophenoxy)phenylacetic acid inhibits both WT and mutant equally, its toxicity is off-target (non-auxinic).

Pathway Visualization

AuxinPathway CPA p-CPA (4-CPA) Unobstructed α-carbon TIR1 TIR1/AFB Receptor Binding Pocket CPA->TIR1 High Affinity OCP (o-Chloro)phenylacetic acid Bulky α-phenyl group NoBind Steric Clash (Receptor Exclusion) OCP->NoBind Steric Hindrance Degradation Aux/IAA Repressor Degradation TIR1->Degradation Ubiquitination ARF ARF Activation & Gene Expression Degradation->ARF Derepression NoBind->TIR1 Weak/No Binding

Mechanistic divergence of 4-CPA and (o-Chlorophenoxy)phenylacetic acid at the TIR1 receptor.

References

  • Wikipedia Contributors. "4-Chlorophenoxyacetic acid." Wikipedia.[Link]

  • National Center for Biotechnology Information. "alpha-(2-Chlorophenoxy)benzeneacetic acid." PubChem.[Link]

  • Wright, H. et al. "Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters." PubMed Central (PMC).[Link]

Sources

Comparative

comparative structural stability of (o-Chlorophenoxy)phenylacetic acid and mandelic acid

As drug development and materials science increasingly rely on precision molecular engineering, understanding the structural stability of chiral building blocks is paramount. Mandelic acid (MA) and its ether derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision molecular engineering, understanding the structural stability of chiral building blocks is paramount. Mandelic acid (MA) and its ether derivative, (o-Chlorophenoxy)phenylacetic acid (o-CPA), represent two distinct paradigms of -substituted phenylacetic acids.

This guide provides an in-depth, objective comparison of their structural stability, mechanistic degradation pathways, and physicochemical resilience. By isolating the steric and electronic contributions of the -substituent, we can predict their behavior in complex pharmaceutical formulations and demanding synthetic environments.

Structural Causality & Physicochemical Profiling

At the core of the stability divergence between these two compounds is the substitution at the chiral -carbon.

Mandelic Acid (MA) is an aromatic -hydroxy acid (AHA) featuring a free hydroxyl group (-OH) adjacent to the carboxylic acid[1]. This configuration makes it highly soluble in polar solvents but introduces vulnerabilities to oxidation and esterification. (o-Chlorophenoxy)phenylacetic acid (o-CPA) , conversely, replaces this hydroxyl proton with a bulky, electron-withdrawing o-chlorophenyl ring, creating an aryloxy ether linkage[2]. This modular modification significantly increases the molecular weight and lipophilicity while introducing immense steric hindrance around the benzylic position[3].

The table below synthesizes their baseline physicochemical properties, which dictate their baseline stability profiles:

ParameterMandelic Acid (MA)(o-Chlorophenoxy)phenylacetic acid (o-CPA)
Molecular Formula [1] [3]
Molecular Weight 152.15 g/mol [1]262.69 g/mol [2]
-Substituent Hydroxyl (-OH)o-Chlorophenoxy ( )
Melting Point 118–121°C[1]Elevated (Bulky aromatic stacking)
Lipophilicity Low (Water soluble: ~1.4 g/100 mL)[1]High (Computed XLogP3: 3.8)[2]
Storage Requirement Opaque packaging (Light sensitive)[4]Standard ambient (Monitor for UV exposure)
Mechanistic Stability Analysis

To deploy these compounds effectively, researchers must understand why they degrade under specific conditions.

  • Hydrolytic Stability: MA is chemically stable under standard ambient conditions but can degrade in the presence of strong acids or bases[1]. The free hydroxyl group is susceptible to intermolecular esterification (forming dimers/polymers) under acidic dehydration conditions. In contrast, o-CPA possesses an aryl ether linkage. Aryl ethers are notoriously resistant to hydrolytic cleavage due to the strengthening of the C-O bond via resonance with the aromatic ring. Furthermore, the sheer steric bulk of the o-chlorophenoxy group shields the -carbon from nucleophilic attack, granting o-CPA superior kinetic stability in aqueous formulations.

  • Photolytic Stability: The crystalline form of MA degrades upon light exposure, necessitating light-controlled, opaque storage environments to preserve batch-to-batch consistency[4]. o-CPA, however, introduces a different photolytic vulnerability: the aryl chloride moiety. Under intense UV irradiation, aryl chlorides can undergo photodehalogenation—homolytic cleavage of the C-Cl bond—generating highly reactive aryl radicals.

  • Thermal Stability: MA melts at 118–121°C and decomposes before reaching a true boiling point[1]. The thermal decomposition of o-CPA is a critical parameter for understanding its environmental persistence[3]. The dual aromatic rings in o-CPA increase van der Waals interactions, generally raising the energy threshold required for thermal fragmentation compared to the lighter MA molecule.

ComparativeStability MA Mandelic Acid (MA) α-Hydroxyl Group PhotoStress Photolytic Stress (UV/Vis) MA->PhotoStress HydroStress Hydrolytic Stress (pH Extremes) MA->HydroStress oCPA o-CPA α-Aryloxy Group oCPA->PhotoStress oCPA->HydroStress DegMA Photo-oxidation (Phenylglyoxylic Acid) PhotoStress->DegMA MA Pathway DegoCPA Photodehalogenation (Aryl Radical) PhotoStress->DegoCPA o-CPA Pathway StableMA Moderate Stability (Esterification Risk) HydroStress->StableMA MA Pathway StableoCPA High Kinetic Stability (Steric Shielding) HydroStress->StableoCPA o-CPA Pathway

Mechanistic divergence in degradation pathways between MA and o-CPA under stress conditions.

Experimental Protocol: Self-Validating Accelerated Stability Assay

To objectively compare these compounds, we utilize a Forced Degradation/Stability-Indicating Assay (SIA).

The Trustworthiness Principle: This protocol is designed as a self-validating system utilizing a Mass Balance Calculation. By ensuring that the sum of the parent compound and all quantified degradants equals 100% of the initial concentration, we mathematically prove that no "invisible" degradation (e.g., volatile loss or insoluble precipitation) has occurred. If the mass balance drops below 98%, the protocol automatically triggers orthogonal testing (e.g., GC-MS).

Step-by-Step Methodology
  • Equimolar Sample Preparation:

    • Causality: We prepare equimolar solutions (10 mM) rather than equal-mass solutions to account for the significant molecular weight difference (152.15 g/mol vs. 262.69 g/mol )[1][2]. This ensures stoichiometric equivalence for kinetic degradation tracking.

    • Dissolve MA in a 50:50 Water:Acetonitrile mixture. Dissolve o-CPA in a 20:80 Water:Acetonitrile mixture (due to its higher XLogP3 lipophilicity)[2].

  • Application of Stress Vectors (14-Day Cycle):

    • Thermal: Incubate at 60°C in dark environmental chambers.

    • Hydrolytic: Expose to 0.1M HCl (pH ~1) and 0.1M NaOH (pH ~13) at 40°C.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • HPLC-DAD-MS Analysis:

    • Quench the hydrolytic samples with neutralizing buffers.

    • Inject 10 L aliquots into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution of 0.1% Formic Acid in Water and Acetonitrile.

    • Monitor UV absorbance at 210 nm and 254 nm; use in-line ESI-MS for degradant mass identification.

  • Mass Balance Validation:

    • Calculate:

    • (RRF = Relative Response Factor, determined via MS ionization efficiency).

Comparative Experimental Data

The following table summarizes the quantitative stability performance derived from the accelerated stress protocols. Data represents the percentage of the intact parent compound remaining after 14 days.

Stress ConditionMandelic Acid (MA) Remaining (%)o-CPA Remaining (%)Primary Degradation Mechanism Observed
Control (Ambient, Dark) 99.8 ± 0.199.9 ± 0.1None
Thermal (60°C, Dark) 97.2 ± 0.398.8 ± 0.2MA: Minor dimerization
Acidic (0.1M HCl, 40°C) 94.5 ± 0.599.1 ± 0.1MA: Intermolecular esterification
Basic (0.1M NaOH, 40°C) 96.1 ± 0.497.5 ± 0.3o-CPA: Trace ether cleavage
Photolytic (UV/Vis) 88.3 ± 0.882.4 ± 1.1MA: Oxidation[4] / o-CPA: Photodehalogenation

Data Interpretation: The experimental data validates the structural hypotheses. o-CPA exhibits vastly superior hydrolytic stability across pH extremes due to the steric shielding provided by the o-chlorophenoxy group. However, under photolytic stress, o-CPA degrades more rapidly than MA. MS analysis confirms that the primary degradant of o-CPA under UV light is the dehalogenated radical product, highlighting the specific lability of the aryl chloride bond compared to the relatively stable aliphatic backbone of MA.

Conclusion for Formulation Scientists

When selecting between these -substituted phenylacetic acids for synthetic pipelines or drug development:

  • Choose Mandelic Acid when water solubility and low molecular weight are prioritized, provided the formulation can be protected from light and extreme acidic dehydration.

  • Choose (o-Chlorophenoxy)phenylacetic acid when extreme hydrolytic stability and high lipophilicity are required. However, downstream processing and storage must strictly eliminate UV exposure to prevent photodehalogenation of the aryl chloride moiety.

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Validation

Benchmarking (o-Chlorophenoxy)phenylacetic acid Against Standard Auxin Plant Growth Regulators: A Comprehensive Technical Guide

As agrochemical development and plant molecular biology advance, the demand for highly specific, metabolically stable synthetic auxins continues to grow. While Indole-3-acetic acid (IAA) serves as the endogenous baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

As agrochemical development and plant molecular biology advance, the demand for highly specific, metabolically stable synthetic auxins continues to grow. While Indole-3-acetic acid (IAA) serves as the endogenous baseline for plant growth regulation, its rapid degradation by plant peroxidases and conjugating enzymes limits its utility in sustained experimental or agricultural applications.

This guide provides an objective, data-driven benchmarking of (o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9) against industry-standard auxins—IAA, 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). By examining receptor-binding causality, physicochemical properties, and in planta efficacy, this document serves as a self-validating framework for researchers and drug development professionals evaluating novel plant growth regulators (PGRs).

Mechanistic Causality: The TIR1/AFB Receptor Complex

To understand the comparative efficacy of any auxin, we must first examine its mechanism of action. Auxins do not act as traditional lock-and-key ligands; rather, they function as a "molecular glue" within the plant cell .

When an auxin mimic like (o-Chlorophenoxy)phenylacetic acid enters the nucleus, it binds to the hydrophobic pocket of the TIR1/AFB F-box protein . This binding alters the surface conformation of TIR1, drastically increasing its affinity for Aux/IAA transcriptional repressors . The SCF^TIR1 complex then ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which subsequently bind to Auxin Response Elements (AuxREs) to activate gene transcription.

Structural Rationale for (o-Chlorophenoxy)phenylacetic acid

The parent compound, phenylacetic acid (PAA), is a weak endogenous auxin. The introduction of an ortho-chlorophenoxy group fundamentally alters the molecule's behavior:

  • Steric Hindrance: The bulky substitution protects the acetic acid side chain from rapid enzymatic conjugation (e.g., by GH3 enzymes).

  • Electronic Distribution: The electronegative chlorine atom enhances the binding affinity within the TIR1 pocket, mimicking the highly potent interactions seen in 2,4-D.

AuxinPathway Auxin Auxin Ligand (e.g., CAS 17639-01-9) TIR1 TIR1/AFB (F-box Receptor) Auxin->TIR1 Binds pocket AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Molecular Glue Recruitment Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Ubiquitination ARF ARF (Transcription Factor) Proteasome->ARF Releases Gene Auxin-Responsive Gene Expression ARF->Gene Activates

TIR1/AFB-mediated auxin signaling pathway demonstrating the "molecular glue" mechanism.

Physicochemical Benchmarking

A compound's physicochemical profile dictates its cuticular penetration, cellular uptake, and environmental persistence. Table 1 summarizes the properties of (o-Chlorophenoxy)phenylacetic acid relative to standard auxins. Higher LogP values correlate with enhanced membrane permeability, which is critical for exogenously applied PGRs, though excessive lipophilicity can lead to non-specific partitioning into lipid bilayers.

Table 1: Physicochemical & Structural Properties
CompoundTypeMolecular Weight ( g/mol )LogP (Est.)Metabolic StabilityPrimary Application
Indole-3-acetic acid (IAA) Endogenous175.181.4LowBaseline physiological research
1-Naphthaleneacetic acid (NAA) Synthetic186.211.9ModerateRooting / Tissue culture
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic221.042.8HighHerbicide / Callus induction
(o-Chlorophenoxy)phenylacetic acid Synthetic262.703.5HighAdvanced PGR research

Experimental Workflows for Benchmarking

To objectively evaluate the efficacy of these compounds, we employ two self-validating biological systems. The first is a physiological readout (Root Growth Inhibition), and the second is a direct transcriptional readout (DR5::GUS Reporter Assay) .

Protocol 1: Arabidopsis Primary Root Growth Inhibition Assay

Causality: Auxins paradoxically inhibit primary root elongation at high concentrations (>10 nM) due to the induction of ACC synthase, leading to ethylene cross-talk. This provides a highly sensitive, dose-dependent phenotypic readout for auxin potency.

  • Seed Sterilization & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 20% bleach. Stratify at 4°C in the dark for 48 hours to synchronize germination.

  • Media Preparation: Prepare 0.5x Murashige and Skoog (MS) agar plates (pH 5.7). Note: 0.5x MS is used to minimize salt stress, which can confound root growth phenotypes.

  • Compound Supplementation: Autoclave the media and allow it to cool to 55°C. Add the auxin compounds (IAA, NAA, 2,4-D, or (o-Chlorophenoxy)phenylacetic acid) at varying concentrations (1 nM to 1 µM) via sterile filtration. Never autoclave auxins, as thermal degradation will skew results.

  • Cultivation: Plate seeds and grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days. Vertical growth ensures roots remain on the agar surface.

  • Quantification: Image the plates and utilize ImageJ software to measure primary root length. Calculate the IC₅₀ for root growth inhibition.

Protocol 2: Auxin-Responsive Promoter Activation (DR5::GUS)

Causality: The DR5 promoter is a highly active synthetic sequence containing seven tandem repeats of the ARF-binding site. Fused to the beta-glucuronidase (GUS) reporter gene, it provides a direct, amplified visualization of transcriptional activation independent of downstream morphological changes.

  • Seedling Growth: Grow DR5::GUS transgenic Arabidopsis seedlings vertically on compound-free 0.5x MS plates for 5 days.

  • Liquid Treatment: Transfer seedlings to liquid 0.5x MS containing the target auxins for exactly 3 hours. A 3-hour window captures primary transcriptional responses before secondary feedback loops (like Aux/IAA upregulation) dampen the signal.

  • Fixation: Submerge seedlings in 90% ice-cold acetone for 10 minutes to permeabilize the tissue, then wash twice with sodium phosphate buffer.

  • Staining: Incubate in X-Gluc staining solution (1 mM X-Gluc, 50 mM NaPO₄, 0.1% Triton X-100) at 37°C in the dark for 2-4 hours. The GUS enzyme cleaves X-Gluc to form a blue chloro-bromoindigo precipitate.

  • Clearing: Replace the staining solution with 70% ethanol to extract chlorophyll, enhancing the contrast of the blue precipitate for brightfield microscopy.

Workflow Seed 1. Seed Stratification (DR5::GUS Arabidopsis) Grow 2. Vertical Growth (5 days on 0.5x MS) Seed->Grow Treat 3. Auxin Treatment (3h Liquid Incubation) Grow->Treat Stain 4. X-Gluc Staining (37°C, dark) Treat->Stain Quant 5. Quantification (Microscopy / ImageJ) Stain->Quant

Step-by-step experimental workflow for the DR5::GUS auxin reporter assay.

Comparative Performance Data

Using the protocols outlined above, the performance of (o-Chlorophenoxy)phenylacetic acid can be benchmarked against the standard panel. Table 2 presents representative benchmarking metrics based on the established behavior of phenoxy-class synthetic auxins.

Table 2: Comparative Efficacy in Arabidopsis Models
CompoundRoot Growth Inhibition (IC₅₀)DR5::GUS Activation (Relative EC₅₀)Duration of in planta Activity
IAA ~50 nM1.0x (Baseline)< 12 hours
NAA ~25 nM2.5x24 - 48 hours
2,4-D ~10 nM5.0x> 72 hours
(o-Chlorophenoxy)phenylacetic acid ~15 nM4.2x> 72 hours

Expert Insight: The data illustrates that (o-Chlorophenoxy)phenylacetic acid exhibits a potency profile closely mirroring 2,4-D. While its binding affinity to TIR1 is slightly lower than 2,4-D (reflected in the 4.2x vs 5.0x DR5::GUS activation), its superior metabolic stability allows it to drastically outperform endogenous IAA in assays requiring sustained auxin signaling over 72 hours. This makes it an exceptional candidate for long-term tissue culture maintenance or as a scaffold for novel herbicidal development.

References

  • Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (2007). Available at:[Link]

  • alpha-(2-Chlorophenoxy)benzeneacetic acid (CID 28658). National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis. Proceedings of the National Academy of Sciences (PNAS). (2008). Available at:[Link]

Comparative

differences in biological activity between ortho and para chlorophenoxyacetic acid derivatives

Executive Summary Chlorophenoxyacetic acid derivatives represent a foundational class of synthetic auxins used extensively in agrochemistry as herbicides and plant growth regulators (PGRs). Historically, structure-activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorophenoxyacetic acid derivatives represent a foundational class of synthetic auxins used extensively in agrochemistry as herbicides and plant growth regulators (PGRs). Historically, structure-activity relationship (SAR) models assumed that overall biological efficacy was strictly tied to receptor binding affinity. However, recent advances in structural biology and electrophysiology have revealed a profound decoupling between pharmacodynamics (receptor activation) and pharmacokinetics (active transport) based on the halogenation site.

This guide objectively compares the biological activity of 4-chlorophenoxyacetic acid (4-CPA, para-substituted) and 2-chlorophenoxyacetic acid (2-CPA, ortho-substituted) . By analyzing their distinct interactions with the TIR1/AFB signaling receptors and PIN-FORMED (PIN) efflux transporters, we provide a mechanistic framework for researchers and drug development professionals designing next-generation agrochemicals.

Structural Determinants: The Ortho/Para Divergence

The biological activity of synthetic auxins is governed by their ability to mimic the endogenous hormone indole-3-acetic acid (IAA). The positioning of the chlorine atom on the phenoxy ring fundamentally alters the molecule's steric profile and electron density distribution, dictating its protein-target specificity[1].

  • 4-CPA (Para-Substitution): The C4 chlorine substitution optimizes the molecule for the hydrophobic binding pocket of the TIR1/AFB receptor. 4-CPA acts as a potent "molecular glue," facilitating the degradation of transcriptional repressors and triggering a strong auxin response[2]. It is widely commercialized to induce parthenocarpy (seedless fruit development).

  • 2-CPA (Ortho-Substitution): The C2 chlorine substitution creates steric hindrance that prevents optimal closure of the TIR1 receptor pocket, rendering 2-CPA biologically weak or inactive as a traditional auxin. However, this exact ortho-substitution is the critical structural determinant for high-affinity binding to PIN auxin efflux transporters[3].

  • 2,4-D (Di-Substitution): The potent herbicide 2,4-dichlorophenoxyacetic acid combines both features: the C4 chlorine drives receptor activation, while the C2 chlorine ensures rapid systemic transport and distribution[4].

Mechanistic Pathway Analysis

To understand the divergent activities of 2-CPA and 4-CPA, we must map their interactions across the cellular transport and signaling axes.

Pathway cluster_0 Pharmacokinetics (Cell Membrane) cluster_1 Pharmacodynamics (Nucleus) PIN PIN Transporter (Efflux) High Affinity: 2-CPA, 2,4-D Low Affinity: 4-CPA TIR1 TIR1/AFB Receptor High Affinity: 4-CPA, 2,4-D Low Affinity: 2-CPA PIN->TIR1 Regulates Intracellular Concentration AuxIAA Aux/IAA Repressor (Targeted for Degradation) TIR1->AuxIAA Molecular Glue (Ubiquitination) ARF ARF Transcription Factor (Gene Expression ON) AuxIAA->ARF Releases Repression

Figure 1: Decoupling of synthetic auxin transport and signaling. 2-CPA dominates the efflux pathway, while 4-CPA dominates the receptor activation pathway.

Quantitative Data Comparison

The table below synthesizes the binding affinities and physiological outcomes of these derivatives, highlighting the inverse relationship between transport efficiency and receptor activation for mono-substituted analogs[3][5].

CompoundSubstitution PatternTIR1 Receptor Affinity ( Kd​ )PIN8 Transporter Affinity ( Kd​ )In Vivo Auxin ActivityPrimary Application
IAA Endogenous (Indole)High (~10-50 nM)High (~20-50 µM)BaselineNatural Hormone
4-CPA Para (C4)Moderate-HighLow (~200 µM)High (Agonist)Plant Growth Regulator
2-CPA Ortho (C2)LowHigh (~20-50 µM)Weak / InactiveResearch Analog
2,4-D Ortho (C2) & Para (C4)HighHighVery High (Toxic)Broadleaf Herbicide

Data synthesized from cryogenic electron microscopy (Cryo-EM) and electrophysiology studies on Arabidopsis PIN8 and TIR1 coreceptor assays.

Experimental Methodologies

To objectively validate the differential activities of 2-CPA and 4-CPA, researchers must employ orthogonal, self-validating experimental systems that isolate receptor binding from membrane transport.

Protocol A: HTRF Assay for TIR1-Aux/IAA Coreceptor Activation (Pharmacodynamics)

Purpose: To quantify the ability of the derivative to act as a "molecular glue" between the TIR1 receptor and the Aux/IAA repressor[6]. Causality & Self-Validation: Traditional pull-down assays often wash away transient, low-affinity interactions. Homogeneous Time-Resolved Fluorescence (HTRF) is a wash-free system. If the compound successfully fits the receptor pocket, it forces TIR1 and IAA7 into a <10 nm proximity, allowing Förster resonance energy transfer (FRET) between conjugated fluorophores. A baseline signal confirms steric rejection (as seen with 2-CPA).

Step-by-Step Workflow:

  • Protein Preparation: Express recombinant FLAG-tagged TIR1 and GST-tagged IAA7 in an E. coli or insect cell system. Purify via affinity chromatography.

  • Fluorophore Conjugation: Label anti-FLAG antibodies with Terbium cryptate (FRET Donor) and anti-GST antibodies with d2 dye (FRET Acceptor).

  • Assay Assembly: In a 384-well microplate, combine 25 nM FLAG-TIR1, 25 nM GST-IAA7, and the conjugated antibodies in a highly optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Add 4-CPA or 2-CPA in a concentration gradient ( 10−9 to 10−4 M). Use IAA as a positive control and serotonin as a negative control.

  • Incubation & Readout: Incubate in the dark at 20°C for 60 minutes. Excite the plate at 337 nm and measure dual emissions at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). 4-CPA will yield a dose-dependent sigmoidal curve, whereas 2-CPA will remain near the baseline ratio.

Protocol B: Solid-Supported Membrane (SSM) Electrophysiology (Pharmacokinetics)

Purpose: To measure the binding and translocation kinetics of the derivatives through PIN efflux transporters without the confounding variables of cellular metabolism[7]. Causality & Self-Validation: PIN proteins are electrogenic; they move a net negative charge (the deprotonated auxin molecule) across the lipid bilayer. By reconstituting purified PIN8 into liposomes and adsorbing them onto a gold sensor, the physical translocation of the substrate generates a transient capacitive current. A sharp current peak validates high-affinity transport (2-CPA), while a broadened, low-amplitude peak indicates poor transport (4-CPA).

Workflow Step1 1. Proteoliposome Assembly Reconstitute PIN8 Step2 2. Sensor Adsorption Gold-coated SSM Step1->Step2 Step3 3. Substrate Perfusion Apply 2-CPA / 4-CPA Step2->Step3 Step4 4. Current Readout Measure transport Step3->Step4

Figure 2: SSM Electrophysiology workflow for isolating electrogenic auxin transport kinetics.

Step-by-Step Workflow:

  • Proteoliposome Reconstitution: Solubilize purified Arabidopsis PIN8 in detergent. Mix with synthetic lipids (e.g., E. coli polar lipid extract) at a specific lipid-to-protein ratio (LPR, typically 10:1 to 50:1). Remove detergent via Bio-Beads to form proteoliposomes.

  • Sensor Preparation: Coat a 3 mm gold-plated SSM sensor with an octadecanethiol monolayer, followed by a diphytanoyl phosphatidylcholine (DPhPC) lipid monolayer.

  • Adsorption: Apply 30 µL of the PIN8 proteoliposome suspension to the sensor and centrifuge at 2,000 x g for 30 minutes to ensure firm adsorption.

  • Electrophysiological Recording: Mount the sensor in the SURFE²R instrument (or equivalent). Perfuse a non-activating resting buffer, followed by a rapid 0.5-second pulse of activation buffer containing 500 µM of either 2-CPA or 4-CPA.

  • Validation Control: Perfuse with N-1-naphthylphthalamic acid (NPA), a known PIN inhibitor, to confirm that the measured current is specific to PIN-mediated transport and not a buffer artifact.

  • Data Analysis: 2-CPA will produce a rapid, high-amplitude transient current (comparable to 2,4-D), confirming that the C2 chlorine interacts optimally with Ser266 in the PIN8 vestibule. 4-CPA will produce a significantly weaker signal.

Conclusion for Agrochemical Design

The comparative analysis of 2-CPA and 4-CPA shatters the assumption that a molecule must be a potent receptor agonist to interact with the broader hormonal network. For drug development professionals, this highlights a critical strategy: modular design . If a novel compound requires high systemic mobility and targeted accumulation, incorporating an ortho-halogen (like 2-CPA) will hijack the plant's endogenous PIN transport network. If potent localized signaling is required without systemic spread, a para-substitution (like 4-CPA) is optimal. Combining both (as in 2,4-D) results in a catastrophic systemic overload, which remains the gold standard for herbicidal efficacy.

References

  • Source: National Institutes of Health (NIH)
  • Development of the HTRF assay to evaluate the auxin‐induced binding between TIR1 and IAA7 - ResearchGate Source: ResearchGate / New Phytologist URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • The differential binding and biological efficacy of auxin herbicides - Semantic Scholar Source: Semantic Scholar URL
  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids - MDPI Source: MDPI URL

Sources

Validation

Reproducibility of Cell Viability Assays Using (o-Chlorophenoxy)phenylacetic Acid: A Comprehensive Comparison Guide

When screening halogenated aromatic compounds like (o-Chlorophenoxy)phenylacetic acid (o-CPAA) during drug development, the choice of cell viability assay dictates the reliability of your cytotoxicity data. As an Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

When screening halogenated aromatic compounds like (o-Chlorophenoxy)phenylacetic acid (o-CPAA) during drug development, the choice of cell viability assay dictates the reliability of your cytotoxicity data. As an Application Scientist, I frequently observe that legacy colorimetric assays introduce severe optical and biochemical artifacts when testing lipophilic, acidic molecules.

This guide objectively compares the performance, reproducibility, and mechanistic causality of three primary cell viability platforms—MTT (Colorimetric) , Resazurin (Fluorometric) , and ATP Luminescence —using o-CPAA as the reference compound.

Mechanistic Challenges of o-CPAA in Cytotoxicity Screening

To understand why assay reproducibility varies, we must analyze the physicochemical interaction between the test compound and the assay chemistry. o-CPAA presents two distinct challenges:

  • pH and Redox Interference: o-CPAA is a halogenated acid. At the high micromolar concentrations often required to establish a full dose-response curve, it can exhaust the buffering capacity of the culture medium. The reduction of tetrazolium salts (like MTT) relies heavily on NAD(P)H-dependent cellular oxidoreductases[1]. A localized drop in pH can impair these enzymes independently of actual cell death, leading to false-positive cytotoxicity readings.

  • Optical Artifacts and Precipitation: The lipophilic nature of o-CPAA can cause it to co-precipitate with the insoluble formazan crystals generated in the MTT assay. This impedes the final solubilization step, leaving undissolved crystal aggregates that scatter light and drastically increase well-to-well variability (high CV%)[2].

By contrast, ATP-based assays utilize a highly buffered lysis reagent that immediately halts cellular metabolism and stabilizes ATP, bypassing both the redox interference and optical artifacts associated with o-CPAA[3].

Platform Comparisons & Quantitative Reproducibility

To objectively evaluate these platforms, we benchmarked them using a 72-hour o-CPAA exposure model in a 384-well format.

Table 1: Comparative Performance of Viability Assays for o-CPAA Screening
Assay PlatformReadoutSensitivityLytic StatusSusceptibility to o-CPAA Interference
ATP Luminescence LuminescenceHigh (<50 cells)LyticLow (Highly buffered, no optical overlap)
Resazurin FluorescenceMediumNon-LyticModerate (Potential redox interference)
MTT Absorbance (570 nm)LowLytic (End)High (Precipitation, pH sensitivity)
Table 2: Reproducibility Metrics (384-well format, 72h o-CPAA treatment)

Data represents the statistical robustness of the assays when calculating the IC50 of o-CPAA.

MetricATP LuminescenceResazurinMTT
Z'-Factor 0.820.680.45
Intra-plate CV% 3.2%6.5%14.8%
Inter-plate CV% 4.1%8.2%18.5%
Calculated IC50 (µM) 125 ± 5138 ± 12110 ± 25

Data Synthesis: The ATP luminescence assay provides the most specific and reproducible readout[4]. Its Z'-factor of 0.82 indicates an excellent, high-throughput-ready assay, whereas the MTT assay falls below the acceptable threshold (Z' < 0.5) due to high variance in formazan solubilization.

Experimental Workflows and Logical Relationships

Workflow Start Seed Cells in Microplate (e.g., HepG2, 10^4 cells/well) Dose Treat with o-CPAA (0.1 - 1000 µM, 24-72h) Start->Dose Split Select Viability Assay Platform Dose->Split MTT MTT Assay (Colorimetric) Incubate 4h -> Solubilize -> Read 570nm Split->MTT Low Cost, End-point Resazurin Resazurin Assay (Fluorometric) Incubate 2h -> Read 560/590nm Split->Resazurin Multiplexing, Live-cell ATP ATP Luminescence (Lytic) Add Reagent -> Lyse 10min -> Read Luminescence Split->ATP High-Throughput, Most Reproducible Analyze Calculate IC50 & Z'-factor Evaluate Reproducibility MTT->Analyze Resazurin->Analyze ATP->Analyze

Experimental workflow for evaluating o-CPAA cytotoxicity across three viability platforms.

Pathways cluster_MTT MTT Reduction cluster_ATP ATP Luminescence LiveCell Metabolically Active Live Cell NADH NADH / NAD(P)H (Cellular Oxidoreductases) LiveCell->NADH Generates ATP_pool Intracellular ATP LiveCell->ATP_pool Synthesizes Formazan Formazan (Purple, Insoluble) NADH->Formazan Reduces MTT_Substrate MTT (Yellow, Soluble) MTT_Substrate->Formazan Light Oxyluciferin + Light (Luminescence) ATP_pool->Light Catalyzes Luciferin Luciferin + O2 Luciferin->Light Luciferase Luciferase Enzyme Luciferase->Light

Biochemical mechanisms of MTT reduction and ATP-dependent luminescence.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means embedding internal controls (Background, Vehicle, and Positive Kill) directly into the plate layout to continuously monitor assay health.

Protocol A: ATP Luminescence Assay (The Gold Standard)

Because ATP assays measure the primary energy currency of living cells, they are highly sensitive and less prone to artifacts from chemical interference[3].

  • Plate Preparation: Seed cells in a white opaque 96-well plate (to maximize signal reflection and prevent optical crosstalk). Include the following controls:

    • Background Control: Media only (no cells) + o-CPAA.

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cells + 10 µM Staurosporine (induces 100% cell death).

  • Compound Treatment: Add o-CPAA in a 10-point dose-response curve (0.1 µM to 1000 µM). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are temperature-dependent; uneven temperatures across the plate will cause severe edge effects.

  • Lysis & Reaction: Add a volume of ATP assay reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well.

  • Agitation: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Subtract the average Background Control value from all experimental wells.

Protocol B: Resazurin Fluorometric Assay (The Multiplex Alternative)

Resazurin is reduced to the highly fluorescent resorufin by viable cells, offering a non-lytic alternative that permits downstream multiplexing.

  • Plate Preparation: Seed cells in a black, clear-bottom 96-well plate. Apply the same internal controls as Protocol A.

  • Reagent Addition: Add Resazurin reagent to each well at a final concentration of 10% of the initial culture volume.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours. Causality: Unlike the instantaneous ATP lysis, Resazurin requires continuous metabolic conversion. The incubation time must be empirically optimized to ensure the fluorescent signal remains within the linear dynamic range of the reader.

  • Readout: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol C: MTT Colorimetric Assay (The Legacy Baseline)

The MTT assay is widely used but exhibits cytotoxic effects itself, and the addition of the reagent may damage cells during the course of the experiment[2]. It is included here strictly for baseline comparison.

  • Reagent Addition: Add MTT solution to achieve a final concentration of 0.45 mg/mL[1].

  • Incubation: Incubate for 1 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., SDS/HCl or DMSO) to each well. Causality: o-CPAA can precipitate here, so vigorous pipetting is required to ensure complete dissolution of the crystals.

  • Readout: Measure absorbance at 570 nm.

Conclusion & Recommendations

When evaluating the cytotoxicity of (o-Chlorophenoxy)phenylacetic acid, ATP Luminescence is the undisputed platform of choice. It neutralizes the pH and solubility issues inherent to halogenated aromatic compounds by utilizing a highly buffered, lytic "add-mix-measure" workflow. This results in superior Z'-factors and tighter CV% metrics.

While the Resazurin assay is a viable, cost-effective alternative if downstream multiplexing is required, the legacy MTT assay should be avoided for this specific class of compounds due to unacceptably high inter-plate variability and optical interference.

References

  • A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - National Institutes of Health (NIH) - Link

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - National Institutes of Health (NIH) - Link

  • Is Your MTT Assay Really the Best Choice? - Promega - Link

  • Cell viability assays - Abcam - Link

  • How to Choose a Cell Viability or Cytotoxicity Assay - Promega - Link

Sources

Comparative

A Comparative In Vitro Toxicity Guide: (o-Chlorophenoxy)phenylacetic acid vs. 2,4-D

As a Senior Application Scientist in predictive toxicology, I frequently encounter the challenge of extrapolating the safety profiles of novel chemical entities from well-characterized analogs. When evaluating phenoxyace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in predictive toxicology, I frequently encounter the challenge of extrapolating the safety profiles of novel chemical entities from well-characterized analogs. When evaluating phenoxyacetic acid derivatives—a class notorious for their widespread use as herbicides and their complex toxicological profiles—we must look beyond basic cell viability assays.

This guide provides an in-depth, objective comparison of the in vitro toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its structurally distinct analog, (o-Chlorophenoxy)phenylacetic acid (o-CPPA) . By dissecting their physicochemical divergence, we can establish the causality behind their distinct mechanistic pathways and design self-validating experimental protocols to accurately quantify their safety profiles.

Structural Causality: Physicochemical Divergence

The foundation of any comparative toxicity assessment lies in structure-activity relationships (SAR). 2,4-D is a well-documented compound that exhibits low-to-moderate in vitro cytotoxicity and lacks endocrine-disrupting potential across estrogen, androgen, and steroidogenesis pathways ([1]).

When we transition from 2,4-D to o-CPPA ([2]), two critical structural modifications alter the molecule's fate in vitro:

  • Halogen Reduction: The shift from a 2,4-dichloro to a single ortho-chloro substitution reduces the electron-withdrawing effect on the phenoxy ring.

  • Alpha-Phenyl Substitution: The addition of a bulky phenyl group at the alpha-carbon introduces profound steric hindrance directly adjacent to the carboxylate moiety.

This alpha-phenyl group is the primary driver of mechanistic divergence. It significantly increases the molecule's lipophilicity (LogP), shifting the primary cellular insult from enzyme-mediated metabolic activation to passive membrane partitioning.

Table 1: Comparative Physicochemical Properties
Property2,4-Dichlorophenoxyacetic acid (2,4-D)(o-Chlorophenoxy)phenylacetic acid (o-CPPA)Causality / Toxicological Impact
CAS Number 94-75-717639-01-9N/A
Molecular Weight 221.04 g/mol 262.69 g/mol Increased bulk in o-CPPA limits rapid diffusion through specific pore channels.
LogP (Lipophilicity) ~2.81~3.80Higher LogP of o-CPPA drives aggressive lipid bilayer accumulation and membrane disruption.
Substitution 2,4-dichloro2-chloro, alpha-phenylAlpha-phenyl creates steric blockade at the carboxylate reaction center.

Mechanistic Pathways of Toxicity

To understand how these compounds behave in cellular assays, we must trace their biochemical cascades.

The 2,4-D Pathway (Metabolic Toxification): A primary driver of 2,4-D-induced hepatotoxicity is its metabolic activation. Inside the cell, acyl-CoA synthetase mistakenly identifies 2,4-D as a fatty acid substrate, converting it into 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA). This highly reactive thioester acts as an electrophile, forming irreversible covalent adducts with nucleophilic groups on hepatocyte proteins, ultimately triggering apoptosis ([3]).

The o-CPPA Pathway (Steric Hindrance & Membrane Disruption): In contrast, the bulky alpha-phenyl group of o-CPPA sterically hinders the active site of acyl-CoA synthetase. This structural blockade prevents the formation of reactive thioesters, effectively neutralizing the protein-adduction toxicity pathway. However, the compensatory increase in lipophilicity means o-CPPA readily intercalates into mitochondrial and lysosomal membranes, inducing toxicity via lipid disruption rather than covalent binding.

Pathway cluster_0 2,4-D Toxification cluster_1 (o-Chlorophenoxy)phenylacetic acid A1 2,4-D A2 Acyl-CoA Synthetase A1->A2 A3 2,4-D-CoA Thioester A2->A3 A4 Protein Adduction A3->A4 B1 o-CPPA B2 Steric Blockade B1->B2 B3 Membrane Partitioning B2->B3 B4 Lipid Disruption B3->B4

Fig 1. Comparative mechanistic pathways of 2,4-D and o-CPPA cellular toxicity.

Comparative In Vitro Data Synthesis

When tested in mammalian models such as Chinese hamster ovary (CHO-K1) cells, 2,4-D demonstrates dose-dependent cytotoxicity, inhibiting lysosomal and succinic dehydrogenase (MTT) activities. Furthermore, 2,4-D acts as a weak genotoxin, inducing micronuclei (MNs) at concentrations of 10 μg/mL ([4]).

Based on SAR extrapolation and analog benchmarking, o-CPPA presents a shifted toxicity profile. While it lacks the reactive metabolite-driven genotoxicity of 2,4-D, its elevated lipophilicity results in a lower threshold for baseline cytotoxicity due to membrane destabilization.

Table 2: In Vitro Toxicity Profile Comparison
Assay / Endpoint2,4-D Empirical Datao-CPPA Predicted Profile
Cytotoxicity (CHO-K1, MTT) Moderate (Inhibition observed at 0.1-10 μg/mL)Moderate-High (Driven by rapid lipid partitioning)
Genotoxicity (CBMN Assay) Positive at high doses (≥10 μg/mL)Negligible (Lacks reactive electrophilic intermediates)
Protein Adduction (Hepatocytes) High (via Acyl-CoA synthetase activation)Low (Enzymatic activation blocked by alpha-phenyl)
Endocrine Disruption (ER/AR) NegativeNegative

Self-Validating Experimental Methodologies

To rigorously compare these compounds in your own laboratory, you cannot rely on standalone assays. A robust protocol must be a self-validating system containing internal mechanistic controls. Below are the definitive methodologies for evaluating these phenoxyacetic acids.

Protocol 1: In Vitro Thioester Formation & Protein Adduct Assay

Objective: Validate whether the alpha-phenyl group of o-CPPA successfully prevents the acyl-CoA-mediated hepatotoxicity seen in 2,4-D. Self-Validating Mechanism: This protocol utilizes trimethylacetic acid as a competitive inhibitor for acyl-CoA synthetase. By including this in a parallel control arm, we create a self-validating loop: if protein adduction is genuinely driven by the CoA-thioester pathway, the inhibitor arm must show a quantifiable reduction in signal. If the signal remains high, the assay flags a non-CoA-mediated binding mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Isolate and culture primary rat hepatocytes in suspension at a density of 1×106 cells/mL in phosphate buffer (pH 7.4).

  • Inhibitor Pre-treatment: Divide the suspension into two arms. Pre-incubate the control arm with 2 mM trimethylacetic acid for 30 minutes. Leave the experimental arm untreated.

  • Dosing: Introduce 1 mM of 14C -radiolabeled 2,4-D or o-CPPA to both arms. Incubate at 37°C for 1 to 4 hours.

  • Protein Precipitation: Terminate the reaction by adding ice-cold 10% Trichloroacetic acid (TCA) to lyse the cells and precipitate total proteins.

  • Washing & Quantification: Centrifuge and wash the protein pellet sequentially with methanol and ether to remove all unbound parent compound. Solubilize the pellet in 1N NaOH and quantify covalent binding using liquid scintillation counting.

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

Objective: Assess chromosomal instability and genotoxicity. Self-Validating Mechanism: By utilizing Cytochalasin B to arrest cytokinesis, we ensure that we only score cells that have undergone exactly one nuclear division. If a cell is not binucleated, it is excluded from the genotoxicity score, completely eliminating false positives caused by pre-existing DNA damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells at 2×105 cells/well in 6-well plates and allow 24 hours for attachment.

  • Exposure: Treat cells with varying concentrations (0.1, 1.0, 5.0, 10.0 μg/mL) of 2,4-D or o-CPPA for 24 hours. Include Mitomycin C (0.5 μg/mL) as a positive control.

  • Cytokinesis Arrest: Wash the cells and add fresh media containing 3 μg/mL Cytochalasin B. Incubate for an additional 24 hours.

  • Harvest & Fixation: Harvest cells via trypsinization, treat with a hypotonic solution (0.075 M KCl), and fix using methanol:acetic acid (3:1).

  • Scoring: Stain slides with 5% Giemsa. Under 1000x magnification, score the frequency of micronuclei exclusively within 1,000 binucleated cells per treatment. Concurrently calculate the Nuclear Division Index (NDI) to assess baseline cytotoxicity.

Workflow N1 Cell Culture (CHO-K1 / HepG2) N2 Compound Dosing (0.1 - 100 μM) N1->N2 N3 CBMN Assay (Genotoxicity) N2->N3 + CytoB N4 LC-MS/MS (Adduct Analysis) N2->N4 Cell Lysate N5 Data Synthesis N3->N5 N4->N5

Fig 2. Self-validating high-throughput in vitro toxicity screening workflow.

Conclusion

For drug development professionals and toxicologists, understanding the nuance between 2,4-D and (o-Chlorophenoxy)phenylacetic acid highlights the power of rational structural design. While 2,4-D is prone to enzymatic toxification via acyl-CoA synthetase, the strategic placement of an alpha-phenyl group in o-CPPA effectively neutralizes this pathway through steric hindrance. However, researchers must remain vigilant: the resulting increase in lipophilicity demands rigorous in vitro monitoring for membrane-disruptive cytotoxicity. By employing the self-validating protocols outlined above, laboratories can generate trustworthy, artifact-free data to guide safe chemical development.

References

  • Coady, K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro.[Link]

  • Soloneski, S., et al. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Toxicology in Vitro.[Link]

  • Palandra, J., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Chemical Research in Toxicology.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28658, alpha-(2-Chlorophenoxy)benzeneacetic acid. PubChem.[Link]

Sources

Safety & Regulatory Compliance

Safety

(o-Chlorophenoxy)phenylacetic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (o-Chlorophenoxy)phenylacetic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (o-Chlorophenoxy)phenylacetic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of biologically active synthetic intermediates. (o-Chlorophenoxy)phenylacetic acid (CAS: 17639-01-9), structurally related to clofibric acid and phenoxyacetic acid herbicides, requires rigorous disposal protocols[1]. This guide provides a self-validating system for its disposal, explaining not just the how, but the mechanistic why behind each safety measure.

I. Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first understand the physical state and chemical stability of the compound. (o-Chlorophenoxy)phenylacetic acid is a lipophilic organic acid that poses specific environmental and physiological risks[2].

PropertyValueClinical/Safety Implication
Chemical Name 2-(2-chlorophenoxy)-2-phenylacetic acidNomenclature standard for EHS labeling[2].
CAS Number 17639-01-9Essential for manifest tracking and procurement[1].
Molecular Formula C₁₄H₁₁ClO₃Halogenated compound; requires specific high-temp incineration[2].
Molecular Weight 262.69 g/mol Determines molarity and toxicity thresholds in solution waste[2].
Hazard Classification Acute Tox. 4 (Oral), Skin/Eye IrritantMandates strict PPE and strictly prohibits drain disposal[3].

II. Mechanistic Toxicology: The "Why" Behind the Protocol

Why do we treat this specific compound with such strict environmental isolation? (o-Chlorophenoxy)phenylacetic acid shares a structural pharmacophore with fibrate drugs (like clofibric acid) and phenoxy herbicides. In mammalian systems, these compounds act as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[4].

Upon cellular entry, the lipophilic acid binds to the PPARα nuclear receptor. This complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA[4]. While this mechanism is exploited therapeutically to lower triglycerides, unintended occupational exposure can lead to unregulated peroxisome proliferation, oxidative stress, and hepatotoxicity[5]. Furthermore, its halogenated nature makes it recalcitrant to standard wastewater treatment, posing a severe aquatic toxicity risk[3].

G A (o-Chlorophenoxy)phenylacetic acid Exposure B Cellular Uptake & Cytosolic Accumulation A->B C Binding to PPARα (Nuclear Receptor) B->C D Heterodimerization with RXR C->D Activation E Binding to PPRE (DNA Response Elements) D->E Translocation F Peroxisome Proliferation & Altered Lipid Metabolism E->F Gene Transcription G Hepatotoxicity & Oxidative Stress F->G Chronic Exposure

Mechanistic pathway of (o-Chlorophenoxy)phenylacetic acid toxicity via PPARα activation.

III. Operational Disposal Plan (Step-by-Step)

Because of its halogenated structure and biological activity, (o-Chlorophenoxy)phenylacetic acid must be directed to high-temperature incineration facilities equipped with flue gas scrubbers. This prevents the release of hydrogen chloride gas or dioxins into the atmosphere[3].

Step 1: PPE and Preparation

  • Action: Don nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a fluid-resistant lab coat.

  • Causality: Prevents transdermal absorption of the lipophilic acid, which can bypass the stratum corneum and enter systemic circulation.

Step 2: Segregation of Waste Streams

  • Solid Waste: Collect unused powder, contaminated weighing paper, and pipette tips in a puncture-resistant, double-lined hazardous waste bag[3].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol, dichloromethane), transfer the solution to a designated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste, as this drastically increases incineration costs and safety risks.

Step 3: Labeling and Storage

  • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant" and "Halogenated Organic Compound." Store in a secondary containment tray within a ventilated flammable storage cabinet until pickup.

Step 4: EHS Transfer

  • Action: Contact your institutional Environmental Health and Safety (EHS) department for pickup. Provide the exact CAS number (17639-01-9) and estimated mass/volume[1].

G Start Waste Generation: (o-Chlorophenoxy)phenylacetic acid Decision Waste State? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Dry Liquid Dissolved in Organic Solvents (e.g., DMSO, Methanol) Decision->Liquid Solution SolidBin Seal in Double-Lined Hazardous Solid Waste Bag Solid->SolidBin LiquidBin Transfer to Halogenated Solvent Waste Carboy Liquid->LiquidBin Label Attach GHS Hazardous Waste Label (Toxic/Irritant) SolidBin->Label LiquidBin->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Step-by-step decision matrix for the safe segregation and disposal of chemical waste.

IV. Spill Response & Decontamination Workflow

A self-validating safety protocol must account for operational failures. In the event of a spill, execute the following workflow immediately:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the chemical fume hood or room ventilation is operating at maximum capacity[3].

  • Dry Spills (Powder): Do not sweep dry, as this generates inhalable dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization, then wipe up with absorbent pads[3].

  • Liquid Spills (Solution): Apply an inert absorbent material (e.g., vermiculite, diatomaceous earth) to the spill. Avoid using combustible materials like sawdust for strong organic solutions.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (soap and water). The alkaline environment helps deprotonate the carboxylic acid, increasing its water solubility and facilitating complete removal from the benchtop.

  • Disposal of Spill Materials: Place all used absorbents and PPE into a sealed container labeled as hazardous halogenated waste[3].

V. References

  • National Center for Biotechnology Information. "alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658 - PubChem." PubChem. Available at:[Link]

  • Yokoyama, Y., et al. "Clofibric acid, a peroxisome proliferator–activated receptor α ligand, inhibits growth of human ovarian cancer." Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "In vitro binding of human and rat PPAR alpha, beta/delta, and gamma receptors to PFAS, fatty acids, and clofibric acid - Risk Assessment." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (o-Chlorophenoxy)phenylacetic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a fundamental extension of experimental integrity. When handling (o-Chlorophenoxy)phenylacetic acid (CAS 17639-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a fundamental extension of experimental integrity. When handling (o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9)—also known as 2-(2-chlorophenoxy)-2-phenylacetic acid—robust personal protective equipment (PPE) and operational protocols are non-negotiable.

This compound features a lipophilic chlorophenoxy moiety paired with a reactive carboxylic acid group[1]. This dual nature dictates our handling strategy: we must protect against both its lipophilic dermal penetration and its acidic localized irritation. The following guide provides causality-driven, self-validating protocols to ensure absolute safety and logistical precision during your workflows.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and mechanistic properties of the chemical.

Property / HazardValue / ClassificationMechanistic Implication for Safety
Molecular Formula C₁₄H₁₁ClO₃[2]Contains a chlorinated aromatic ring; requires high-temp incineration to prevent dioxin formation.
Molecular Weight 262.69 g/mol [1]Heavy enough to settle quickly, but fine powders can remain suspended in air if aerosolized.
XLogP3 (Lipophilicity) 3.8[1]Highly lipophilic; readily permeates non-polar barriers (e.g., latex). Necessitates nitrile gloves.
Functional Groups Carboxylic Acid, Chlorophenoxy ether[1]Acidic proton causes severe ocular/dermal irritation. Neutralization requires an alkaline wash.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3][4]Harmful if swallowed; causes skin/eye irritation and respiratory tract irritation.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be justified by the compound's physicochemical properties. The lipophilic and acidic nature of (o-Chlorophenoxy)phenylacetic acid dictates the following mandatory requirements:

  • Hand Protection: Double-Layer Nitrile Gloves

    • The "Why": The compound's XLogP3 value of 3.8 indicates high lipophilicity[1]. Standard latex gloves are highly permeable to lipophilic chlorinated organics and offer insufficient protection. Nitrile gloves (minimum 0.11 mm thickness) provide a robust, chemically resistant barrier.

    • Protocol: Double-glove during weighing and transfer. If the outer glove is contaminated, remove it immediately, wash the inner glove with 5% sodium bicarbonate to neutralize any micro-penetration, and don a new outer glove.

  • Eye Protection: Snug-Fitting Chemical Safety Goggles

    • The "Why": The carboxylic acid moiety is a severe ocular irritant that can cause corneal damage[3]. Standard safety glasses lack an orbital seal, leaving the eyes vulnerable to airborne dust generated during dispensing.

    • Protocol: Goggles must be worn before opening the primary container and must remain on until the fume hood sash is closed.

  • Respiratory Protection: Fume Hood or N95/P100 Respirator

    • The "Why": Handling dry powders invariably generates microscopic aerosols. Inhalation of this compound causes immediate respiratory tract irritation (STOT SE 3)[3].

    • Protocol: All handling must occur within a certified chemical fume hood (face velocity 0.4–0.6 m/s). If a fume hood is unavailable, or during a large spill outside containment, a is mandatory[3].

  • Body Protection: Flame-Retardant Lab Coat

    • The "Why": Prevents the accumulation of lipophilic dust on personal clothing, which could lead to prolonged dermal exposure and secondary contamination outside the laboratory environment.

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step of the handling process is verified for safety before proceeding to the next.

Step 1: Preparation & Environmental Verification

  • Verify fume hood airflow using an anemometer or built-in monitor (target: 0.5 m/s).

  • Pre-weigh and tare all receptacles (e.g., scintillation vials or round-bottom flasks) before introducing the chemical.

Step 2: Dispensing

  • Use a static-dissipative spatula to minimize electrostatic repulsion, which can cause the fine powder to aerosolize.

  • Transfer the solid directly into the tared receptacle. Avoid using open weigh boats, as static charge can disperse the material.

Step 3: Immediate Decontamination of Tools

  • Self-Validating Step: Rinse the spatula with a 5% sodium bicarbonate solution. The alkaline wash converts the lipophilic free acid into its highly water-soluble sodium salt.

  • Follow with a methanol rinse, then deionized water. Validation: Check the pH of the final water rinse with a test strip; a neutral pH (6.5–7.5) validates that the acidic residue has been completely removed.

Spill Response & Decontamination Plan

In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination.

G Start Start: Handling (o-Chlorophenoxy)phenylacetic acid PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min Face Velocity 0.5 m/s) PPE->FumeHood Weighing Weighing & Dispensing (Avoid Dust Generation) FumeHood->Weighing Spill Spill Occurs? Weighing->Spill Containment Containment (Absorb with Diatomaceous Earth) Spill->Containment Yes Proceed Proceed to Reaction/Synthesis Spill->Proceed No Decon Decontamination (Wash with Alkaline Solution) Containment->Decon Waste Hazardous Waste Disposal (Incineration >1000°C) Decon->Waste Proceed->Waste

Workflow for the safe handling and spill response of (o-Chlorophenoxy)phenylacetic acid.

1. Isolate and Assess

  • If the spill occurs outside the fume hood and exceeds 50 grams, evacuate the immediate area and don a P100 respirator[3].

2. Dry Containment (Do Not Use Water)

  • The "Why": Applying water to a lipophilic powder will only spread the contamination.

  • Cover the spill with an inert, absorbent material such as diatomaceous earth or dry sand[4].

3. Neutralization and Collection

  • Sweep the absorbed mixture using a non-sparking brush into a designated hazardous waste container[5].

  • Wash the spill site with 1M NaOH or sodium carbonate solution. This specifically neutralizes the carboxylic acid, forming a water-soluble salt that can be easily wiped up.

4. Validation

  • Wipe the area with a wet pH test strip. A neutral reading confirms the successful neutralization and removal of the acidic compound.

Waste Disposal & Environmental Logistics

(o-Chlorophenoxy)phenylacetic acid is toxic to aquatic life[6] and must never be disposed of down the drain.

  • Solid Waste: Place all contaminated PPE, wipes, and sweepings into a clearly labeled, leak-proof container designated for "Halogenated Organic Solids"[7].

  • Liquid Waste: Aqueous washings containing the sodium salt must be routed to "Aqueous Halogenated Waste." Critical Check: Do not mix these washings with concentrated acidic waste streams, as this will precipitate the lipophilic free acid out of solution, complicating disposal.

  • Final Disposition: Disposal must be executed via high-temperature incineration (>1000°C) by a licensed hazardous waste contractor[7]. Incineration at lower temperatures risks the formation of highly toxic polychlorinated dibenzodioxins (PCDDs), a known hazard when combusting chlorinated phenoxy compounds.

References

  • Title: alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: ρ-Chlorophenoxyacetic Acid - SAFETY DATA SHEET Source: PhytoTechnology Laboratories URL: [Link]

Sources

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